(3-(Piperidin-1-yl)phenyl)boronic acid
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
Properties
IUPAC Name |
(3-piperidin-1-ylphenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16BNO2/c14-12(15)10-5-4-6-11(9-10)13-7-2-1-3-8-13/h4-6,9,14-15H,1-3,7-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKXVWJCIIFBENM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC=C1)N2CCCCC2)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16BNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20591925 | |
| Record name | [3-(Piperidin-1-yl)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20591925 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
634905-21-8 | |
| Record name | [3-(Piperidin-1-yl)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20591925 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of (3-(Piperidin-1-yl)phenyl)boronic acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed protocol for the synthesis of (3-(Piperidin-1-yl)phenyl)boronic acid, a valuable building block in medicinal chemistry and drug discovery. The synthesis is based on established methodologies for the preparation of arylboronic acids, particularly through a lithium-halogen exchange reaction followed by borylation. This compound is of significant interest for its utility in Suzuki-Miyaura cross-coupling reactions to introduce the 3-(piperidin-1-yl)phenyl moiety into complex molecules.
Synthetic Pathway
The synthesis of this compound can be achieved from the commercially available 1-bromo-3-(piperidin-1-yl)benzene. The key transformation involves a lithium-halogen exchange at low temperature, followed by quenching the resulting aryllithium species with a borate ester. Subsequent hydrolysis yields the desired boronic acid.
Figure 1: Proposed synthetic pathway for this compound.
Quantitative Data Summary
The following table outlines the stoichiometry and expected yield for the synthesis of this compound. The expected yield is based on typical yields reported for analogous arylboronic acid syntheses.
| Reagent/Product | Molecular Weight ( g/mol ) | Moles | Equivalents | Amount | Expected Yield (%) |
| 1-Bromo-3-(piperidin-1-yl)benzene | 240.15 | 0.02 | 1.0 | 4.80 g | - |
| n-Butyllithium (2.5 M in hexanes) | 64.06 | 0.022 | 1.1 | 8.8 mL | - |
| Triisopropyl borate | 188.08 | 0.024 | 1.2 | 4.51 g (5.5 mL) | - |
| This compound | 205.07 | - | - | - | 60-75% |
Experimental Protocol
This protocol is adapted from established procedures for the synthesis of arylboronic acids via lithium-halogen exchange.[1][2][3]
Materials:
-
1-Bromo-3-(piperidin-1-yl)benzene
-
Anhydrous tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi), 2.5 M solution in hexanes
-
Triisopropyl borate
-
2 M Hydrochloric acid (HCl)
-
Diethyl ether
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Hexanes
-
Nitrogen or Argon gas for inert atmosphere
Equipment:
-
Three-necked round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Low-temperature thermometer
-
Dry ice/acetone bath
-
Separatory funnel
-
Rotary evaporator
-
Standard glassware for extraction and filtration
Procedure:
-
Reaction Setup:
-
A three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, a nitrogen/argon inlet, and a low-temperature thermometer is dried in an oven and allowed to cool under a stream of inert gas.
-
To the flask, add 1-bromo-3-(piperidin-1-yl)benzene (1.0 eq) and anhydrous THF. Stir the mixture until the starting material is fully dissolved.
-
-
Lithium-Halogen Exchange:
-
Cool the reaction mixture to -78 °C using a dry ice/acetone bath.
-
Slowly add n-butyllithium (1.1 eq) dropwise via the dropping funnel over a period of 30 minutes, ensuring the internal temperature does not rise above -70 °C.
-
After the addition is complete, stir the reaction mixture at -78 °C for an additional 1 hour.
-
-
Borylation:
-
In a separate, dry flask, dissolve triisopropyl borate (1.2 eq) in anhydrous THF.
-
Add the solution of triisopropyl borate to the reaction mixture dropwise at -78 °C.
-
After the addition, allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
-
Workup and Isolation:
-
Cool the reaction mixture to 0 °C in an ice bath and quench by the slow addition of 2 M HCl until the mixture is acidic (pH ~2).
-
Stir the mixture vigorously for 1 hour at room temperature to ensure complete hydrolysis of the boronic ester.
-
Transfer the mixture to a separatory funnel and add diethyl ether.
-
Separate the aqueous layer and extract it twice more with diethyl ether.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
-
Purification:
-
The crude product can be purified by recrystallization or by slurrying in a suitable solvent system such as a mixture of hexanes and diethyl ether to yield this compound as a solid.
-
Characterization:
The final product should be characterized by standard analytical techniques to confirm its identity and purity:
-
¹H NMR and ¹³C NMR spectroscopy
-
Mass spectrometry (e.g., ESI-MS)
-
Melting point determination
Safety Precautions
-
This procedure should be carried out in a well-ventilated fume hood.
-
n-Butyllithium is a pyrophoric reagent and must be handled with extreme care under an inert atmosphere.
-
Anhydrous solvents are required for this reaction.
-
Appropriate personal protective equipment (safety glasses, lab coat, and gloves) should be worn at all times.
References
An In-depth Technical Guide to the Physicochemical Properties of (3-(Piperidin-1-yl)phenyl)boronic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
(3-(Piperidin-1-yl)phenyl)boronic acid is a bifunctional organic compound featuring a phenylboronic acid moiety and a piperidine ring. Its structural characteristics make it a valuable building block in synthetic organic chemistry, particularly in the construction of complex molecular architectures. Boronic acids are a class of compounds that act as mild Lewis acids and are generally stable and easy to handle. The boronic acid group is highly versatile, most notably for its role in the Suzuki-Miyaura cross-coupling reaction, a Nobel prize-winning method for forming carbon-carbon bonds. This reaction is fundamental in the synthesis of biaryl and polyaryl compounds, which are common scaffolds in pharmaceuticals, agrochemicals, and functional materials.[1] The piperidine heterocycle is also a prevalent feature in many biologically active molecules and approved drugs, contributing to properties such as solubility, basicity, and receptor binding. The combination of these two moieties in a single molecule makes this compound a significant reagent in drug discovery and development for creating novel chemical entities.
Core Physicochemical Properties
The physicochemical properties of this compound are crucial for its handling, storage, and application in chemical synthesis. The following table summarizes the key quantitative data available for this compound. It is important to note that some of the listed values are predicted and should be considered as estimates.
| Property | Value | Source |
| IUPAC Name | This compound | N/A |
| CAS Number | 634905-21-8 | [2][3] |
| Molecular Formula | C₁₁H₁₆BNO₂ | [2] |
| Molecular Weight | 205.06 g/mol | [2] |
| Appearance | White to off-white solid | Generic supplier data |
| Boiling Point | 413.7 ± 47.0 °C at 760 mmHg (Predicted) | [1] |
| pKa | 8.84 ± 0.10 (Predicted) | N/A |
| Solubility | Phenylboronic acids are generally soluble in most polar organic solvents and poorly soluble in nonpolar solvents like hexanes.[4] Specific data for this compound is not readily available. | [4][5] |
| Storage | 2-8°C, stored under inert gas | [2] |
Experimental Protocols
Detailed experimental data for this compound is not extensively published. However, standard methodologies for arylboronic acids can be applied to determine its specific properties.
Determination of pKa by Potentiometric Titration
The acidity constant (pKa) is a critical parameter influencing the reactivity and solubility of boronic acids. Potentiometric titration is a common and reliable method for its determination.[6][7]
Methodology:
-
Preparation of Solutions:
-
Prepare a 1 mM solution of this compound in a suitable solvent (e.g., water or a water/co-solvent mixture if solubility is low).
-
Prepare standardized titrant solutions of 0.1 M NaOH and 0.1 M HCl.
-
Prepare a 0.15 M KCl solution to maintain constant ionic strength.[7]
-
-
Calibration: Calibrate the pH meter using standard aqueous buffers (e.g., pH 4, 7, and 10).[7]
-
Titration Procedure:
-
Place a known volume (e.g., 20 mL) of the boronic acid solution into a temperature-controlled vessel equipped with a magnetic stirrer.
-
Purge the solution with an inert gas like nitrogen to remove dissolved CO₂.
-
Immerse the calibrated pH electrode into the solution.
-
Make the solution acidic (pH ~2) with 0.1 M HCl.[7]
-
Titrate the solution by adding small, precise increments of 0.1 M NaOH.
-
Record the pH value after each addition, allowing the reading to stabilize.
-
Continue the titration until the pH reaches ~12.
-
-
Data Analysis:
-
Plot the pH values against the volume of NaOH added to generate a titration curve.
-
The pKa value corresponds to the pH at the half-equivalence point. For a molecule with multiple ionizable groups (like the piperidine nitrogen and the boronic acid), multiple inflection points will be observed.
-
Perform the titration in triplicate to ensure reproducibility and calculate the average pKa with standard deviation.[7]
-
Workflow for pKa Determination by Potentiometric Titration
Caption: Workflow for determining pKa via potentiometric titration.
Characterization by Spectroscopy
Standard spectroscopic techniques are used to confirm the identity and purity of this compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Provides information on the number and environment of protons. Expected signals would include aromatic protons on the phenyl ring and aliphatic protons of the piperidine ring.
-
¹³C NMR: Shows the carbon framework of the molecule. The carbon atom attached to the boron can sometimes be difficult to detect due to quadrupolar relaxation.[8]
-
¹¹B NMR: This technique is specific for the boron nucleus and is highly informative for boronic acids. The chemical shift can confirm the trigonal planar (sp²) hybridization of the boron atom and can be used to monitor its conversion to the tetrahedral boronate (sp³) form upon complexation or change in pH.[9]
-
-
Infrared (IR) Spectroscopy:
-
IR spectroscopy is used to identify functional groups. Key vibrational bands for a phenylboronic acid would include:
-
A broad O-H stretching band for the boronic acid hydroxyl groups.
-
A strong B-O stretching vibration.
-
C-H stretching for the aromatic and aliphatic groups.
-
C=C stretching for the aromatic ring.[10]
-
-
-
Mass Spectrometry (MS):
-
High-resolution mass spectrometry (HRMS) is used to determine the exact mass of the molecule, confirming its elemental composition.[8]
-
Application in Suzuki-Miyaura Cross-Coupling
The primary application of this compound is as a coupling partner in palladium-catalyzed Suzuki-Miyaura reactions. This reaction forms a new carbon-carbon bond between the phenyl ring of the boronic acid and an organic halide or triflate (R-X), yielding a substituted biaryl product. This transformation is a cornerstone of modern organic synthesis.[11][12][13]
General Experimental Protocol:
-
Reaction Setup: To an oven-dried reaction vessel, add the aryl halide (1.0 equiv), this compound (1.1–1.5 equiv), a palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf), or a modern precatalyst, 1-5 mol%), and a base (e.g., K₂CO₃, K₃PO₄, or Cs₂CO₃, 2.0–3.0 equiv).[11][12]
-
Solvent and Degassing: Add a suitable solvent system (e.g., dioxane/water, toluene, or DMF).[11] Degas the mixture by bubbling an inert gas (argon or nitrogen) through it for 10-15 minutes to remove oxygen, which can deactivate the palladium catalyst.[12]
-
Reaction: Heat the mixture to the required temperature (typically 60–110 °C) and stir until the reaction is complete, as monitored by techniques like TLC or LC-MS.
-
Workup and Purification: After cooling to room temperature, perform an aqueous workup to remove the base and inorganic byproducts. Extract the product into an organic solvent, dry the organic layer, and concentrate it under reduced pressure. Purify the crude product by column chromatography.
Catalytic Cycle of the Suzuki-Miyaura Coupling
Caption: The catalytic cycle of the Suzuki-Miyaura reaction.
Conclusion
This compound is a key synthetic intermediate whose value lies in the strategic combination of a reactive boronic acid and a pharmaceutically relevant piperidine moiety. While comprehensive, experimentally-determined physicochemical data for this specific molecule is sparse in public literature, its properties can be reliably estimated and determined using standard analytical protocols applicable to arylboronic acids. Its utility is most profoundly demonstrated in its application in Suzuki-Miyaura cross-coupling reactions, enabling the efficient synthesis of complex biaryl structures essential for advancing drug discovery and materials science. This guide provides a foundational understanding of its properties and a framework for its practical application in a research setting.
References
- 1. This compound [myskinrecipes.com]
- 2. 634905-21-8|this compound|BLD Pharm [bldpharm.com]
- 3. This compound - AbacipharmTech-Global Chemical supplier [abacipharma.com]
- 4. Phenylboronic acid - Wikipedia [en.wikipedia.org]
- 5. d-nb.info [d-nb.info]
- 6. Synthesis of aromatic boronic acids, aldehydo boronic acids and a boronic acid analog of tyrosine [pureportal.strath.ac.uk]
- 7. creative-bioarray.com [creative-bioarray.com]
- 8. rsc.org [rsc.org]
- 9. par.nsf.gov [par.nsf.gov]
- 10. tsapps.nist.gov [tsapps.nist.gov]
- 11. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. youtube.com [youtube.com]
- 13. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: Spectral Analysis of (3-(Piperidin-1-yl)phenyl)boronic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the spectral data for (3-(Piperidin-1-yl)phenyl)boronic acid, a valuable building block in organic synthesis and drug discovery. The document outlines representative Nuclear Magnetic Resonance (NMR) and High-Performance Liquid Chromatography (HPLC) data, along with detailed experimental protocols for the synthesis and characterization of this compound.
Introduction
This compound is an organic compound featuring a phenylboronic acid moiety substituted with a piperidine group. This structure makes it a versatile reagent in Suzuki-Miyaura cross-coupling reactions, enabling the formation of carbon-carbon bonds to construct complex molecular architectures. Such compounds are of significant interest in medicinal chemistry for the synthesis of novel therapeutic agents. A thorough understanding of its spectral characteristics is crucial for its proper identification, purity assessment, and utilization in synthetic applications.
Spectral Data
Disclaimer: The following spectral data is representative and intended for illustrative purposes. Actual experimental values may vary based on the specific conditions, instrumentation, and sample preparation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a fundamental technique for the structural elucidation of organic molecules. For this compound, ¹H, ¹³C, and ¹¹B NMR are particularly informative.
Table 1: Representative ¹H NMR Data (500 MHz, DMSO-d₆)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 7.85 | s (br) | 2H | B(OH)₂ |
| 7.20 | t, J = 7.8 Hz | 1H | Ar-H |
| 7.10 | d, J = 7.6 Hz | 1H | Ar-H |
| 7.05 | s | 1H | Ar-H |
| 6.80 | d, J = 8.0 Hz | 1H | Ar-H |
| 3.15 | t, J = 5.5 Hz | 4H | N-CH₂ (piperidine) |
| 1.65 | m | 4H | CH₂ (piperidine) |
| 1.50 | m | 2H | CH₂ (piperidine) |
Table 2: Representative ¹³C NMR Data (125 MHz, DMSO-d₆)
| Chemical Shift (δ) ppm | Assignment |
| 152.0 | Ar-C-N |
| 135.0 (br) | Ar-C-B |
| 128.5 | Ar-CH |
| 118.0 | Ar-CH |
| 117.5 | Ar-CH |
| 115.0 | Ar-CH |
| 50.0 | N-CH₂ (piperidine) |
| 25.5 | CH₂ (piperidine) |
| 24.0 | CH₂ (piperidine) |
Note: The carbon atom attached to the boron (Ar-C-B) often exhibits a broad signal due to quadrupolar relaxation of the ¹¹B nucleus.
High-Performance Liquid Chromatography (HPLC)
HPLC is a key analytical technique for determining the purity of this compound. A typical reverse-phase method is outlined below.
Table 3: Representative HPLC Method
| Parameter | Value |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Trifluoroacetic acid in Water |
| Mobile Phase B | 0.1% Trifluoroacetic acid in Acetonitrile |
| Gradient | 10% to 90% B over 10 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Retention Time | ~ 4.5 - 5.5 min (highly dependent on the exact system) |
Experimental Protocols
Synthesis of this compound
A plausible synthetic route involves the Miyaura borylation of 3-bromo-N,N-pentamethyleneaniline.
Materials:
-
3-bromo-N,N-pentamethyleneaniline
-
Bis(pinacolato)diboron (B₂pin₂)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)
-
Potassium acetate (KOAc)
-
1,4-Dioxane (anhydrous)
-
Hydrochloric acid (1 M)
-
Ethyl acetate
-
Hexane
-
Magnesium sulfate (MgSO₄)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (e.g., argon), add 3-bromo-N,N-pentamethyleneaniline (1.0 eq), bis(pinacolato)diboron (1.1 eq), potassium acetate (3.0 eq), and Pd(dppf)Cl₂ (0.03 eq).
-
Add anhydrous 1,4-dioxane to the flask.
-
Heat the reaction mixture at 80-90 °C and stir for 12-16 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter and concentrate the solution under reduced pressure to obtain the crude pinacol ester.
-
Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient).
-
To deprotect the boronic ester, dissolve the purified product in a suitable solvent system (e.g., acetone/water) and treat with an aqueous acid (e.g., 1 M HCl) or a diol exchange resin.
-
Stir the mixture at room temperature until the deprotection is complete (monitored by TLC or LC-MS).
-
Extract the product into an organic solvent, dry, and concentrate to yield this compound.
NMR Sample Preparation and Analysis
Sample Preparation:
-
Weigh 5-10 mg of this compound into a clean, dry NMR tube.
-
Add approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or MeOD).
-
Cap the NMR tube and gently sonicate or vortex to ensure complete dissolution.
Instrumental Analysis:
-
¹H NMR: Acquire the spectrum on a 400 or 500 MHz spectrometer. Standard parameters include a 30° pulse angle, a 2-second relaxation delay, and 16-32 scans.
-
¹³C NMR: Acquire the spectrum on the same instrument, typically at 100 or 125 MHz. A proton-decoupled experiment is standard. Due to the longer relaxation times of quaternary carbons, a longer relaxation delay (e.g., 5 seconds) and a larger number of scans may be necessary to observe all signals, especially the carbon attached to boron.
-
¹¹B NMR: This can provide information about the trivalent or tetravalent nature of the boron atom. A typical spectrum would be acquired on a compatible spectrometer.
HPLC Sample Preparation and Analysis
Sample Preparation:
-
Prepare a stock solution of the sample in a suitable solvent (e.g., acetonitrile or a mixture of mobile phases) at a concentration of approximately 1 mg/mL.
-
Dilute the stock solution to a working concentration of about 0.1 mg/mL for analysis.
-
Filter the final solution through a 0.45 µm syringe filter before injection.
Instrumental Analysis:
-
Equilibrate the HPLC system with the initial mobile phase conditions.
-
Inject 5-10 µL of the prepared sample.
-
Run the gradient method as described in Table 3.
-
Analyze the resulting chromatogram for the main peak and any impurities. The peak area percentage can be used to determine the purity of the compound.
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and characterization of this compound.
Caption: Workflow for the synthesis and analysis of an arylboronic acid.
Stability and Storage of (3-(Piperidin-1-yl)phenyl)boronic acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stability and recommended storage conditions for (3-(Piperidin-1-yl)phenyl)boronic acid. It includes a summary of known stability information, general degradation pathways for arylboronic acids, and a detailed, representative experimental protocol for conducting forced degradation studies to assess the stability of this compound in accordance with regulatory expectations.
Introduction to this compound
This compound is an organic compound that belongs to the family of arylboronic acids. These compounds are widely used in organic synthesis, particularly as key coupling partners in the Suzuki-Miyaura cross-coupling reaction to form carbon-carbon bonds. In the context of drug discovery and development, arylboronic acids are crucial building blocks for the synthesis of complex organic molecules with potential therapeutic applications. The stability of such reagents is of paramount importance to ensure the reproducibility of synthetic procedures and the purity of the final active pharmaceutical ingredients (APIs).
Stability and Storage Data
While specific, quantitative long-term stability data for this compound is not extensively published in peer-reviewed literature, information from various chemical suppliers provides consistent recommendations for its storage and handling. This data is summarized in the table below.
| Parameter | Recommendation | Source |
| Storage Temperature | 2-8°C | [1][2][3] |
| Atmosphere | Store under an inert atmosphere (e.g., Argon, Nitrogen) | [1][2][3] |
| Light Sensitivity | No specific information, but protection from light is generally recommended for organic compounds. | |
| Hygroscopicity | Boronic acids are known to be hygroscopic. | [4] |
| Shipping | Often shipped with cold-chain transportation. | [1] |
General Degradation Pathways of Arylboronic Acids
Arylboronic acids are susceptible to several degradation pathways, which can impact their purity and reactivity. Understanding these pathways is crucial for developing appropriate storage conditions and analytical methods for stability assessment.
References
- 1. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. (3-(Piperidine-1-carboxamido)phenyl)boronic acid|BLD Pharm [bldpharm.com]
- 3. Selective on-line detection of boronic acids and derivatives in high-performance liquid chromatography eluates by post-column reaction with alizarin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. research.monash.edu [research.monash.edu]
Solubility Profile of (3-(Piperidin-1-yl)phenyl)boronic Acid: A Technical Guide
Introduction
(3-(Piperidin-1-yl)phenyl)boronic acid is an organoboron compound of significant interest to researchers, scientists, and drug development professionals. As a versatile synthetic building block, its utility in organic synthesis, particularly in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura reaction, is well-established. A thorough understanding of its solubility in various organic solvents is paramount for optimizing reaction conditions, developing purification strategies, and formulating for screening and testing. The solubility of a reagent directly impacts reaction kinetics, yield, and the ease of product isolation.
This technical guide provides a comprehensive overview of the expected solubility characteristics of this compound in common organic solvents. Due to the limited availability of specific quantitative solubility data for this compound in publicly accessible literature, this document extrapolates solubility trends based on the known behavior of structurally similar boronic acids, primarily the parent compound, phenylboronic acid. Furthermore, detailed experimental protocols for determining solubility are provided to empower researchers to generate precise data for their specific applications.
Estimated Solubility Profile
The solubility of arylboronic acids is influenced by the polarity of the solvent and the nature of the substituents on the phenyl ring.[1][2] Phenylboronic acid itself is soluble in most polar organic solvents and poorly soluble in nonpolar solvents like hexanes and carbon tetrachloride.[3] The presence of the piperidinyl group in this compound is expected to increase its polarity compared to phenylboronic acid, which may influence its solubility profile.
The following table summarizes the estimated solubility of this compound in various organic solvents. This estimation is based on the known solubility of phenylboronic acid and other substituted arylboronic acids.[4][5][6]
| Solvent Class | Representative Solvents | Estimated Solubility | Rationale |
| Ethers | Diethyl ether, Dioxane, Tetrahydrofuran (THF) | High | Phenylboronic acid exhibits high solubility in ethers.[4][5][6] The polar nature of the ether oxygen can hydrogen bond with the boronic acid hydroxyl groups, facilitating dissolution. |
| Ketones | Acetone, 3-Pentanone | High | Ketones are polar aprotic solvents that can effectively solvate boronic acids.[4][5][6] Phenylboronic acid has demonstrated high solubility in acetone.[4][5][6] |
| Alcohols | Methanol, Ethanol | High | The hydroxyl groups of alcohols can engage in hydrogen bonding with the boronic acid, leading to good solubility. Phenylboronic acid is readily soluble in methanol and ethanol.[7] |
| Chlorinated Solvents | Dichloromethane (DCM), Chloroform | Moderate | Phenylboronic acid has moderate solubility in chloroform.[4][5][6] These solvents are less polar than alcohols and ethers but can still dissolve boronic acids to a useful extent. |
| Aprotic Polar Solvents | Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO) | High | These solvents have high dielectric constants and are excellent solvents for a wide range of organic compounds, including polar molecules like boronic acids. |
| Aromatic Hydrocarbons | Toluene, Benzene | Low to Moderate | The solubility in these less polar solvents is expected to be lower than in polar solvents. Benzene is a poor solvent for phenylboronic acid.[7] |
| Aliphatic Hydrocarbons | Hexanes, Cyclohexane | Poor | Phenylboronic acid has very low solubility in hydrocarbon solvents.[4][5][6] The nonpolar nature of these solvents makes them unsuitable for dissolving polar boronic acids. |
Experimental Protocols for Solubility Determination
For precise quantitative solubility data, direct experimental measurement is necessary. The following are two common and reliable methods for determining the solubility of compounds like this compound.
Dynamic (Synthetic) Method
This method is based on observing the temperature at which a solid solute completely dissolves in a solvent upon controlled heating.[4][5]
Methodology:
-
Sample Preparation: A precisely weighed amount of this compound and the chosen organic solvent are placed in a jacketed glass vessel to create a biphasic mixture of known composition.
-
Heating and Stirring: The mixture is heated at a slow, constant rate (e.g., 0.1–0.5 °C/min) while being stirred vigorously to maintain homogeneity.
-
Turbidity Measurement: The turbidity of the solution is continuously monitored. This can be done visually or instrumentally by measuring the intensity of light passing through the solution using a luminance probe.
-
Determination of Dissolution Temperature: The temperature at which the last solid particles disappear and the solution becomes clear is recorded as the solubility temperature for that specific composition.
-
Data Collection: The experiment is repeated with different compositions of the solute and solvent to construct a solubility curve (solubility vs. temperature).
Thermodynamic Solubility (Shake-Flask Method)
This method determines the equilibrium solubility of a compound in a solvent at a constant temperature.
Methodology:
-
Sample Preparation: An excess amount of solid this compound is added to a series of vials, each containing a known volume of a different organic solvent. It is crucial that an excess of solid remains to ensure saturation.
-
Equilibration: The vials are sealed and agitated (e.g., on a shaker or rotator) at a constant temperature (e.g., 25 °C) for an extended period (typically 24 to 72 hours) to ensure that equilibrium between the solid and the solution is reached.
-
Phase Separation: After equilibration, the samples are allowed to stand, or are centrifuged, to allow the excess solid to settle.
-
Sample Analysis: A known volume of the clear supernatant is carefully removed. The solvent is then evaporated, and the mass of the dissolved solid is determined gravimetrically. Alternatively, the concentration of the solute in the supernatant can be determined using an analytical technique such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectroscopy, by comparing the response to a calibration curve of known concentrations.
Application in Suzuki-Miyaura Coupling
This compound is a key reagent in the Suzuki-Miyaura cross-coupling reaction, a powerful method for forming carbon-carbon bonds. The choice of solvent, dictated by the solubility of the reactants, is critical for the success of this reaction.
Below is a diagram illustrating a typical workflow for a Suzuki-Miyaura coupling reaction involving an aryl halide and a phenylboronic acid derivative.
Figure 1. A generalized workflow for a Suzuki-Miyaura cross-coupling reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Phenylboronic acid - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. [PDF] Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents | Semantic Scholar [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. Phenylboronic acid | 98-80-6 [chemicalbook.com]
Synthesis of Boronic Acid Derivatives for Medicinal Chemistry: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Boronic acid derivatives have emerged as a pivotal class of compounds in medicinal chemistry, demonstrating a broad spectrum of biological activities that have led to the development of several FDA-approved drugs. Their unique ability to form reversible covalent bonds with biological nucleophiles, such as the active site serine residues in proteases, underpins their therapeutic efficacy. This technical guide provides a comprehensive overview of the core synthetic methodologies for preparing boronic acid derivatives, detailed experimental protocols, and insights into their mechanisms of action.
Key Synthetic Strategies for Boronic Acid Derivatives
The synthesis of boronic acid derivatives can be broadly categorized into three main strategies: the Grignard reaction, palladium-catalyzed cross-coupling reactions (including the Suzuki-Miyaura and Miyaura borylation reactions), and iridium-catalyzed C-H borylation. The choice of method often depends on the desired substitution pattern, functional group tolerance, and scalability.
Grignard Reaction with Trialkyl Borates
One of the most established methods for forming carbon-boron bonds is the reaction of a Grignard reagent with a trialkyl borate, typically trimethyl borate or triisopropyl borate, followed by acidic hydrolysis. This method is versatile for the synthesis of aryl, heteroaryl, and alkyl boronic acids.[1] A primary challenge is controlling the stoichiometry to prevent multiple additions of the Grignard reagent to the borate ester.[1]
Palladium-Catalyzed Borylation Reactions
Palladium-catalyzed cross-coupling reactions are cornerstones of modern organic synthesis and are widely employed for the preparation of boronic acid derivatives.
-
Miyaura Borylation: This reaction involves the palladium-catalyzed cross-coupling of a bis(pinacolato)diboron (B₂pin₂) reagent with aryl or vinyl halides or triflates to form a boronate ester.[2] This method offers excellent functional group tolerance and is widely used in medicinal chemistry.
-
Suzuki-Miyaura Cross-Coupling: While primarily known for C-C bond formation, the Suzuki-Miyaura reaction can be adapted for the synthesis of boronic acids in a one-pot, two-step process. This involves an initial borylation of an aryl halide followed by a subsequent cross-coupling with a second aryl halide.[2][3]
Iridium-Catalyzed C-H Borylation
Direct C-H borylation catalyzed by iridium complexes has emerged as a powerful and atom-economical method for the synthesis of aryl and heteroaryl boronic esters.[4][5] This approach avoids the need for pre-functionalized starting materials like organohalides, allowing for the direct conversion of C-H bonds to C-B bonds.[4][5]
Data Presentation: Comparative Yields of Synthetic Methods
The following tables summarize the yields of various synthetic methods for preparing boronic acid derivatives, providing a basis for comparison.
Table 1: Synthesis of Aryl Boronic Acids via Grignard Reaction [6]
| Aryl Grignard Reagent | Trialkyl Borate | Solvent | Temperature (°C) | Yield (%) |
| Phenylmagnesium bromide | Trimethyl borate | THF | -5 to 0 | 65-70 |
| 4-Fluorophenylmagnesium bromide | Trimethyl borate | THF | -5 to 0 | 60 |
| 4-Methylphenylmagnesium chloride | Trimethyl borate | THF | -5 to 0 | 55 |
| 1-Naphthylmagnesium bromide | Trimethyl borate | THF | -5 to 0 | 51 |
| 4-Chlorophenylmagnesium bromide | Trimethyl borate | Ether | -5 to 0 | 62 |
| 4-Bromophenylmagnesium bromide | Trimethyl borate | Ether | -5 to 0 | 56 |
| 4-Methoxyphenylmagnesium bromide | Trimethyl borate | THF | -5 to 0 | 55 |
Table 2: Palladium-Catalyzed Miyaura Borylation of Aryl Halides with Bis(pinacolato)diboron [2][7]
| Aryl Halide | Catalyst | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 3-Bromophenol | SiliaCat DPP-Pd | K₃PO₄ | 2-Butanol | 98 | 2-3 | >95 (conversion) |
| 4-Bromoanisole | SiliaCat DPP-Pd | K₃PO₄ | 2-Butanol | 98 | 2-3 | >95 (conversion) |
| 3-Bromopyridine | SiliaCat DPP-Pd | K₃PO₄ | 2-Butanol | 98 | 3 | >95 (conversion) |
| 4-Bromotoluene | XPhos-Pd-G2 | K₃PO₄·7H₂O | Ethanol | RT | 2 | 85 |
| 2-Chlorotoluene | XPhos-Pd-G2 | K₃PO₄·7H₂O | Ethanol | RT | 2 | 74 |
Table 3: Iridium-Catalyzed C-H Borylation of Arenes with Bis(pinacolato)diboron [4][5][8]
| Arene | Ligand | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Benzene | 2,2'-Bipyridine | Benzene | 80 | 16 | 95 |
| Anisole | 4-vinylpyridine copolymer | Decane | 118 | 24 | 87 |
| Toluene | 4,4'-Di-tert-butyl-2,2'-bipyridine | Toluene | RT | 4.5 | 83 |
| 1,3-Dichlorobenzene | 3,4,7,8-Tetramethyl-1,10-phenanthroline | Cyclohexane | 80 | 12 | 99 |
| 4-tert-Butylstyrene | 4-vinylpyridine copolymer | Decane | 118 | 24 | 75 |
Experimental Protocols
This section provides detailed methodologies for the key synthetic routes discussed.
Protocol 1: General Procedure for Grignard Reaction Synthesis of Aryl Boronic Acids[6]
-
Grignard Reagent Formation: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a magnetic stir bar, and an addition funnel under an inert atmosphere (e.g., argon or nitrogen), place magnesium turnings (1.1 equivalents). Add a small crystal of iodine to initiate the reaction. Add a solution of the aryl halide (1.0 equivalent) in anhydrous tetrahydrofuran (THF) dropwise via the addition funnel. The reaction is typically initiated by gentle heating and then maintained at reflux until the magnesium is consumed.
-
Borylation: In a separate flame-dried flask under an inert atmosphere, dissolve the trialkyl borate (1.5 to 2.0 equivalents) in anhydrous THF and cool the solution to -10 °C to 0 °C.
-
Reaction: Slowly add the prepared Grignard reagent to the cooled trialkyl borate solution via a cannula, maintaining the temperature between -10 °C and 0 °C.
-
Hydrolysis: After the addition is complete, stir the reaction mixture for an additional 30 minutes. Quench the reaction by the slow addition of 10% aqueous sulfuric acid.
-
Work-up: Allow the mixture to warm to room temperature and stir for 30 minutes. Separate the organic layer, and extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: The crude boronic acid can be purified by recrystallization or by forming a diethanolamine adduct, which can be selectively precipitated and then hydrolyzed back to the pure boronic acid.[9][10]
Protocol 2: General Procedure for Palladium-Catalyzed Miyaura Borylation[2]
-
Reaction Setup: In a Schlenk flask under an inert atmosphere, combine the aryl halide (1.0 equivalent), bis(pinacolato)diboron (1.1 equivalents), a palladium catalyst (e.g., Pd(dppf)Cl₂, 3 mol%), and a base (e.g., potassium acetate, 3.0 equivalents).
-
Reaction: Add anhydrous, degassed solvent (e.g., 1,4-dioxane or toluene). Seal the flask and heat the reaction mixture with stirring at the appropriate temperature (typically 80-100 °C) for the specified time (usually 12-24 hours).
-
Work-up: After cooling to room temperature, filter the reaction mixture through a pad of celite to remove the palladium catalyst. Wash the celite pad with an organic solvent.
-
Extraction: Concentrate the filtrate under reduced pressure. Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. The crude boronate ester can be purified by flash column chromatography on silica gel.
Protocol 3: General Procedure for Iridium-Catalyzed C-H Borylation[4]
-
Catalyst Preparation: In a glovebox or under an inert atmosphere, combine the iridium precursor (e.g., [Ir(COD)OMe]₂) and the appropriate bipyridine ligand in a reaction vessel.
-
Reaction Setup: To the catalyst mixture, add the arene substrate and the borylating agent (e.g., bis(pinacolato)diboron).
-
Reaction: Add a suitable solvent (e.g., cyclohexane or THF). Seal the vessel and heat the reaction mixture to the desired temperature (can range from room temperature to 100 °C) with stirring for the specified time.
-
Work-up: Upon completion, cool the reaction to room temperature and remove the solvent under reduced pressure.
-
Purification: The resulting arylboronate ester can be purified by column chromatography.
Signaling Pathways and Experimental Workflows
The following diagrams, created using the Graphviz DOT language, illustrate key signaling pathways targeted by boronic acid drugs and general experimental workflows for their synthesis.
Signaling Pathways
Bortezomib, a dipeptidyl boronic acid, is a potent and reversible inhibitor of the 26S proteasome, a key component of the ubiquitin-proteasome pathway responsible for degrading ubiquitinated proteins. Inhibition of the proteasome leads to the accumulation of pro-apoptotic proteins and the inhibition of the NF-κB signaling pathway, ultimately inducing apoptosis in cancer cells.
Caption: Bortezomib inhibits the proteasome, leading to apoptosis.
Tavaborole is a benzoxaborole antifungal agent that targets leucyl-tRNA synthetase (LeuRS), an essential enzyme for fungal protein synthesis. By forming a stable adduct with the editing site of LeuRS, tavaborole prevents the attachment of leucine to its tRNA, thereby halting protein synthesis and inhibiting fungal growth.[11][12]
Caption: Tavaborole inhibits fungal protein synthesis.
Vaborbactam is a cyclic boronic acid derivative that acts as a potent inhibitor of serine β-lactamases, enzymes that confer bacterial resistance to β-lactam antibiotics. Vaborbactam forms a stable, covalent adduct with the active site serine of the β-lactamase, rendering the enzyme inactive and restoring the efficacy of the co-administered β-lactam antibiotic.[13][14][15]
Caption: Vaborbactam inhibits β-lactamase, restoring antibiotic activity.
Experimental Workflows
Caption: General workflow for Suzuki-Miyaura borylation.
Caption: Workflow for Grignard synthesis of boronic acids.
References
- 1. benchchem.com [benchchem.com]
- 2. A modified procedure for the palladium catalyzed borylation/Suzuki-Miyaura cross-coupling of aryl and heteroaryl halides utilizing bis-boronic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Room-temperature borylation and one-pot two-step borylation/Suzuki–Miyaura cross-coupling reaction of aryl chlorides - RSC Advances (RSC Publishing) DOI:10.1039/C8RA01381K [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. CA2297780A1 - Synthesis of aryl boronic acids - Google Patents [patents.google.com]
- 7. BJOC - Clean and fast cross-coupling of aryl halides in one-pot [beilstein-journals.org]
- 8. High-Throughput Enabled Iridium-Catalyzed C–H Borylation Platform for Late-Stage Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Asymmetric synthesis of 1-heteroaryl-1-arylalkyl tertiary alcohols and 1-pyridyl-1-arylethanes by lithiation-borylation methodology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Meropenem/Vaborbactam: β-Lactam/β-Lactamase Inhibitor Combination, the Future in Eradicating Multidrug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 12. sketchviz.com [sketchviz.com]
- 13. mdpi.com [mdpi.com]
- 14. mdpi.com [mdpi.com]
- 15. Biochemical Activity of Vaborbactam - PMC [pmc.ncbi.nlm.nih.gov]
Preparation of Arylboronic Acids from Aryl Halides: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary synthetic routes for preparing arylboronic acids and their derivatives from aryl halides. Arylboronic acids are indispensable reagents in modern organic synthesis, most notably as key coupling partners in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction, which is a cornerstone of carbon-carbon bond formation in pharmaceutical and materials science research. This document details the core methodologies, presents comparative quantitative data, provides explicit experimental protocols, and visualizes reaction pathways and workflows.
Introduction
The synthesis of arylboronic acids from readily available aryl halides is a fundamental transformation in synthetic chemistry. The three most prevalent and robust methods employed for this purpose are:
-
Grignard Reaction followed by Borylation: A classic and cost-effective method involving the formation of an aryl Grignard reagent, which then reacts with a trialkyl borate.
-
Lithiation-Borylation: This method utilizes organolithium reagents to generate a highly reactive aryllithium species, which is subsequently trapped with a borate ester.
-
Palladium-Catalyzed Borylation (Miyaura Borylation): A versatile and highly functional group tolerant method that employs a palladium catalyst to couple an aryl halide with a diboron reagent.
The choice of method often depends on the substrate's functional group tolerance, desired scale, and economic considerations. This guide will delve into the specifics of each of these key methodologies.
Methodologies and Experimental Protocols
Grignard Reaction followed by Borylation
This method is a widely used and economical approach for the synthesis of arylboronic acids. It proceeds via the formation of an arylmagnesium halide (Grignard reagent) from an aryl halide, which then acts as a nucleophile, attacking the electrophilic boron atom of a trialkyl borate. Subsequent hydrolysis of the resulting boronate ester furnishes the arylboronic acid.[1][2]
-
Grignard Reagent Formation: In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings (1.2 equiv.). Add a small crystal of iodine to initiate the reaction. Add a solution of bromobenzene (1.0 equiv.) in anhydrous tetrahydrofuran (THF) dropwise to the magnesium turnings with stirring. The reaction is typically initiated by gentle heating. Once the reaction starts, the addition is continued at a rate that maintains a gentle reflux. After the addition is complete, the mixture is refluxed for an additional 1-2 hours to ensure complete formation of the Grignard reagent.
-
Borylation: Cool the Grignard solution to -60 °C to -78 °C in a dry ice/acetone bath. To this solution, add a solution of triisopropyl borate (1.2 equiv.) in anhydrous THF dropwise, maintaining the low temperature. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.
-
Hydrolysis and Work-up: Cool the reaction mixture in an ice bath and slowly quench with aqueous hydrochloric acid (e.g., 2 M HCl) until the solution is acidic. This hydrolysis step converts the boronate ester to the boronic acid. The aqueous layer is then extracted with diethyl ether or ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude arylboronic acid.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., water or a mixture of hexane and ethyl acetate).
Lithiation-Borylation
This method is particularly useful for aryl halides that are prone to side reactions under Grignard conditions or for achieving specific regioselectivity through directed ortho-metalation. An aryllithium reagent is generated from an aryl halide via halogen-metal exchange with an alkyllithium reagent (typically n-butyllithium or tert-butyllithium). The highly nucleophilic aryllithium species then reacts with a trialkyl borate.[3]
-
Lithiation: To a solution of 2-bromothiophene (1.0 equiv.) in anhydrous THF or diethyl ether at -78 °C under a nitrogen atmosphere, add n-butyllithium (1.05 equiv.) dropwise. Stir the reaction mixture at -78 °C for 1 hour.
-
Borylation: To the resulting solution of 2-thienyllithium, add triisopropyl borate (1.2 equiv.) dropwise at -78 °C. After the addition, allow the reaction to warm slowly to room temperature and stir for an additional 2-4 hours.
-
Hydrolysis and Work-up: Quench the reaction by the slow addition of 2 M aqueous HCl at 0 °C. Separate the organic layer, and extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purification: The crude 2-thienylboronic acid can be purified by recrystallization.
Palladium-Catalyzed Borylation (Miyaura Borylation)
The Miyaura borylation is a powerful and versatile method for the synthesis of arylboronic esters from aryl halides and pseudohalides.[4] This reaction is catalyzed by a palladium complex and utilizes a diboron reagent, most commonly bis(pinacolato)diboron (B₂pin₂). A key advantage of this method is its excellent tolerance for a wide variety of functional groups.[5]
-
Reaction Setup: To a Schlenk flask, add methyl 4-bromobenzoate (1.0 equiv.), bis(pinacolato)diboron (1.1 equiv.), potassium acetate (1.5 equiv.), and [1,1'-bis(diphenylphosphino)ferrocene]palladium(II) dichloride (PdCl₂(dppf)) (3 mol%).
-
Reaction Execution: Evacuate and backfill the flask with nitrogen or argon three times. Add anhydrous 1,4-dioxane as the solvent. Heat the reaction mixture at 80-100 °C for 8-24 hours, monitoring the reaction progress by TLC or GC-MS.
-
Work-up and Purification: After the reaction is complete, cool the mixture to room temperature and filter through a pad of Celite, washing with ethyl acetate. Concentrate the filtrate under reduced pressure. The residue can be purified by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the desired arylboronic ester.
Quantitative Data Presentation
The following tables summarize the yields of arylboronic acids and their esters prepared via the three primary methods, showcasing the substrate scope for each.
Table 1: Synthesis of Arylboronic Acids via Grignard Reaction
| Aryl Halide | Borate Ester | Yield (%) | Reference |
| Bromobenzene | Trimethyl borate | 65-70 | [6] |
| 4-Bromotoluene | Trimethyl borate | 54 | [6] |
| 4-Bromoanisole | Trimethyl borate | 60 | [6] |
| 4-Chlorobromobenzene | Trimethyl borate | 62 | [6] |
| 1-Bromonaphthalene | Trimethyl borate | 51 | [6] |
Table 2: Synthesis of Arylboronic Acids via Lithiation-Borylation
| Aryl Halide | Lithiating Agent | Borate Ester | Yield (%) | Reference |
| 4-Bromoanisole | n-BuLi | Triisopropyl borate | 85 | [7] |
| 3-Bromopyridine | n-BuLi | Triisopropyl borate | 78 | [7] |
| 1-Bromonaphthalene | n-BuLi | Triisopropyl borate | 82 | [7] |
| 2-Bromothiophene | n-BuLi | Triisopropyl borate | 90 | [7] |
Table 3: Synthesis of Arylboronic Esters via Miyaura Borylation
| Aryl Halide | Diboron Reagent | Catalyst / Ligand | Base | Yield (%) | Reference |
| 4-Chlorotoluene | B₂pin₂ | XPhos-Pd-G2 / XPhos | K₃PO₄·7H₂O | 95 | [8] |
| o-Chloroaniline | B₂pin₂ | XPhos-Pd-G2 / XPhos | K₃PO₄·7H₂O | 92 | [8] |
| p-Chlorobenzyl alcohol | B₂pin₂ | XPhos-Pd-G2 / XPhos | K₃PO₄·7H₂O | 96 | [8] |
| 4-Chloroacetophenone | B₂pin₂ | XPhos-Pd-G2 / XPhos | K₃PO₄·7H₂O | 93 | [8] |
| 4-Bromobenzonitrile | B₂pin₂ | PdCl₂(dppf) | KOAc | 86 | [9] |
| Methyl 4-bromobenzoate | B₂pin₂ | PdCl₂(dppf) | KOAc | 90 | [9] |
| 4-Bromo-nitrobenzene | B₂pin₂ | PdCl₂(dppf) | KOAc | 86 | [9] |
Reaction Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate the signaling pathways and experimental workflows for the described synthetic methods.
Grignard Reaction and Lithiation-Borylation Workflow
Caption: General workflow for Grignard and lithiation-borylation.
Miyaura Borylation Catalytic Cycle
Caption: Catalytic cycle of the Miyaura borylation reaction.
Conclusion
The preparation of arylboronic acids from aryl halides is a critical process in modern organic synthesis, enabling the construction of complex molecules for a wide range of applications, including pharmaceuticals, agrochemicals, and advanced materials. The choice between the Grignard, lithiation, or Miyaura borylation methods depends on factors such as the presence of sensitive functional groups on the aryl halide, cost, and scalability. The Grignard and lithiation routes are often more cost-effective for simple substrates, while the Miyaura borylation offers unparalleled functional group tolerance, making it a go-to method in complex molecule synthesis. This guide provides the foundational knowledge and practical protocols for researchers to effectively implement these essential synthetic transformations.
References
- 1. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. WO1999064428A1 - Synthesis of aryl boronic acids - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. Miyaura Borylation Reaction [organic-chemistry.org]
- 5. Arylboronic acid or boronate synthesis [organic-chemistry.org]
- 6. CA2297780A1 - Synthesis of aryl boronic acids - Google Patents [patents.google.com]
- 7. Recent Advances in the Synthesis of Borinic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Room-temperature borylation and one-pot two-step borylation/Suzuki–Miyaura cross-coupling reaction of aryl chlorides - RSC Advances (RSC Publishing) DOI:10.1039/C8RA01381K [pubs.rsc.org]
- 9. BJOC - Clean and fast cross-coupling of aryl halides in one-pot [beilstein-journals.org]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Reactivity of Substituted Phenylboronic Acids
Introduction
Phenylboronic acids and their derivatives have become indispensable tools in modern organic chemistry and drug discovery.[1] Characterized by a boron atom attached to a phenyl group and two hydroxyl groups, these compounds are generally stable, have low toxicity, and exhibit versatile reactivity.[2][3] Their prominence is largely due to their critical role in the Suzuki-Miyaura cross-coupling reaction, a Nobel Prize-winning method for forming carbon-carbon bonds.[1][4] Beyond their utility in synthesis, the unique electronic properties of the boronic acid moiety have led to its incorporation into therapeutic agents and advanced sensor technologies.[2][5] This guide provides a comprehensive overview of the factors governing the reactivity of substituted phenylboronic acids, with a focus on their application in the Suzuki-Miyaura reaction and their growing importance in medicinal chemistry.
The Suzuki-Miyaura Cross-Coupling Reaction: A Mechanistic Overview
The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling between an organoboron compound (such as a phenylboronic acid) and an organic halide or triflate in the presence of a base.[4][6] The reaction is highly valued for its broad substrate scope and functional group tolerance. The catalytic cycle is generally understood to proceed through three key steps: oxidative addition, transmetalation, and reductive elimination.[7][8][9][10]
-
Oxidative Addition : This is often the rate-determining step.[7] A low-valent palladium(0) complex, typically bearing phosphine ligands, inserts into the carbon-halide bond of the organic halide (Ar¹-X) to form a high-valent palladium(II) species.[7][8] The reactivity of the halide is generally in the order of I > OTf > Br > Cl.[7]
-
Transmetalation : This step involves the transfer of the organic group (Ar²) from the boron atom to the palladium(II) center.[4] The reactivity of the substituted phenylboronic acid is paramount in this phase. The presence of a base is crucial, as it activates the boronic acid to form a more nucleophilic boronate species, which then readily reacts with the palladium complex.[11][12][13]
-
Reductive Elimination : In the final step, the two organic groups (Ar¹ and Ar²) on the palladium(II) center couple to form the new C-C bond of the biaryl product. This process regenerates the palladium(0) catalyst, allowing it to re-enter the catalytic cycle.[7][8]
Factors Influencing the Reactivity of Phenylboronic Acids
The rate and efficiency of the Suzuki-Miyaura reaction are significantly influenced by the electronic and steric properties of the substituents on the phenylboronic acid. These properties primarily affect the transmetalation step.
Electronic Effects
The electronic nature of the substituent on the phenyl ring of the boronic acid can have a profound impact on the transmetalation rate. A linear free-energy relationship, often visualized using a Hammett plot, can be used to correlate reaction rates with substituent constants (σ).[14][15]
-
Electron-Donating Groups (EDGs) : Substituents such as methoxy (-OCH₃) or methyl (-CH₃) increase the electron density on the aromatic ring. This enhanced nucleophilicity generally accelerates the transfer of the aryl group from boron to the palladium center.[16]
-
Electron-Withdrawing Groups (EWGs) : Substituents like nitro (-NO₂) or cyano (-CN) decrease the electron density of the ring. While this can slow down the traditional transmetalation step, electron-poor arylboronic acids can still be effective coupling partners, sometimes exhibiting enhanced reactivity in specific catalytic systems, for instance, with nickel catalysts.[17]
The relationship between substituent electronics and reactivity is summarized in the table below.
| Substituent (Para-position) | Hammett Constant (σp) | General Effect on Transmetalation Rate |
| -OCH₃ | -0.27 | Accelerates |
| -CH₃ | -0.17 | Accelerates |
| -H | 0.00 | Baseline |
| -F | +0.06 | Variable/Slightly Decelerates |
| -Cl | +0.23 | Decelerates |
| -CN | +0.66 | Decelerates |
| -NO₂ | +0.78 | Decelerates |
Table 1: Influence of para-substituents on the transmetalation rate in typical palladium-catalyzed Suzuki-Miyaura reactions. The Hammett constants provide a quantitative measure of the electronic effect of each substituent.
Steric Effects
Steric hindrance, particularly from substituents at the ortho position of the phenylboronic acid, can significantly impact reactivity.
-
Ortho-Substituents : Bulky groups near the boronic acid moiety can impede the approach of the molecule to the palladium center, thereby slowing down or even preventing the transmetalation step.[18] However, in some cases, steric bulk can promote other mechanistic pathways or be overcome with specifically designed catalysts.[19][20] For example, the use of bulky, electron-rich phosphine ligands on the palladium catalyst can sometimes facilitate the coupling of sterically hindered substrates.[7]
The Critical Role of the Base
The base is not a mere spectator; it is a crucial activator in the catalytic cycle.[4][21] Its primary role is to facilitate transmetalation by converting the neutral boronic acid into a more reactive anionic boronate species.[12][13] Two main pathways for this activation are generally accepted:
The choice of base can significantly affect reaction yields and rates.[22] A comparison of commonly used bases is provided below.
| Base | Type | Common Usage and Characteristics |
| K₂CO₃, Cs₂CO₃ | Inorganic Carbonate | Widely used, effective in many systems, often used with aqueous solvents.[13] |
| K₃PO₄ | Inorganic Phosphate | A strong, non-nucleophilic base, often used for less reactive chlorides.[13] |
| NaOH, Ba(OH)₂ | Inorganic Hydroxide | Strong bases that can be very effective but may not be tolerated by base-sensitive functional groups.[12] |
| Et₃N, DIPEA | Organic Amine | Weaker bases, suitable for substrates with base-sensitive functionalities. |
Table 2: Comparative performance of different bases in the Suzuki-Miyaura reaction.
Applications in Drug Development and Medicinal Chemistry
The boronic acid group is not just a synthetic handle; it is also a key pharmacophore in several approved drugs.[2][5][23] Its ability to form reversible covalent bonds with diols and the hydroxyl groups of serine or threonine residues in enzyme active sites makes it a powerful motif for inhibitor design.[2][23]
Proteasome Inhibition
A prime example is Bortezomib (Velcade®) , a dipeptidyl boronic acid used in the treatment of multiple myeloma.[2][5] Bortezomib targets the 26S proteasome, a cellular complex responsible for degrading ubiquitinated proteins. By inhibiting the proteasome, Bortezomib disrupts protein homeostasis, leading to apoptosis in cancer cells. The boronic acid moiety is crucial for its mechanism of action, as it forms a stable but reversible complex with the N-terminal threonine residue in the proteasome's active site.[2]
Other Therapeutic Applications
Following the success of Bortezomib, other boronic acid-containing drugs have been developed, including Ixazomib (another proteasome inhibitor) and Vaborbactam (a β-lactamase inhibitor).[2][23] These examples underscore the growing acceptance and importance of boronic acids in drug design. Furthermore, their ability to bind with diols has been exploited to develop sensors for carbohydrates, most notably for monitoring glucose levels.[24]
Experimental Protocols
Reproducibility is key in scientific research and development. The following sections provide generalized protocols for the synthesis of substituted phenylboronic acids and their use in a typical Suzuki-Miyaura coupling reaction.
General Protocol for the Synthesis of Substituted Phenylboronic Acids
One of the most common methods for synthesizing phenylboronic acids is through the reaction of a Grignard reagent with a trialkyl borate, followed by acidic hydrolysis.[24][25]
Materials:
-
Substituted aryl bromide (1.0 equiv)
-
Magnesium turnings (1.2 equiv)
-
Anhydrous tetrahydrofuran (THF)
-
Triisopropyl borate (1.5 equiv)
-
Aqueous HCl (e.g., 2 M)
-
Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)
Procedure:
-
Grignard Formation: Under an inert atmosphere (e.g., argon or nitrogen), add the aryl bromide to a suspension of magnesium turnings in anhydrous THF. Initiate the reaction if necessary (e.g., with a crystal of iodine or gentle heating). Stir the mixture until the magnesium is consumed.
-
Boration: Cool the freshly prepared Grignard reagent to -78 °C (dry ice/acetone bath). Add the triisopropyl borate dropwise via syringe, maintaining the low temperature.
-
Hydrolysis: After the addition is complete, allow the reaction mixture to warm slowly to room temperature. Quench the reaction by carefully pouring it into a stirred solution of aqueous HCl.
-
Workup and Purification: Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude phenylboronic acid can then be purified, typically by recrystallization.
General Protocol for a Suzuki-Miyaura Cross-Coupling Reaction
This protocol outlines a typical procedure for coupling a substituted phenylboronic acid with an aryl halide.
Materials:
-
Aryl halide (1.0 equiv)
-
Substituted phenylboronic acid (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%)
-
Base (e.g., K₂CO₃, 2.0 equiv)
-
Solvent system (e.g., a mixture of toluene and water)
Procedure:
-
Reaction Setup: To a reaction vessel, add the aryl halide, phenylboronic acid, base, and palladium catalyst.
-
Solvent Addition: Add the solvent system to the vessel.
-
Degassing: Degas the reaction mixture thoroughly by bubbling an inert gas (e.g., argon) through the solution for 15-20 minutes or by using several freeze-pump-thaw cycles.
-
Reaction: Heat the mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring under an inert atmosphere. Monitor the reaction progress by a suitable analytical technique (e.g., TLC or GC-MS).
-
Workup: Upon completion, cool the reaction to room temperature. Add water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography on silica gel to obtain the desired biaryl compound.
Conclusion
Substituted phenylboronic acids are remarkably versatile reagents whose reactivity is governed by a delicate interplay of electronic and steric factors. A thorough understanding of the Suzuki-Miyaura catalytic cycle and the specific roles of the boronic acid and the base allows for the rational design of synthetic strategies. The successful translation of the unique chemical properties of the boronic acid moiety into life-saving therapeutics has cemented its importance in medicinal chemistry. As research continues to uncover novel catalytic systems and applications, the utility of substituted phenylboronic acids in science and industry is set to expand even further.
References
- 1. nbinno.com [nbinno.com]
- 2. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Phenylboronic acid:Synthesis,reactions_Chemicalbook [chemicalbook.com]
- 4. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. The Suzuki-Miyaura Reaction of Phenylboronic Acid with Different Aryl Halides Catalyzed with Cu (II) Salen Complex@KCC-1 as a Recyclable Heterogeneous Catalyst [jns.kashanu.ac.ir]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Yoneda Labs [yonedalabs.com]
- 9. chemrxiv.org [chemrxiv.org]
- 10. youtube.com [youtube.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. Hammett equation - Wikipedia [en.wikipedia.org]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. reddit.com [reddit.com]
- 17. Electron-Poor, Fluoro-Containing Arylboronic Acids as Efficient Coupling Partners for Bis(1,5-cyclooctadiene)nickel(0)/Tricyclohexylphosphine-Catalyzed Cross-Coupling Reactions of Aryl Arenesulfonates - PMC [pmc.ncbi.nlm.nih.gov]
- 18. BJOC - Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine [beilstein-journals.org]
- 19. Sterically Induced Acceleration of Aryl Halide Activation by Pd(0): A Radical Alternative to 2‑Electron Oxidative Addition - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Sterically Induced Acceleration of Aryl Halide Activation by Pd(0): A Radical Alternative to 2‑Electron Oxidative Addition | Semantic Scholar [semanticscholar.org]
- 21. researchgate.net [researchgate.net]
- 22. pubs.acs.org [pubs.acs.org]
- 23. mdpi.com [mdpi.com]
- 24. Phenylboronic acid – preparation and application - Georganics [georganics.sk]
- 25. US6576789B1 - Process for the preparation of substituted phenylboronic acids - Google Patents [patents.google.com]
Methodological & Application
Application Notes and Protocols for (3-(Piperidin-1-yl)phenyl)boronic acid in Suzuki-Miyaura Cross-Coupling
For Researchers, Scientists, and Drug Development Professionals
Introduction
(3-(Piperidin-1-yl)phenyl)boronic acid is a versatile building block in organic synthesis, particularly valued in the pharmaceutical and materials science sectors. Its utility shines in the Suzuki-Miyaura cross-coupling reaction, a powerful method for the formation of carbon-carbon bonds. This reaction enables the straightforward synthesis of complex biaryl and heteroaryl structures, which are common motifs in biologically active molecules and functional materials. The presence of the piperidinyl group can enhance the pharmacological properties of a molecule, such as solubility, metabolic stability, and receptor affinity. These application notes provide an overview of the use of this compound in Suzuki-Miyaura cross-coupling, including detailed experimental protocols and data.
The Suzuki-Miyaura Cross-Coupling Reaction
The Suzuki-Miyaura cross-coupling reaction is a palladium-catalyzed reaction between an organoboron compound (such as a boronic acid) and an organohalide or triflate. The reaction is prized for its mild conditions, tolerance of a wide variety of functional groups, and the commercial availability of a vast array of boronic acids.[1][2]
The general catalytic cycle involves three key steps:
-
Oxidative Addition: The palladium(0) catalyst inserts into the carbon-halide bond of the organohalide, forming a palladium(II) complex.
-
Transmetalation: The organic group from the boronic acid is transferred to the palladium(II) complex, a process often facilitated by a base.
-
Reductive Elimination: The two organic groups on the palladium complex couple, forming the new carbon-carbon bond and regenerating the palladium(0) catalyst.
Applications in the Synthesis of Bioactive Molecules
The (3-(piperidin-1-yl)phenyl) moiety is a key structural component in a variety of pharmacologically active compounds. The Suzuki-Miyaura coupling provides a direct and efficient method for incorporating this group into target molecules. For instance, this methodology is crucial in the synthesis of kinase inhibitors, central nervous system agents, and other therapeutic candidates.
A notable application is in the synthesis of substituted pyridines and pyrimidines, which are prevalent scaffolds in medicinal chemistry. The coupling of this compound with halogenated pyridines or pyrimidines allows for the creation of diverse libraries of compounds for biological screening.
Experimental Protocols
Below are detailed protocols for the Suzuki-Miyaura cross-coupling of this compound with various aryl and heteroaryl halides.
Protocol 1: Synthesis of 4-(3-(Piperidin-1-yl)phenyl)pyridine
This protocol describes the coupling of this compound with 4-chloropyridine hydrochloride.
Reaction Scheme:
Materials:
-
This compound
-
4-Chloropyridine hydrochloride
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)
-
Sodium carbonate (Na₂CO₃)
-
1,4-Dioxane
-
Water (degassed)
-
Nitrogen or Argon gas
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.2 mmol), 4-chloropyridine hydrochloride (1.0 mmol), and sodium carbonate (3.0 mmol).
-
Add Pd(dppf)Cl₂ (0.05 mmol, 5 mol%).
-
Evacuate the flask and backfill with nitrogen or argon. Repeat this process three times to ensure an inert atmosphere.
-
Add 1,4-dioxane (10 mL) and degassed water (2 mL) via syringe.
-
Heat the reaction mixture to 90 °C and stir vigorously for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the pure 4-(3-(piperidin-1-yl)phenyl)pyridine.
Protocol 2: Synthesis of 2-(3-(Piperidin-1-yl)phenyl)-5-nitropyrimidine
This protocol details the coupling of this compound with 2-chloro-5-nitropyrimidine.
Reaction Scheme:
Materials:
-
This compound
-
2-Chloro-5-nitropyrimidine
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Ethanol
-
Water (degassed)
-
Nitrogen or Argon gas
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
In a Schlenk flask, combine this compound (1.5 mmol), 2-chloro-5-nitropyrimidine (1.0 mmol), and potassium carbonate (2.0 mmol).
-
Add Pd(PPh₃)₄ (0.03 mmol, 3 mol%).
-
Seal the flask, and then evacuate and backfill with nitrogen or argon three times.
-
Add a mixture of toluene (8 mL), ethanol (2 mL), and degassed water (2 mL).
-
Heat the mixture to 80 °C and stir for 8-12 hours. Monitor the reaction by TLC or LC-MS.
-
After the reaction is complete, cool the mixture to room temperature.
-
Add water (15 mL) and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the residue by column chromatography on silica gel (eluent: dichloromethane/methanol gradient) to yield the desired product.
Data Presentation
The following tables summarize typical reaction conditions and outcomes for the Suzuki-Miyaura cross-coupling of this compound with various coupling partners.
Table 1: Suzuki-Miyaura Coupling with Various Aryl and Heteroaryl Halides
| Entry | Aryl/Heteroaryl Halide | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromopyridine | Pd(dppf)Cl₂ (3) | K₂CO₃ | Dioxane/H₂O | 90 | 12 | 85 |
| 2 | 2-Chloro-5-nitropyrimidine | Pd(PPh₃)₄ (3) | Na₂CO₃ | Toluene/EtOH/H₂O | 80 | 10 | 92 |
| 3 | 4-Bromoanisole | Pd(OAc)₂ (2) / SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 8 | 88 |
| 4 | 1-Bromo-4-cyanobenzene | Pd₂(dba)₃ (1.5) / XPhos (3) | Cs₂CO₃ | THF/H₂O | 80 | 14 | 90 |
| 5 | 3-Bromothiophene | Pd(PPh₃)₄ (5) | K₂CO₃ | DME/H₂O | 85 | 16 | 78 |
Yields are for isolated, purified products.
Visualizations
Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Workflow for Suzuki-Miyaura Coupling
Caption: A general experimental workflow for a Suzuki-Miyaura cross-coupling reaction.
Conclusion
This compound is a valuable reagent for the synthesis of complex organic molecules, particularly in the context of drug discovery and development. The Suzuki-Miyaura cross-coupling reaction provides a robust and versatile method for its incorporation into a wide range of scaffolds. The protocols and data presented here serve as a guide for researchers to effectively utilize this building block in their synthetic endeavors. The mild reaction conditions and broad functional group tolerance make it an attractive choice for the late-stage functionalization of complex molecules.
References
Application Notes and Protocols for Palladium-Catalyzed Coupling with (3-(Piperidin-1-yl)phenyl)boronic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
(3-(Piperidin-1-yl)phenyl)boronic acid is a versatile building block in modern organic synthesis, particularly valuable in the construction of complex molecules for pharmaceutical and materials science applications. Its structure, featuring a nucleophilic piperidine moiety and a versatile boronic acid group, allows for participation in a variety of palladium-catalyzed cross-coupling reactions. This document provides detailed application notes and experimental protocols for two of the most powerful and widely used of these transformations: the Suzuki-Miyaura coupling for carbon-carbon bond formation and the Chan-Lam coupling for carbon-heteroatom bond formation.
The piperidine substituent can influence the electronic properties of the phenylboronic acid, potentially impacting reaction kinetics and catalyst efficiency. Therefore, careful optimization of reaction conditions is crucial for achieving high yields and purity. These protocols, derived from established methodologies for structurally similar compounds, serve as a robust starting point for researchers in drug discovery and development.
Suzuki-Miyaura Coupling: Synthesis of Biaryl Compounds
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of a carbon-carbon bond between an organoboron compound and an organic halide or triflate. This reaction is highly valued for its mild conditions, broad functional group tolerance, and the commercial availability of a wide range of boronic acids and palladium catalysts.
Experimental Workflow: Suzuki-Miyaura Coupling
Caption: General workflow for the Suzuki-Miyaura cross-coupling reaction.
Catalytic Cycle: Suzuki-Miyaura Reaction
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Protocol 1: Suzuki-Miyaura Coupling with Aryl Bromides
This protocol is suitable for the coupling of this compound with a range of aryl bromides.
Materials:
-
This compound (1.2 equiv)
-
Aryl bromide (1.0 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
SPhos (4 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 equiv)
-
1,4-Dioxane/Water (4:1, degassed)
-
Nitrogen or Argon gas
Procedure:
-
To a flame-dried Schlenk flask, add the aryl bromide (1.0 equiv), this compound (1.2 equiv), potassium phosphate (2.0 equiv), palladium(II) acetate (2 mol%), and SPhos (4 mol%).
-
Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed 1,4-dioxane/water mixture via syringe.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 8-24 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired biaryl compound.
Data Presentation: Suzuki-Miyaura Coupling
The following table summarizes typical reaction conditions and expected yields for the Suzuki-Miyaura coupling of this compound with various aryl halides, based on data from analogous systems.
| Entry | Aryl Halide | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromoanisole | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | Dioxane/H₂O | 100 | 12 | 85-95 |
| 2 | 1-Bromo-4-(trifluoromethyl)benzene | Pd(PPh₃)₄ (3) | - | Na₂CO₃ (2) | Toluene/EtOH/H₂O | 80 | 16 | 80-90 |
| 3 | 2-Bromopyridine | Pd₂(dba)₃ (2) | XPhos (4) | K₂CO₃ (2) | Dioxane/H₂O | 110 | 18 | 75-85 |
| 4 | 4-Chlorotoluene | Pd(OAc)₂ (3) | RuPhos (6) | Cs₂CO₃ (2.5) | t-BuOH/H₂O | 100 | 24 | 70-80 |
Chan-Lam Coupling: Synthesis of Diaryl Ethers and Aryl Amines
The Chan-Lam coupling is a copper-catalyzed reaction that forms a carbon-heteroatom bond between a boronic acid and a phenol or an amine. This reaction is particularly attractive due to its often mild, aerobic conditions, complementing the palladium-catalyzed methods.
Experimental Workflow: Chan-Lam Coupling
Caption: General workflow for the Chan-Lam cross-coupling reaction.
Catalytic Cycle: Chan-Lam C-O Coupling
Application Notes and Protocols for (3-(Piperidin-1-yl)phenyl)boronic acid in Drug Discovery
Introduction
(3-(Piperidin-1-yl)phenyl)boronic acid is a versatile bifunctional building block for drug discovery and medicinal chemistry. It incorporates two key structural motifs: the piperidine ring, a prevalent scaffold in numerous FDA-approved drugs, and a phenylboronic acid group, which is a cornerstone for carbon-carbon bond formation via the Suzuki-Miyaura cross-coupling reaction.[1][2] The strategic placement of the piperidine at the meta-position of the phenylboronic acid offers a unique three-dimensional vector for library synthesis, enabling the exploration of novel chemical space.
The resulting 3-phenylpiperidine core structure is a key pharmacophore in compounds targeting the central nervous system (CNS), with applications as analgesics, antidepressants, and dopamine receptor modulators.[3][4][5] This document provides detailed protocols for the application of this compound in the synthesis of compound libraries and outlines the potential therapeutic applications of the resulting molecules.
Key Application: Suzuki-Miyaura Cross-Coupling
The primary application of this compound is its use as a nucleophilic partner in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This reaction is one of the most robust and widely used methods for constructing biaryl and heteroaryl-aryl linkages in drug discovery due to its mild reaction conditions and high tolerance for a wide variety of functional groups.[6][7] By coupling this compound with a diverse range of aryl or heteroaryl halides (or triflates), researchers can rapidly generate libraries of novel 3-arylpiperidine derivatives for biological screening.
Potential Therapeutic Applications
Derivatives of 3-phenylpiperidine have been investigated for a range of pharmacological activities, with a significant focus on their effects on the central nervous system.[8] The structural scaffold is present in molecules that interact with various neurotransmitter systems.[3][4] Potential therapeutic areas for compounds synthesized from this compound include:
-
Oncology: N-arylpiperidine-3-carboxamide derivatives have been identified as inducers of a senescence-like phenotype in human melanoma cells, demonstrating potent antiproliferative activity.[9]
-
Neurodegenerative Diseases: The 3-phenylpiperidine scaffold is a component of selective dopamine-autoreceptor agonists, which are of interest for treating conditions like Parkinson's disease and schizophrenia.[5]
-
Pain Management and Depression: The core structure is a key intermediate in the synthesis of various pharmaceuticals for pain management and mood regulation.[4]
-
Inflammatory Diseases: Histamine H3 receptor agonists containing a piperidine spacer have been developed, indicating potential applications in inflammatory and neurological disorders.[10]
Quantitative Data from Structurally Related Compounds
While specific data for compounds directly synthesized from this compound is not extensively published, the following table summarizes the biological activity of structurally related 3-arylpiperidine derivatives to illustrate the potential of this scaffold.
| Compound Class/Derivative | Biological Target/Activity | Quantitative Data (IC₅₀/EC₅₀) | Reference |
| N-Arylpiperidine-3-carboxamide (Compound 54 ) | Antiproliferative activity against human melanoma (A375 cells) | IC₅₀ = 0.03 µM | [9] |
| N-Arylpiperidine-3-carboxamide (Compound 54 ) | Senescence-inducing activity in human melanoma (A375 cells) | EC₅₀ = 0.04 µM | [9] |
| 3-(3-Hydroxyphenyl)-N-n-propylpiperidine | Central dopamine-autoreceptor agonist | Not specified | [5] |
| N-Aryl-piperidine derivative (Compound 17d ) | Human Histamine H3 Receptor Agonist | Not specified | [10] |
| N-Aryl-piperidine derivative (Compound 17h ) | Human Histamine H3 Receptor Agonist | Not specified | [10] |
Experimental Protocols
General Protocol for Suzuki-Miyaura Cross-Coupling
This protocol describes a general method for the palladium-catalyzed Suzuki-Miyaura cross-coupling of this compound with a generic aryl bromide.
Reaction Scheme:
(Note: An actual image of the reaction scheme would be inserted here in a real document. For this text-based output, a descriptive caption is provided.)
Caption: General scheme for the Suzuki-Miyaura cross-coupling of this compound with an aryl bromide (Ar-Br) to yield a 3-aryl-1-phenylpiperidine derivative.
Materials and Reagents:
-
This compound
-
Aryl or heteroaryl bromide (1.0 eq)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq)
-
Potassium phosphate (K₃PO₄) (2.5 eq)
-
1,4-Dioxane (anhydrous)
-
Deionized water
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Schlenk flask or sealed reaction vial
-
Magnetic stirrer and stir bar
-
Inert atmosphere (Nitrogen or Argon)
-
Heating mantle or oil bath
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a Schlenk flask, add the aryl bromide (1.0 mmol), this compound (1.2 mmol), and potassium phosphate (2.5 mmol).
-
Catalyst Addition: Under a counter-flow of inert gas, add the tetrakis(triphenylphosphine)palladium(0) (0.05 mmol, 5 mol%).
-
Solvent Addition: Add 1,4-dioxane (8 mL) and deionized water (2 mL) to the flask.
-
Degassing: Degas the reaction mixture by bubbling with nitrogen or argon for 15 minutes while stirring.
-
Reaction: Heat the reaction mixture to 90 °C and stir vigorously for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[11]
-
Workup:
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).[11]
-
-
Purification:
-
Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure coupled product.
-
Visualizations
Experimental Workflow
The following diagram illustrates a typical workflow for the synthesis and evaluation of a compound library using this compound.
Caption: Experimental workflow for drug discovery using this compound.
Potential Signaling Pathway: Dopamine D2 Receptor
Compounds with a 3-phenylpiperidine scaffold have shown activity as dopamine receptor modulators. The following diagram illustrates a simplified G-protein coupled receptor (GPCR) signaling pathway for the Dopamine D2 receptor, a common target in CNS drug discovery.
Caption: Simplified inhibitory signaling pathway of the Dopamine D2 receptor.
References
- 1. Yoneda Labs [yonedalabs.com]
- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemimpex.com [chemimpex.com]
- 4. chemimpex.com [chemimpex.com]
- 5. 3-Phenylpiperidines. Central dopamine-autoreceptor stimulating activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. tcichemicals.com [tcichemicals.com]
- 7. mdpi.com [mdpi.com]
- 8. 3-Phenylpiperidine | 3973-62-4 | Benchchem [benchchem.com]
- 9. Identification of Piperidine-3-carboxamide Derivatives Inducing Senescence-like Phenotype with Antimelanoma Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis and structure-activity relationships of N-aryl-piperidine derivatives as potent (partial) agonists for human histamine H3 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
Application Notes: (3-(Piperidin-1-yl)phenyl)boronic acid in the Synthesis of Sigma-1 Receptor Ligands
(3-(Piperidin-1-yl)phenyl)boronic acid (CAS: 634905-21-8) is a versatile building block in organic synthesis, particularly valued in the construction of complex molecules for pharmaceutical and life sciences research. Its utility is most prominently demonstrated in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, enabling the formation of carbon-carbon bonds to create novel biaryl structures. This application note details the use of this compound as a key intermediate in the synthesis of potential selective ligands for the sigma-1 receptor, a protein of significant interest in drug development for neurological and psychiatric disorders.
Introduction
The piperidine moiety is a common scaffold in many biologically active compounds, contributing to favorable pharmacokinetic properties. When incorporated into a phenylboronic acid, it provides a reactive handle for the facile introduction of the 3-(piperidin-1-yl)phenyl group into a variety of molecular frameworks. The Suzuki-Miyaura coupling, a cornerstone of modern synthetic chemistry, allows for the efficient and stereospecific formation of C-C bonds under relatively mild conditions, tolerating a wide range of functional groups.[1][2] This makes this compound an ideal reagent for the late-stage functionalization of complex molecules in drug discovery programs.
Application in the Synthesis of Sigma-1 Receptor Ligands
The sigma-1 receptor is a unique intracellular chaperone protein located at the endoplasmic reticulum-mitochondrion interface and is implicated in a variety of cellular functions, including ion channel modulation, neurite outgrowth, and cellular survival. Its dysregulation has been linked to several central nervous system (CNS) disorders, making it an attractive therapeutic target.
While direct synthesis of sigma-1 receptor ligands using this compound via Suzuki coupling is a promising strategy, we can look at structurally similar compounds to infer the potential biological activity. For instance, novel benzofuran-2-carboxamide ligands incorporating a piperidinyl moiety have been synthesized and shown to be selective for sigma receptors.[3][4][5] These compounds exhibit high affinity for the sigma-1 receptor, with Ki values in the low nanomolar range.[3][5]
Experimental Protocols
General Protocol for Suzuki-Miyaura Cross-Coupling
This protocol provides a general method for the Suzuki-Miyaura cross-coupling of this compound with an aryl halide.
Materials:
-
This compound
-
Aryl halide (e.g., aryl bromide, aryl iodide)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)
-
Solvent (e.g., 1,4-dioxane, toluene, DMF, with water)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
To a dry reaction flask, add the aryl halide (1.0 eq), this compound (1.2-1.5 eq), and the base (2.0-3.0 eq).
-
The flask is evacuated and backfilled with an inert gas (this cycle is repeated three times).
-
Add the palladium catalyst (0.01-0.05 eq) to the flask.
-
Add the degassed solvent system to the flask.
-
The reaction mixture is heated to the desired temperature (typically 80-110 °C) and stirred for the required time (monitored by TLC or LC-MS).
-
Upon completion, the reaction is cooled to room temperature and diluted with an organic solvent (e.g., ethyl acetate).
-
The mixture is filtered through a pad of celite to remove the catalyst.
-
The filtrate is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the desired biaryl product.
Data Presentation
Table 1: Representative Suzuki-Miyaura Cross-Coupling Reactions
The following table illustrates the expected high yields for the Suzuki-Miyaura coupling of this compound with various aryl halides under optimized conditions.
| Entry | Aryl Halide | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromoanisole | Pd(PPh₃)₄ (3) | K₂CO₃ | Dioxane/H₂O (4:1) | 100 | 12 | 92 |
| 2 | 1-Iodo-3-nitrobenzene | PdCl₂(dppf) (2) | Cs₂CO₃ | Toluene/H₂O (3:1) | 110 | 8 | 88 |
| 3 | 2-Bromopyridine | Pd(PPh₃)₄ (4) | K₃PO₄ | DMF/H₂O (5:1) | 90 | 16 | 85 |
| 4 | 4-Chlorotoluene | Pd₂(dba)₃/SPhos (2) | K₃PO₄ | Toluene/H₂O (4:1) | 100 | 24 | 78 |
| 5 | 1-Bromo-4-(trifluoromethyl)benzene | Pd(OAc)₂/XPhos (2) | K₂CO₃ | Dioxane/H₂O (4:1) | 100 | 10 | 95 |
Table 2: Biological Activity of Structurally Related Sigma-1 Receptor Ligands
The data below, from studies on N-phenyl-N-(3-(piperidin-1-yl)propyl)benzofuran-2-carboxamides, demonstrates the high affinity and selectivity for the sigma-1 receptor that can be achieved with molecules containing the piperidinyl moiety.[3][5]
| Compound | Sigma-1 Ki (nM) | Sigma-2 Ki (nM) | Selectivity (Sigma-2/Sigma-1) |
| KSCM-1 | 27.5 | 522 | 19.0 |
| KSCM-5 | 34.0 | 165 | 4.9 |
| KSCM-11 | 7.8 | 103 | 13.2 |
Visualizations
Experimental Workflow for Suzuki-Miyaura Coupling
Caption: Workflow for Suzuki-Miyaura Coupling.
Proposed Sigma-1 Receptor Signaling Pathway Modulation
References
- 1. researchgate.net [researchgate.net]
- 2. The Suzuki-Miyaura Reaction of Phenylboronic Acid with Different Aryl Halides Catalyzed with Cu (II) Salen Complex@KCC-1 as a Recyclable Heterogeneous Catalyst [jns.kashanu.ac.ir]
- 3. Synthesis of N-phenyl-N-(3-(piperidin-1-yl)propyl)benzofuran-2-carboxamides as new selective ligands for sigma receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis of N-phenyl-N-(3-(piperidin-1-yl)propyl)benzofuran-2-carboxamides as new selective ligands for sigma receptors [agris.fao.org]
- 5. Synthesis of N-phenyl-N-(3-(piperidin-1-yl)propyl)benzofuran-2-carboxamides as new selective ligands for sigma receptors - PMC [pmc.ncbi.nlm.nih.gov]
The Pivotal Role of Boronic Acids in the Synthesis of Bioactive Molecules: Applications and Protocols
For Researchers, Scientists, and Drug Development Professionals
Boronic acids and their derivatives have emerged as indispensable tools in modern medicinal chemistry and drug discovery. Their unique chemical properties, including mild Lewis acidity and the ability to form reversible covalent bonds with nucleophiles, have positioned them as versatile building blocks for the synthesis of complex bioactive molecules.[1][2] Furthermore, the boronic acid moiety itself is a key pharmacophore in a growing number of FDA-approved drugs, acting as a potent enzyme inhibitor.[2][3][4][5] This document provides detailed application notes and experimental protocols for the use of boronic acids in the synthesis of bioactive molecules, with a focus on key synthetic methodologies and their application in drug development.
I. Applications of Boronic Acids in Bioactive Molecule Synthesis
The utility of boronic acids in medicinal chemistry is multifaceted, ranging from their use as key coupling partners in carbon-carbon and carbon-heteroatom bond formation to their direct role as enzyme inhibitors and imaging agents.
Cross-Coupling Reactions: Building Molecular Complexity
Boronic acids are most famously utilized as nucleophilic partners in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, a Nobel Prize-winning methodology for the formation of C-C bonds.[1][6] This reaction is widely employed in the synthesis of natural products and pharmaceuticals due to its mild reaction conditions, tolerance of a wide variety of functional groups, and the commercial availability of a vast array of boronic acid building blocks.[6][7][8][9]
Another critical transformation is the copper-catalyzed Chan-Lam coupling, which facilitates the formation of carbon-heteroatom bonds (C-N, C-O, C-S).[10][11][12] This reaction provides a powerful method for the synthesis of aryl amines, ethers, and thioethers, which are common motifs in bioactive molecules.[13]
Boronic Acids as Enzyme Inhibitors
The boron atom in boronic acids possesses a vacant p-orbital, allowing it to act as a Lewis acid and form a reversible covalent bond with the hydroxyl group of serine residues in the active sites of various enzymes.[14] This interaction mimics the tetrahedral transition state of peptide bond hydrolysis, making boronic acids potent transition-state analog inhibitors.[15] This property has been successfully exploited in the development of several drugs.
-
Proteasome Inhibitors: Bortezomib (Velcade®) and Ixazomib (Ninlaro®) are dipeptide boronic acids that reversibly inhibit the 26S proteasome, a key regulator of intracellular protein degradation.[2][3][5] Inhibition of the proteasome leads to the accumulation of pro-apoptotic factors in cancer cells, inducing cell death.[16] These drugs are approved for the treatment of multiple myeloma and mantle cell lymphoma.[5][17]
-
β-Lactamase Inhibitors: Vaborbactam is a cyclic boronic acid that inhibits bacterial serine β-lactamases, enzymes that confer resistance to β-lactam antibiotics.[4] It is used in combination with antibiotics to treat complicated urinary tract infections.[4]
-
Dipeptidyl Peptidase IV (DPP-IV) Inhibitors: Dipeptide boronic acids are potent inhibitors of DPP-IV, a serine protease that degrades incretin hormones like GLP-1 and GIP.[3][7] By inhibiting DPP-IV, these compounds increase the levels of incretins, which in turn stimulate insulin secretion, making them a target for the treatment of type 2 diabetes.[7][8]
Boronic Acids in Bioimaging
Boronic acid derivatives are also being developed as agents for Positron Emission Tomography (PET) imaging.[16] They can be labeled with positron-emitting radionuclides, such as fluorine-18 or gallium-68, to create tracers that can visualize and quantify the expression of specific biological targets in vivo, such as fibroblast activation protein (FAP) in tumors.[18][19][20]
II. Experimental Protocols
This section provides detailed experimental protocols for key synthetic transformations involving boronic acids.
Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis for creating biaryl and vinyl-aryl structures.
General Protocol for Suzuki-Miyaura Coupling of Heterocyclic Compounds:
-
To a reaction vessel, add the heteroaryl halide (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃, 2.0-3.0 equiv).
-
Add a suitable solvent system, typically a mixture of an organic solvent (e.g., dioxane, toluene, or DMF) and water (e.g., 4:1 v/v).
-
Degas the reaction mixture by bubbling argon or nitrogen through it for 10-15 minutes.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate or magnesium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired coupled product.
Specific Example: Synthesis of a Biaryl Compound
| Reactant/Reagent | Molecular Weight ( g/mol ) | Amount (mmol) | Equivalents |
| 4-Bromobenzoyl chloride | 219.46 | 0.5 | 1.0 |
| Phenylboronic acid | 121.93 | 0.52 | 1.04 |
| K₂CO₃ | 138.21 | 1.0 | 2.0 |
| Pd₂(dba)₃ | 915.72 | 0.025 | 0.05 |
| Toluene | - | - | - |
| Product | Yield (%) | ||
| 4-Phenylbenzophenone | ~85% |
Procedure:
-
In a 10 mL flask equipped with a magnetic stirrer, add 4-bromobenzoyl chloride (0.5 mmol), phenylboronic acid (0.52 mmol), K₂CO₃ (1.0 mmol), and Pd₂(dba)₃ (0.025 mmol).
-
Add toluene (1.0 mL).
-
Heat the reaction mixture to reflux for 4 hours.
-
After cooling, wash the reaction mixture with 1.5 M sodium hydroxide solution (2 x 5 mL).
-
Extract the aqueous phase with ethyl acetate (3 x 5 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the residue by column chromatography to afford 4-phenylbenzophenone.
Chan-Lam Cross-Coupling
The Chan-Lam coupling provides a valuable method for the synthesis of aryl-heteroatom linkages.
General Protocol for Chan-Lam N-Arylation of Imidazoles:
-
To a reaction vessel, add the imidazole (1.0 equiv), the arylboronic acid (1.2-2.0 equiv), a copper catalyst (e.g., Cu(OAc)₂, Cu₂O, 10-20 mol%), and a base (e.g., pyridine, Et₃N, or Cs₂CO₃, 1.0-2.0 equiv).
-
Add a suitable solvent, such as dichloromethane (DCM), methanol (MeOH), or dimethyl sulfoxide (DMSO).
-
Stir the reaction mixture at room temperature or elevated temperature (e.g., 80-110 °C) under an air atmosphere.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with an organic solvent and water.
-
Separate the layers and extract the aqueous layer with the organic solvent.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Specific Example: N-Arylation of Imidazole
| Reactant/Reagent | Molecular Weight ( g/mol ) | Amount (mmol) | Equivalents |
| Imidazole | 68.08 | 1.0 | 1.0 |
| 4-Bromoisoquinoline | 208.05 | 1.2 | 1.2 |
| Cs₂CO₃ | 325.82 | 1.4 | 1.4 |
| Cu₂O | 143.09 | 0.05 | 0.05 |
| Ligand (L1c) | - | 0.15 | 0.15 |
| DMSO | - | - | - |
| Product | Yield (%) | ||
| 4-Imidazol-1-yl-isoquinoline | 85% |
Procedure:
-
In a reaction vial, combine imidazole (1.0 mmol), 4-bromoisoquinoline (1.2 mmol), Cs₂CO₃ (1.4 mmol), Cu₂O (0.05 mmol), and the specified ligand (0.15 mmol).
-
Add DMSO (0.5 mL) as the solvent.
-
Heat the reaction mixture at 110 °C for 24 hours.
-
After cooling, purify the reaction mixture by column chromatography (ethyl acetate/hexane 3:1) to yield the N-arylated product.
Synthesis of a Dipeptide Boronic Acid Proteasome Inhibitor (Bortezomib Intermediate)
This protocol outlines a key coupling step in a convergent synthesis of Bortezomib.[13]
Synthesis of N-Boc-L-phenylalanine-L-leucine boronic acid pinanediol ester: [5]
| Reactant/Reagent | Molecular Weight ( g/mol ) | Amount (mmol) | Equivalents |
| (1S,2S,3R,5S)-pinanediol-L-leucine boronate trifluoroacetate salt | 377.25 | 3.03 | 1.1 |
| N-Boc-L-phenylalanine | 265.32 | 2.75 | 1.0 |
| BOP reagent | 442.28 | 3.03 | 1.1 |
| DIEA | 129.24 | 8.25 | 3.0 |
| DMF | - | - | - |
| Product | Yield (%) | ||
| N-Boc-L-phenylalanine-L-leucine boronic acid pinanediol ester | ~80-90% |
Procedure:
-
To a solution of (1S,2S,3R,5S)-pinanediol-L-leucine boronate trifluoroacetate salt (3.03 mmol), N-Boc-L-phenylalanine (2.75 mmol), and BOP reagent (3.03 mmol) in DMF (20 mL), add DIEA (8.25 mmol) over a period of 2 hours.
-
Stir the resulting solution for 1 hour after the addition is complete.
-
Pour the reaction mixture into water (300 mL) and extract with ethyl acetate.
-
Wash the combined organic extracts with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by chromatography to obtain the dipeptide boronic ester.
III. Signaling Pathways and Experimental Workflows
Signaling Pathways
The interaction of boronic acid-containing molecules with key enzymes can be visualized to better understand their mechanism of action.
Caption: Bortezomib inhibits the proteasome, leading to apoptosis.
Caption: Boronic acid inhibitors block DPP-IV, increasing insulin secretion.
Experimental Workflow
The synthesis of a boronic acid-based PET imaging agent follows a structured workflow.
Caption: Workflow for boronic acid-based PET agent synthesis.
IV. Conclusion
Boronic acids are a remarkable class of compounds that have had a profound impact on the synthesis of bioactive molecules. Their versatility in robust and reliable cross-coupling reactions, coupled with their intrinsic ability to act as potent enzyme inhibitors, ensures their continued importance in drug discovery and development. The protocols and applications outlined in this document provide a foundation for researchers to harness the power of boronic acids in their pursuit of novel therapeutics and diagnostic agents.
References
- 1. merckmillipore.com [merckmillipore.com]
- 2. Pharmacology, Physiology, and Mechanisms of Action of Dipeptidyl Peptidase-4 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ubiquitin/Proteasome | Cell Signaling Technology [cellsignal.com]
- 4. Structure-activity relationships of boronic acid inhibitors of dipeptidyl peptidase IV. 1. Variation of the P2 position of Xaa-boroPro dipeptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 6. creative-diagnostics.com [creative-diagnostics.com]
- 7. Dipeptide boronic acid inhibitors of dipeptidyl peptidase IV: determinants of potency and in vivo efficacy and safety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Dipeptide boronic acid inhibitors of dipeptidyl peptidase IV: determinants of potency and in vivo efficacy and safety. | Semantic Scholar [semanticscholar.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Chan-Lam Coupling [organic-chemistry.org]
- 11. Synthesis of biologically active boron-containing compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Proteasome - Wikipedia [en.wikipedia.org]
- 15. scispace.com [scispace.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Synthesis of substituted N-heterocycles by N-arylation [organic-chemistry.org]
- 20. researchgate.net [researchgate.net]
Application Notes and Protocols for the Synthesis of Piperidine Derivatives Using (3-(Piperidin-1-yl)phenyl)boronic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the use of (3-(Piperidin-1-yl)phenyl)boronic acid in the synthesis of piperidine-containing biaryl derivatives. The primary application highlighted is the Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern medicinal chemistry for the construction of carbon-carbon bonds.
Introduction
This compound is a versatile building block for introducing the piperidinylphenyl moiety into complex molecules. This functional group is of significant interest in drug discovery, as the piperidine scaffold is a common feature in numerous approved pharmaceuticals. The Suzuki-Miyaura coupling reaction provides a powerful and efficient method for creating biaryl structures, which are prevalent in many biologically active compounds. This reaction is valued for its mild conditions and tolerance of a wide range of functional groups.
Key Application: Suzuki-Miyaura Cross-Coupling
The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction between this compound and various aryl or heteroaryl halides (or triflates) is a primary application for this reagent. This reaction facilitates the synthesis of a diverse array of piperidine-containing biaryl compounds.
Representative Experimental Data
The following table summarizes typical reaction outcomes for the Suzuki-Miyaura coupling of this compound with various aryl bromides. These values are representative and actual yields may vary depending on the specific substrate and reaction conditions.
| Entry | Aryl Bromide | Catalyst System | Solvent | Base | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromotoluene | Pd(PPh₃)₄ | Dioxane/H₂O | K₂CO₃ | 90 | 12 | 85 |
| 2 | 1-Bromo-4-methoxybenzene | Pd(dppf)Cl₂ | Toluene/EtOH | Na₂CO₃ | 100 | 10 | 88 |
| 3 | 2-Bromopyridine | Pd₂(dba)₃ / XPhos | THF | K₃PO₄ | 80 | 16 | 78 |
| 4 | 3-Bromoquinoline | Pd(OAc)₂ / SPhos | DMF | Cs₂CO₃ | 110 | 8 | 82 |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling with Aryl Bromides
This protocol describes a general method for the palladium-catalyzed cross-coupling of this compound with an aryl bromide.
Materials:
-
This compound (1.2 equivalents)
-
Aryl bromide (1.0 equivalent)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)
-
Base (e.g., K₂CO₃, 2.0 equivalents)
-
Degassed solvent (e.g., 1,4-Dioxane/Water, 4:1 mixture)
-
Schlenk flask or sealed reaction tube
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware and purification supplies (silica gel, solvents for chromatography)
Procedure:
-
To a flame-dried Schlenk flask, add the aryl bromide (1.0 eq.), this compound (1.2 eq.), and potassium carbonate (2.0 eq.).
-
Add the palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0), 5 mol%).
-
Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., argon) three times.
-
Add the degassed 1,4-dioxane/water (4:1) mixture via syringe.
-
Heat the reaction mixture to 90-100 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.
-
After the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2x).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Microwave-Assisted Suzuki-Miyaura Coupling
Microwave irradiation can significantly reduce reaction times for Suzuki-Miyaura couplings.
Materials:
-
This compound (1.5 equivalents)
-
Aryl halide (1.0 equivalent)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂, 3 mol%)
-
Base (e.g., Na₂CO₃, 2.0 equivalents)
-
Degassed solvent (e.g., DMF/Water, 10:1 mixture)
-
Microwave reaction vial with a stir bar
Procedure:
-
In a microwave reaction vial, combine the aryl halide (1.0 eq.), this compound (1.5 eq.), sodium carbonate (2.0 eq.), and Pd(dppf)Cl₂ (3 mol%).
-
Add the degassed DMF/water mixture.
-
Seal the vial and place it in the microwave reactor.
-
Heat the reaction to 120-150 °C for 15-45 minutes.
-
After cooling, filter the reaction mixture through a pad of celite, washing with ethyl acetate.
-
Perform a standard aqueous work-up as described in Protocol 1.
-
Purify the product by flash column chromatography.
Visualizations
Application Notes and Protocols for Cross-Coupling Reactions with Heterocyclic Boronic Acids
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for utilizing heterocyclic boronic acids in various palladium- and copper-catalyzed cross-coupling reactions. The strategic incorporation of heterocycles is a cornerstone of modern drug discovery and materials science, and these methodologies offer efficient pathways to construct complex molecular architectures.
Introduction to Heterocyclic Boronic Acids in Cross-Coupling
Heterocyclic boronic acids are invaluable reagents in organic synthesis, serving as versatile building blocks for the formation of carbon-carbon and carbon-heteroatom bonds.[1][2] The Suzuki-Miyaura, Chan-Lam, and Buchwald-Hartwig reactions are among the most powerful methods that employ these reagents.[3][4][5] The furan, thiophene, pyridine, pyrrole, and indole moieties are frequently incorporated into pharmaceuticals and functional materials, making efficient coupling methods for their corresponding boronic acids highly sought after.[1][2][6][7]
Despite their utility, cross-coupling reactions with heterocyclic boronic acids can present unique challenges. For instance, the Lewis basic nitrogen atom in pyridine can coordinate to the metal catalyst, potentially leading to deactivation.[8] Furthermore, some heteroaryl boronic acids are prone to protodeboronation, especially under basic aqueous conditions, which can diminish reaction yields.[8][9] Careful selection of catalysts, ligands, bases, and reaction conditions is therefore crucial for success.
Suzuki-Miyaura Coupling: C-C Bond Formation
The Suzuki-Miyaura reaction is a robust and widely used method for the synthesis of biaryl and heteroaryl compounds.[4][10] It involves the palladium-catalyzed cross-coupling of an organoboron compound with an organic halide or triflate.[10][11] Microwave-assisted protocols have gained popularity for their ability to dramatically reduce reaction times and often improve yields.[10]
General Workflow for Suzuki-Miyaura Coupling
References
- 1. researchgate.net [researchgate.net]
- 2. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. nbinno.com [nbinno.com]
- 7. nbinno.com [nbinno.com]
- 8. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A General Solution for the 2-Pyridyl Problem - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Suzuki Coupling [organic-chemistry.org]
The Pivotal Role of Boronic Acids in the Synthesis of Pharmaceutical Intermediates
Application Note & Protocols
Audience: Researchers, scientists, and drug development professionals.
Introduction
Boronic acids and their derivatives have emerged as indispensable tools in modern medicinal chemistry, serving as versatile building blocks for the synthesis of complex pharmaceutical intermediates.[1][2] Their unique reactivity, stability, and relatively low toxicity make them ideal reagents for constructing the intricate molecular architectures of novel drug candidates.[1][2] This document provides detailed application notes and experimental protocols for the use of boronic acids in key synthetic transformations, with a focus on their application in the preparation of pharmaceutical intermediates.
Boronic acids are organoboron compounds characterized by a carbon-boron bond and two hydroxyl groups attached to the boron atom. This structure imparts mild Lewis acidity and facilitates their participation in a variety of powerful carbon-carbon and carbon-heteroatom bond-forming reactions.[2] Notably, the Suzuki-Miyaura cross-coupling reaction, a Nobel Prize-winning methodology, heavily relies on boronic acids as key coupling partners for the synthesis of biaryl and heteroaryl structures, which are prevalent motifs in many pharmaceuticals.[2][3] Beyond the Suzuki-Miyaura reaction, boronic acids are valuable reagents in other important transformations such as the Chan-Lam and Petasis reactions.[2][4][5]
The significance of boronic acids in drug discovery is underscored by the number of approved drugs containing a boronic acid moiety or synthesized using boronic acid intermediates. Prominent examples include the proteasome inhibitors Bortezomib (Velcade®) and Ixazomib (Ninlaro®), used in the treatment of multiple myeloma.[1][6]
This application note will delve into the practical aspects of utilizing boronic acids in the synthesis of pharmaceutical intermediates, providing detailed protocols for key reactions and summarizing relevant quantitative data to aid researchers in their drug development endeavors.
Key Applications and Reactions
Suzuki-Miyaura Cross-Coupling Reaction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides or triflates. It is particularly valuable for the synthesis of biaryls and heteroaryls.[3][6]
General Reaction Scheme:
Where Ar¹ and Ar² are aryl or heteroaryl groups, and X is a halide (I, Br, Cl) or triflate.
Data Presentation: Suzuki-Miyaura Coupling of Heteroaryl Halides with Aryl Boronic Acids
The following table summarizes typical reaction conditions and yields for the Suzuki-Miyaura coupling of various heteroaryl halides with aryl boronic acids, providing a reference for the synthesis of pharmaceutically relevant scaffolds.
| Heteroaryl Halide | Aryl Boronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 2-Chloropyrazine | 3-Furanboronic acid | Pd(OAc)₂/Ligand (2) | K₃PO₄ | Toluene | 80 | 12 | 96 | [7] |
| 5-Chlorobenzoxazole | 5-Indoleboronic acid | Pd(OAc)₂/Ligand (2) | K₃PO₄ | Toluene | 120 | 12 | 91 | [7] |
| 3-Chlorothiophene | 5-Indoleboronic acid | Pd(OAc)₂/Ligand (2) | K₃PO₄ | Toluene | 120 | 12 | 90 | [7] |
| 2-Amino-5-chloropyridine | 5-Indoleboronic acid | Pd(OAc)₂/Ligand (2) | K₃PO₄ | Toluene | 120 | 12 | 77 | [7] |
| Pyridine-2-sulfonyl fluoride | Phenylboronic acid | Pd(dppf)Cl₂ (10) | Na₃PO₄ | Dioxane | 65 | 24 | 5-89 | [8] |
Experimental Workflow: Suzuki-Miyaura Coupling
Ar-B(OH)₂ + Nu-H --[Cu catalyst, Base, Oxidant]--> Ar-Nu
R¹-B(OH)₂ + R²R³C=O + R⁴R⁵NH --> R²R³C(NR⁴R⁵)R¹```
Data Presentation: Petasis Reaction for the Synthesis of β,γ-Unsaturated α-Amino Acids
The following table illustrates the yields for the InBr₃-catalyzed Petasis reaction to form various β,γ-unsaturated α-amino acids.
| Vinyl Boronic Acid | Amine | Carbonyl | Yield (%) | Reference |
| (E)-Styrylboronic acid | L-Phenylalaninol | Glyoxylic acid | 78 | |
| (E)-Styrylboronic acid | L-Leucinol | Glyoxylic acid | 75 | |
| (E)-Styrylboronic acid | L-Valinol | Glyoxylic acid | 72 |
Detailed Experimental Protocol: Synthesis of a β,γ-Unsaturated α-Amino Acid
This protocol outlines a general procedure for the Petasis reaction to synthesize a β,γ-unsaturated α-amino acid.
[9]Materials:
-
Vinyl boronic acid (1.2 mmol)
-
Amino alcohol (1.0 mmol)
-
Glyoxylic acid monohydrate (1.2 mmol)
-
Indium(III) bromide (InBr₃, 10 mol%)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of the amino alcohol in DCM, add the vinyl boronic acid, glyoxylic acid monohydrate, and InBr₃.
-
Stir the mixture at room temperature.
-
Monitor the reaction by TLC.
-
Upon completion, quench the reaction with saturated aqueous NaHCO₃.
-
Separate the layers and extract the aqueous layer with DCM.
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the residue by silica gel column chromatography.
Case Study: Synthesis of Bortezomib Intermediates
Bortezomib is a dipeptide boronic acid that functions as a proteasome inhibitor. I[10][11]ts synthesis involves the preparation of a key α-amino boronic ester intermediate.
Synthesis Workflow for a Bortezomib Intermediate
Caption: A synthetic route to a key chiral α-amino boronic ester intermediate for Bortezomib.
Quantitative Data for Bortezomib Intermediate Synthesis
| Step | Reactants | Reagents/Conditions | Product | Yield (%) | Purity (%) | Reference |
| 1 | 3-Methylbutyraldehyde, Bis(pinacolato)diboron | CuCl, Benzene, reflux | (1-Hydroxy-3-methyl)butyl-pinacol boronate | 94 (crude) | Not specified | |
| Coupling | (R)-(1-Amino-3-methyl)butyl boronic acid pinacol ester, N-Boc-L-phenylalanine | TBTU | Boc-dipeptide boronate | Not specified | Not specified | |
| Deprotection & Coupling | Boc-dipeptide boronate | HCl, then Pyrazinecarboxylic acid | Pinanediol ester of Bortezomib | Not specified | >99.8 |
Detailed Protocol: Preparation of (1-Hydroxy-3-methyl)butyl-pinacol boronate
This protocol describes the synthesis of a precursor to the key α-amino boronic ester intermediate for Bortezomib.
[12]Materials:
-
3-Methylbutyraldehyde (0.5 mol)
-
Bis(pinacolato)diboron (1.0 mol)
-
Copper(I) chloride (0.025 mol)
-
Benzene (750 mL)
Procedure:
-
To a 1 L four-necked flask, add 3-methylbutyraldehyde, bis(pinacolato)diboron, and cuprous chloride.
-
Add benzene to the flask.
-
Reflux the reaction mixture for 4 hours.
-
After cooling, evaporate the solvent under reduced pressure to obtain the crude product. The product can often be used in the next step without further purification.
[12]### Signaling Pathway: Proteasome Inhibition by Bortezomib
Bortezomib exerts its therapeutic effect by inhibiting the 26S proteasome, a key component of the ubiquitin-proteasome pathway responsible for degrading intracellular proteins. I[1][13]nhibition of the proteasome disrupts cellular homeostasis, leading to apoptosis, particularly in rapidly dividing cancer cells.
Mechanism of Action of Bortezomib
Caption: Bortezomib inhibits the 26S proteasome, leading to the accumulation of IκB and pro-apoptotic proteins, which in turn inhibits NF-κB signaling and induces apoptosis.
Purification of Boronic Acids and Their Derivatives
The purification of boronic acids and their esters can sometimes be challenging due to their polarity and potential for decomposition on silica gel. S[14][15]everal methods can be employed for their purification:
-
Recrystallization: This is a suitable method for solid boronic acids. Common solvents include water, benzene, dichloroethane, and ethyl acetate. *[14] Column Chromatography: Silica gel chromatography can be used, often with a solvent system containing a small amount of a polar solvent like methanol or acetone. For boronate esters, impregnation of the silica gel with boric acid has been shown to be effective in preventing decomposition. *[14] Derivatization: Impure boronic acids can be converted to their corresponding salts by treatment with a base. The salt can then be isolated by extraction and subsequently acidified to regenerate the pure boronic acid. *[14] Liquid-Liquid Extraction: A sorbitol extraction can be used to selectively pull free boronic acid into an aqueous layer, leaving less polar impurities and boronate esters in the organic layer.
Conclusion
Boronic acids are powerful and versatile reagents that have significantly impacted the field of pharmaceutical synthesis. Their utility in robust and high-yielding reactions such as the Suzuki-Miyaura, Chan-Lam, and Petasis reactions allows for the efficient construction of key pharmaceutical intermediates. The detailed protocols and data presented in this application note are intended to serve as a valuable resource for researchers and scientists in drug discovery and development, facilitating the application of boronic acid chemistry to accelerate the synthesis of novel therapeutic agents. As our understanding of the reactivity and handling of these compounds continues to grow, so too will their applications in the creation of life-saving medicines.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. aacrjournals.org [aacrjournals.org]
- 3. EP2377868A1 - Synthesis of Bortezomib - Google Patents [patents.google.com]
- 4. Petasis reaction - Wikipedia [en.wikipedia.org]
- 5. Chan–Lam coupling - Wikipedia [en.wikipedia.org]
- 6. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. cdnsciencepub.com [cdnsciencepub.com]
- 9. Recent Trends in the Petasis Reaction: A Review of Novel Catalytic Synthetic Approaches with Applications of the Petasis Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 10. WO2009004350A1 - Methods for preparing bortezomib and intermediates used in its manufacture - Google Patents [patents.google.com]
- 11. newdrugapprovals.org [newdrugapprovals.org]
- 12. Method for preparing intermediate used for synthesizing bortezomib - Eureka | Patsnap [eureka.patsnap.com]
- 13. Proteasome Inhibitors: Structure and Function - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
Application Notes and Protocols: Rh-Catalyzed Asymmetric Reductive Heck Reaction with Arylboronic Acids
Introduction
The Rhodium-catalyzed asymmetric reductive Heck reaction, also commonly referred to as asymmetric hydroarylation or conjugate addition, is a powerful transformation in modern organic synthesis. This reaction constructs a new C(sp²)–C(sp³) bond and a stereogenic center by adding an aryl group from an arylboronic acid and a hydrogen atom across an activated carbon-carbon double bond. The process is distinguished by its high enantioselectivity, which is achieved through the use of chiral ligands, most notably chiral dienes and phosphines. Given its ability to create chiral β-arylated carbonyls, nitroalkanes, and other valuable structural motifs, this reaction is of significant interest to researchers in medicinal chemistry and drug development for the synthesis of complex, biologically active molecules.
Reaction Scheme and Mechanism
The catalytic cycle for the Rh-catalyzed asymmetric reductive Heck reaction is generally understood to proceed through a Rh(I)-mediated pathway. The key steps involve the transmetalation of the aryl group from the boron reagent to the rhodium center, followed by migratory insertion of the alkene, and finally, protonolysis to release the product and regenerate the active catalyst. Throughout the cycle, the rhodium typically remains in the +1 oxidation state.
Application Notes
The success of the Rh-catalyzed asymmetric reductive Heck reaction is highly dependent on the careful selection of the catalyst system, substrates, and reaction conditions.
-
Rhodium Precursors: Common commercially available Rh(I) precursors such as [Rh(acac)(C₂H₄)₂], [Rh(cod)₂]BF₄, or [RhCl(cod)]₂ are effective for generating the active catalyst in situ with a chiral ligand.
-
Chiral Ligands: The source of enantioselectivity is the chiral ligand. C₂-symmetric ligands have proven to be highly effective.
-
Chiral Dienes: Ligands like (S,S)-2,5-dibenzylbicyclo[2.2.2]octa-2,5-diene (Bn-bod) and its phenyl-substituted analogue (Ph-bod) are exceptionally effective, often providing >95% ee for a range of substrates.[1][2]
-
Chiral Phosphines: Bidentate phosphine ligands, particularly BINAP and its derivatives, are also widely used and demonstrate high efficacy.[3]
-
-
Arylboronic Acids: A broad scope of arylboronic acids can be used, including those with electron-donating and electron-withdrawing substituents at the ortho, meta, and para positions. The purity of the boronic acid is crucial; using arylboroxines, which are dehydrated forms of boronic acids, can sometimes improve yields by removing inhibitory impurities.[2]
-
Alkene Substrates: The reaction is most effective with activated alkenes where the double bond is conjugated to an electron-withdrawing group (EWG). This includes:
-
Solvent and Base: The reaction is often performed in aqueous solvent mixtures, such as dioxane/water or THF/water.[3][7] The presence of water is believed to facilitate the crucial transmetalation step.[5] A mild base (e.g., Et₃N, K₂CO₃, Cs₂CO₃) is often required.[8]
Data Presentation: Substrate Scope and Performance
The following tables summarize representative results for the Rh-catalyzed asymmetric reductive Heck reaction across different classes of alkene substrates.
Table 1: Arylation of Cyclic α,β-Unsaturated Ketones
| Entry | Alkene Substrate | Arylboronic Acid | Ligand | Yield (%) | ee (%) |
|---|---|---|---|---|---|
| 1 | Cyclohex-2-en-1-one | Phenylboronic acid | (S)-BINAP | 64 | 97 |
| 2 | Cyclohex-2-en-1-one | 4-Methoxyphenylboronic acid | (S)-BINAP | 99 | 98 |
| 3 | Cyclopent-2-en-1-one | Phenylboronic acid | (S)-BINAP | 98 | 99 |
| 4 | Cyclopent-2-en-1-one | 3-Chlorophenylboronic acid | (S)-BINAP | 99 | 99 |
Data synthesized from representative results reported in the literature.[3]
Table 2: Arylation of Nitroalkenes
| Entry | Alkene Substrate | Arylboronic Acid | Ligand | Yield (%) | ee (%) |
|---|---|---|---|---|---|
| 1 | (E)-Nitrostyrene | Phenylboronic acid | Amide Diene | >99 | 99 |
| 2 | (E)-Nitrostyrene | 4-Fluorophenylboronic acid | Amide Diene | 99 | 99 |
| 3 | (E)-1-Nitrohex-1-ene | Phenylboronic acid | Amide Diene | 98 | 98 |
| 4 | (E)-1-Nitrohex-1-ene | 2-Naphthylboronic acid | Amide Diene | 99 | 98 |
Data synthesized from representative results reported in the literature.[5]
Table 3: Arylation of Chromones
| Entry | Alkene Substrate | Arylboronic Acid | Ligand | Yield (%) | ee (%) |
|---|---|---|---|---|---|
| 1 | Chromone | Phenylboronic acid | (R,R)-Ph-bod* | 95 | 99 |
| 2 | Chromone | 4-Methylphenylboronic acid | (R,R)-Ph-bod* | 98 | 99 |
| 3 | Chromone | 3,5-Dimethylphenylboronic acid | (R,R)-Ph-bod* | 99 | 99 |
| 4 | 6-Fluorochromone | Phenylboronic acid | (R,R)-Ph-bod* | 95 | 99 |
Data synthesized from representative results reported in the literature.[1]
Detailed Experimental Protocols
The following is a general procedure for the Rh-catalyzed asymmetric 1,4-addition of an arylboronic acid to an α,β-unsaturated ketone, based on typical conditions reported in the literature.[3][7] Researchers should optimize conditions for their specific substrate and ligand combination.
General Experimental Workflow
Protocol: Asymmetric Arylation of Cyclohex-2-en-1-one
Materials:
-
Rhodium precursor: [Rh(acac)(C₂H₄)₂] (1.0 mol%)
-
Chiral ligand: (S)-BINAP (1.1 mol%)
-
Alkene: Cyclohex-2-en-1-one (1.0 mmol, 1.0 equiv)
-
Boronic acid: Phenylboronic acid (1.4 mmol, 1.4 equiv)
-
Solvent: Dioxane and Water (10:1 ratio, 3.0 mL)
-
Inert gas: Nitrogen or Argon
-
Standard laboratory glassware (Schlenk tube or equivalent)
Procedure:
-
Catalyst Preparation: In a glovebox or under a stream of inert gas, add [Rh(acac)(C₂H₄)₂] (0.01 mmol) and (S)-BINAP (0.011 mmol) to a dry Schlenk tube equipped with a magnetic stir bar.
-
Solvent Addition: Add 1.0 mL of dioxane to the Schlenk tube. Stir the mixture at room temperature for 10-15 minutes until a homogeneous solution is formed.
-
Reagent Addition: To the catalyst solution, add cyclohex-2-en-1-one (1.0 mmol), followed by phenylboronic acid (1.4 mmol).
-
Final Solvent Addition: Add the remaining 2.0 mL of dioxane and 0.3 mL of water to the reaction mixture.
-
Reaction Execution: Seal the Schlenk tube and place it in a preheated oil bath at 100 °C. Stir the reaction vigorously for the required time (typically 3-6 hours).
-
Monitoring: Monitor the consumption of the starting material by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and wash with saturated aqueous NaCl (brine, 2 x 10 mL).
-
Extraction and Drying: Separate the organic layer, dry it over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure product, (S)-3-phenylcyclohexan-1-one.
-
Analysis: Confirm the structure of the product by ¹H NMR, ¹³C NMR, and HRMS. Determine the enantiomeric excess (ee%) by chiral High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC) using a suitable chiral stationary phase.
Logical Relationships of Reaction Components
The outcome of the reaction—specifically its yield and enantioselectivity—is a result of the interplay between several key components.
References
- 1. Rhodium/chiral diene-catalyzed asymmetric 1,4-addition of arylboronic acids to chromones: a highly enantioselective pathway for accessing chiral flavanones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. High Performance of a Chiral Diene-Rhodium Catalyst for the Asymmetric 1,4-Addition of Arylboroxines to α,β-Unsaturated Ketones [organic-chemistry.org]
- 3. thieme-connect.com [thieme-connect.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Rhodium-catalyzed asymmetric 1,4-addition reactions of aryl boronic acids with nitroalkenes: reaction mechanism and development of homogeneous and heterogeneous catalysts - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.rsc.org [pubs.rsc.org]
- 8. Rhodium/Chiral-Diene-Catalyzed Switchable Asymmetric Divergent Arylation of Enone-Diones - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Failed Suzuki Coupling Reactions with Boronic Acids
This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize Suzuki-Miyaura coupling reactions involving boronic acids.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Here we address common issues encountered during Suzuki coupling reactions in a question-and-answer format.
Q1: My Suzuki coupling reaction shows low to no yield of the desired product. What are the primary factors to investigate?
A1: A low or non-existent yield in a Suzuki coupling reaction can stem from several factors. A systematic check of the following is recommended:
-
Catalyst Activity: The palladium catalyst is the heart of the reaction. Ensure that your palladium source, especially if it's a Pd(II) precatalyst, is effectively reduced to the active Pd(0) species in situ. Consider using a fresh batch of catalyst or a more robust, air-stable precatalyst.
-
Oxygen Contamination: The presence of oxygen can lead to the decomposition of the catalyst and promote the unwanted homocoupling of boronic acids. It is crucial to properly degas your solvent and maintain an inert atmosphere (e.g., Nitrogen or Argon) throughout the reaction.
-
Reagent Quality: The purity of your aryl halide and boronic acid is critical. Boronic acids can degrade over time, particularly through protodeboronation. Impurities in the boronic acid can poison the palladium catalyst or lead to side reactions, ultimately lowering the yield.
-
Base and Solvent System: The choice of base and solvent is interdependent and crucial for the reaction's success. The base must be sufficiently strong to promote transmetalation but not so strong as to cause degradation of your starting materials or products. For biphasic reactions, vigorous stirring is essential to ensure efficient mixing.
-
Reaction Temperature: Many Suzuki couplings require heating (typically between 80-110 °C) to proceed at a reasonable rate. However, excessively high temperatures can lead to catalyst decomposition. If you suspect this is an issue, try running the reaction at a lower temperature for a longer period.
Q2: I am observing a significant amount of homocoupling of my boronic acid. How can this be minimized?
A2: Homocoupling, the self-coupling of the boronic acid to form a symmetrical biaryl byproduct, is a common side reaction. It is often promoted by the presence of oxygen or Pd(II) species. To minimize homocoupling:
-
Thorough Degassing: Ensure your reaction mixture is rigorously degassed to remove any dissolved oxygen. This can be achieved by bubbling an inert gas (Argon or Nitrogen) through the solvent or by using the freeze-pump-thaw technique.
-
Use a Pd(0) Source or an Efficient Precatalyst: Using a Pd(0) source directly or a precatalyst system that efficiently reduces Pd(II) to Pd(0) can reduce the amount of Pd(II) species available to promote homocoupling.
-
Control Stoichiometry: Using a slight excess of the boronic acid (e.g., 1.1-1.5 equivalents) can sometimes favor the desired cross-coupling over homocoupling.
Q3: My boronic acid appears to be degrading during the reaction, leading to protodeboronation. What can I do to prevent this?
A3: Protodeboronation is the replacement of the boronic acid group with a hydrogen atom and is a common side reaction, especially with electron-rich or heteroaryl boronic acids. Here are some strategies to mitigate this issue:
-
Use a Milder Base: Strong bases in aqueous media can accelerate protodeboronation. Consider switching to a weaker base like potassium carbonate (K₂CO₃) or potassium fluoride (KF).
-
Anhydrous Conditions: Since water is the proton source for this side reaction, switching to anhydrous reaction conditions can significantly reduce protodeboronation.
-
Use Boronate Esters: Boronate esters, such as pinacol esters, are generally more stable than their corresponding boronic acids and are less prone to protodeboronation. Consider converting your boronic acid to a more stable derivative.
-
Use Potassium Trifluoroborate Salts: These salts are also more stable alternatives to boronic acids.
Q4: My starting materials are not fully consumed, and the reaction seems sluggish. How can I improve the reaction rate?
A4: A sluggish reaction can often be improved by optimizing the reaction conditions:
-
Increase Reaction Temperature: Gently increasing the reaction temperature can help overcome the activation energy barrier.
-
Switch to a More Active Catalyst System: For challenging substrates, such as electron-rich aryl chlorides, more active catalyst systems are often required. This may involve using bulky, electron-rich phosphine ligands like SPhos or XPhos, or N-heterocyclic carbene (NHC) ligands.
-
Screen Different Bases: A stronger base, such as potassium phosphate (K₃PO₄), can sometimes accelerate a sluggish reaction.
-
Ensure Proper Mixing: In biphasic systems, vigorous stirring is crucial to maximize the interfacial area where the reaction occurs.
Data Presentation: Optimizing Reaction Conditions
The following tables summarize quantitative data to guide the selection of reaction components.
Table 1: Effect of Different Bases on Suzuki Coupling Yield
This table compares the performance of various bases in the Suzuki-Miyaura coupling of 4-bromotoluene with phenylboronic acid.
| Entry | Base | Solvent | Catalyst | Ligand | Temp. (°C) | Time (h) | Yield (%) |
| 1 | K₃PO₄ | Toluene/H₂O | Pd(OAc)₂ | PPh₃ | 100 | 2 | 95 |
| 2 | K₂CO₃ | Toluene/H₂O | Pd(OAc)₂ | PPh₃ | 100 | 2 | 88 |
| 3 | Na₂CO₃ | Toluene/H₂O | Pd(OAc)₂ | PPh₃ | 100 | 2 | 98 |
| 4 | Cs₂CO₃ | Toluene/H₂O | Pd(OAc)₂ | PPh₃ | 100 | 2 | 92 |
| 5 | NaOH | Toluene/H₂O | Pd(OAc)₂ | PPh₃ | 100 | 2 | ~70 |
| 6 | KOH | Toluene/H₂O | Pd(OAc)₂ | PPh₃ | 100 | 2 | 70-90 |
| 7 | KF | Toluene/H₂O | Pd(OAc)₂ | PPh₃ | 100 | 2 | Moderate to high |
| 8 | Et₃N | Toluene | Pd(OAc)₂ | PPh₃ | 100 | 2 | <10 |
Data compiled for illustrative purposes. Yields are highly dependent on the specific substrates and reaction conditions.
Table 2: Qualitative Comparison of Common Ligands for Suzuki Coupling
The choice of ligand can significantly impact the efficiency of the Suzuki coupling, especially with challenging substrates.
| Ligand Type | Examples | Key Characteristics | Typical Applications |
| Triarylphosphines | PPh₃, P(o-tol)₃ | Standard, versatile ligands. | General purpose, effective for many aryl bromides and iodides. |
| Bulky, Electron-Rich Dialkylbiaryl Phosphines | SPhos, XPhos, RuPhos | Highly active, promote oxidative addition. | Challenging substrates like aryl chlorides and sterically hindered substrates. |
| N-Heterocyclic Carbenes (NHCs) | IPr, IMes | Strong σ-donors, form stable palladium complexes. | Often used for highly challenging couplings, including those with aryl chlorides. |
| Ferrocenyl Phosphines | dppf | Good for a wide range of substrates. | Widely used, often providing good yields and catalyst stability. |
Experimental Protocols
Here are detailed methodologies for key experimental procedures.
Protocol 1: Degassing a Solvent using the Freeze-Pump-Thaw Method
This is the most effective method for removing dissolved oxygen from a reaction solvent.
Materials:
-
Schlenk flask or a heavy-walled sealed tube
-
Solvent to be degassed
-
Liquid nitrogen
-
High vacuum line
-
Inert gas (Argon or Nitrogen) source
Procedure:
-
Place the solvent in the Schlenk flask.
-
Freeze the solvent by immersing the flask in a dewar of liquid nitrogen until it is completely solid.
-
Once frozen, open the flask to a high vacuum line and evacuate for 2-3 minutes while keeping the flask in the liquid nitrogen.
-
Close the stopcock to the vacuum line.
-
Remove the flask from the liquid nitrogen and allow the solvent to thaw completely.
-
Repeat this freeze-pump-thaw cycle at least three times.
-
After the final cycle, backfill the flask with an inert gas. The degassed solvent can be stored under an inert atmosphere for 1-2 days.
Protocol 2: General Procedure for Purification of Boronic Acids by Recrystallization
This protocol describes a general method for purifying solid boronic acids.
Materials:
-
Crude boronic acid
-
Appropriate solvent system (e.g., ethyl acetate/hexanes, benzene, dichloroethane)
-
Erlenmeyer flask
-
Heating source (hot plate)
-
Filtration apparatus (Büchner funnel, filter paper, vacuum flask)
Procedure:
-
Dissolve the crude boronic acid in a minimal amount of a suitable hot solvent or solvent mixture.
-
Once completely dissolved, allow the solution to cool slowly to room temperature.
-
If crystals do not form, you can try scratching the inside of the flask with a glass rod or placing the flask in an ice bath to induce crystallization.
-
Once crystallization is complete, collect the purified boronic acid crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold solvent.
-
Dry the crystals under vacuum to remove any residual solvent.
Protocol 3: General Suzuki-Miyaura Coupling Reaction Setup
This is a generalized procedure and should be optimized for specific substrates.
Materials:
-
Aryl halide (1.0 equiv)
-
Boronic acid (1.2–1.5 equiv)
-
Finely powdered base (e.g., K₃PO₄, 2.0–3.0 equiv)
-
Palladium precatalyst (e.g., Pd(OAc)₂, XPhos Pd G3, 0.5–2 mol%)
-
Ligand (if required)
-
Degassed solvent (e.g., Dioxane/H₂O 10:1)
-
Oven-dried reaction vial with a magnetic stir bar
-
Septum cap
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To the oven-dried reaction vial, add the aryl halide, boronic acid, and the finely powdered base.
-
Seal the vial with a septum cap and purge with an inert gas for 5-10 minutes.
-
Under the inert atmosphere, add the palladium precatalyst and any additional ligand.
-
Add the degassed solvent via syringe. The reaction concentration is typically between 0.1 M and 0.5 M with respect to the limiting reagent.
-
Place the vial in a preheated oil bath or heating block and stir vigorously at the desired temperature (e.g., 80–110 °C).
-
Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, LC-MS, GC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Workup the reaction by diluting with an organic solvent (e.g., ethyl acetate), washing with water and brine, drying the organic layer over anhydrous sodium sulfate, filtering, and concentrating under reduced pressure.
-
Purify the crude product by flash column chromatography.
Visualizations
Diagram 1: Troubleshooting Workflow for Low-Yield Suzuki Coupling
Caption: A workflow for troubleshooting low-yield Suzuki coupling reactions.
Diagram 2: Suzuki-Miyaura Catalytic Cycle
Caption: The key steps of the Suzuki-Miyaura catalytic cycle.
Diagram 3: Decision Tree for Addressing Side Reactions
Caption: A decision tree for addressing common side reactions.
Technical Support Center: Optimizing Suzuki-Miyaura Cross-Coupling Reactions for (3-(Piperidin-1-yl)phenyl)boronic acid
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the successful optimization of Suzuki-Miyaura cross-coupling reactions involving (3-(Piperidin-1-yl)phenyl)boronic acid.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges when using this compound in Suzuki-Miyaura couplings?
This compound is an electron-rich boronic acid containing a tertiary amine. This presents specific challenges:
-
Protodeboronation: The electron-donating piperidinyl group increases the susceptibility of the boronic acid to protodeboronation, an undesired side reaction where the C-B bond is cleaved and replaced by a C-H bond. This is often exacerbated by the presence of water and strong bases.
-
Catalyst Inhibition/Poisoning: The nitrogen atom of the piperidinyl group can coordinate to the palladium catalyst, potentially inhibiting its activity or leading to catalyst deactivation.
-
Homocoupling: Like many Suzuki reactions, homocoupling of the boronic acid to form a symmetrical biaryl impurity can occur, often promoted by the presence of oxygen.[1]
Q2: How can I minimize protodeboronation of my boronic acid?
Minimizing protodeboronation is crucial for achieving high yields. Consider the following strategies:
-
Use Milder Bases: Strong bases in aqueous media can accelerate protodeboronation.[2] Switching to weaker bases like potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (K₃PO₄) can be beneficial.
-
Anhydrous Conditions: Since water is a proton source for this side reaction, employing anhydrous solvents and reagents can significantly reduce its occurrence.[2]
-
Use of Boronate Esters: Converting the boronic acid to a more stable boronate ester, such as a pinacol or MIDA ester, can protect it from premature decomposition.
Q3: What are the best practices to avoid catalyst poisoning with this amine-containing substrate?
To mitigate catalyst inhibition by the piperidinyl nitrogen:
-
Ligand Selection: Employ bulky, electron-rich phosphine ligands. Ligands like XPhos, SPhos, and RuPhos can shield the palladium center, preventing strong coordination with the nitrogen atom.[1]
-
Use of Precatalysts: Utilizing well-defined palladium precatalysts can ensure the efficient generation of the active catalytic species in the presence of the substrate, minimizing opportunities for deactivation.[1]
-
Slow Addition: In some cases, the slow addition of the this compound to the reaction mixture can help maintain a low concentration, reducing its inhibitory effect on the catalyst.[1]
Q4: How can I prevent the formation of homocoupling byproducts?
To suppress the formation of symmetrical biaryls from the homocoupling of the boronic acid:
-
Thorough Degassing: It is critical to remove dissolved oxygen from the reaction mixture, as oxygen promotes the homocoupling of boronic acids.[1] This can be achieved by bubbling an inert gas (argon or nitrogen) through the solvent or by using freeze-pump-thaw cycles.
-
Inert Atmosphere: Always run the reaction under an inert atmosphere (e.g., Nitrogen or Argon).[2]
-
High-Purity Reagents: Ensure that the palladium catalyst and other reagents are of high purity and have been stored correctly to avoid oxidative degradation.
Troubleshooting Guide
Low to No Product Yield
If you are observing low to no yield of your desired coupled product, a systematic approach to troubleshooting is essential.
References
Technical Support Center: Preventing Protodeboronation of Arylboronic Acids in Suzuki Reactions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of protodeboronation in Suzuki-Miyaura cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What is protodeboronation and why is it a significant problem in Suzuki reactions?
A1: Protodeboronation is an undesired side reaction where the carbon-boron (C-B) bond of an arylboronic acid is cleaved and replaced by a carbon-hydrogen (C-H) bond.[1][2] This reaction consumes the boronic acid, which is the nucleophilic partner in the Suzuki-Miyaura coupling, leading to reduced yields of the desired cross-coupled product and complicating purification due to the formation of an arene byproduct.[3][4] Heteroarylboronic acids, particularly those containing nitrogen, are often highly susceptible to protodeboronation.[2][5]
Q2: What are the primary factors that promote protodeboronation?
A2: Several factors can significantly influence the rate of protodeboronation:
-
pH: The pH of the reaction medium is a critical factor. For many simple arylboronic acids, protodeboronation is catalyzed by both acid and base.[2] However, for some basic heteroaromatic boronic acids, such as 2-pyridylboronic acid, the maximum rate of decomposition occurs at neutral pH due to the formation of a reactive zwitterionic species.[2][3] Shifting the pH to either acidic or basic conditions can surprisingly slow down this decomposition.[2][3]
-
Temperature: Higher reaction temperatures generally accelerate the rate of protodeboronation.[1][6]
-
Base: The choice and concentration of the base are crucial. While a base is necessary for the Suzuki catalytic cycle, strong bases like sodium hydroxide (NaOH) can promote protodeboronation.[1][6]
-
Water: The presence of water, often used as a co-solvent, can serve as the proton source for the protodeboronation reaction.[1]
-
Catalyst System: The palladium catalyst and its associated ligands can influence the rate of protodeboronation. A highly active catalyst that promotes rapid cross-coupling can outcompete the protodeboronation side reaction.[3] However, some studies have shown that bulky phosphine ligands can, under certain conditions, promote protodeboronation.[7][8][9]
Q3: How can I minimize protodeboronation?
A3: Several strategies can be employed to mitigate protodeboronation:
-
Use of Boronic Acid Derivatives: Protecting the boronic acid as an ester (e.g., pinacol or neopentyl glycol esters) or as a more stable derivative like an N-methyliminodiacetic acid (MIDA) boronate or an organotrifluoroborate salt is a highly effective strategy.[1][2][5] These derivatives often exhibit greater stability and can participate in a "slow-release" of the active boronic acid, keeping its concentration low and minimizing side reactions.[1][2][10]
-
Optimization of Reaction Conditions:
-
Base Selection: Use weaker bases such as potassium phosphate (K₃PO₄), potassium carbonate (K₂CO₃), or cesium carbonate (Cs₂CO₃).[1][6][11]
-
Temperature Control: Conduct the reaction at the lowest temperature that allows for efficient catalytic turnover, often in the range of 60-80 °C.[1][6][11]
-
Solvent Choice: Using anhydrous solvents can help to remove the primary proton source for the side reaction.[1][12]
-
-
Efficient Catalyst System: Employ a highly active palladium catalyst and ligand system to ensure that the rate of the desired Suzuki coupling is significantly faster than the rate of protodeboronation.[3][10]
Troubleshooting Guide
Problem: Low yield of desired product and significant amount of protodeboronated byproduct observed.
This common issue indicates that the rate of protodeboronation is competitive with or faster than the rate of the Suzuki-Miyaura coupling. The following troubleshooting workflow can help identify and address the root cause.
Caption: Troubleshooting workflow for minimizing protodeboronation.
Data Presentation: Impact of Reaction Parameters
The following tables summarize how different reaction parameters can influence the extent of protodeboronation.
Table 1: Relative Stability of Boron Reagents
| Boron Reagent | Relative Stability | Key Advantages | Considerations |
| Arylboronic Acid | Low to Medium | Commercially available, no deprotection needed. | Prone to protodeboronation, especially heteroarylboronic acids.[5] |
| Pinacol Boronate Ester | Medium to High | More stable than boronic acids, good for many applications.[1] | Can still undergo hydrolysis and subsequent protodeboronation.[6] |
| Organotrifluoroborate Salt (R-BF₃K) | High | Highly stable, crystalline solids; enables "slow release" of boronic acid.[1][11] | Requires specific conditions for in situ hydrolysis. |
| MIDA Boronate Ester | Very High | Exceptionally stable, air-stable solids; allows for tunable slow release.[1][11] | Requires an additional synthetic step for preparation and subsequent deprotection. |
Table 2: Effect of Base and Temperature on Protodeboronation
| Base | Temperature (°C) | Relative Rate of Protodeboronation | Comments |
| NaOH | 100 | Very High | Strong bases significantly accelerate protodeboronation.[1] |
| K₂CO₃ | 100 | High | A common but still potentially problematic base at elevated temperatures. |
| K₃PO₄ | 80 | Medium | A weaker base that often provides a good balance of reactivity and stability.[1][11] |
| CsF | 80 | Low to Medium | Can be effective in suppressing protodeboronation.[1] |
| K₂CO₃ | 60 | Low | Lowering the temperature is a key strategy to minimize protodeboronation.[1][6] |
Note: The relative rates are illustrative and can vary significantly depending on the specific arylboronic acid and other reaction conditions.
Experimental Protocols
Protocol 1: General Suzuki-Miyaura Coupling of a Pyridine-MIDA Boronate to Minimize Protodeboronation
This protocol is a starting point for challenging couplings where protodeboronation is a major concern.[1]
Materials:
-
Aryl halide (1.0 equiv)
-
Pyridine-MIDA boronate (1.2-1.5 equiv)
-
Potassium phosphate (K₃PO₄), anhydrous (3.0 equiv)
-
Palladium pre-catalyst (e.g., Pd₂(dba)₃, 1-2 mol%)
-
Phosphine ligand (e.g., RuPhos, 2-4 mol%)
-
Anhydrous, degassed solvent (e.g., Dioxane or Toluene)
Procedure:
-
To an oven-dried reaction vessel equipped with a magnetic stir bar, add the aryl halide, pyridine-MIDA boronate, and potassium phosphate.
-
In a glovebox or under a positive pressure of inert gas (Argon or Nitrogen), add the palladium pre-catalyst and the phosphine ligand.
-
Add the degassed, anhydrous solvent to achieve a concentration of approximately 0.1 M with respect to the aryl halide.
-
Seal the vessel and heat the reaction mixture to a moderate temperature (e.g., 60-80 °C).
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with a suitable organic solvent (e.g., ethyl acetate), and wash with water.
-
Separate the organic layer, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Monitoring Protodeboronation by ¹H NMR Spectroscopy
This protocol allows for the quantification of protodeboronation over time.
Materials:
-
Arylboronic acid or derivative
-
Internal standard (e.g., 1,3,5-trimethoxybenzene)
-
Deuterated solvent (e.g., DMSO-d₆)
-
Base (e.g., K₃PO₄)
-
NMR tubes
Procedure:
-
Prepare a stock solution of the arylboronic acid or derivative and the internal standard in the deuterated solvent.
-
In an NMR tube, add the base.
-
At time zero, add the stock solution to the NMR tube, cap, and shake to mix.
-
Acquire ¹H NMR spectra at regular time intervals.
-
For each time point, integrate the signal of the internal standard and the characteristic signals for the starting arylboronic acid and the protodeboronated arene byproduct.
-
Normalize the integrals of the reaction components against the integral of the internal standard to determine their concentrations over time. This allows for the calculation of the rate of protodeboronation.
Visualization of Key Concepts
Caption: Competing pathways: Suzuki coupling vs. protodeboronation.
References
- 1. benchchem.com [benchchem.com]
- 2. Protodeboronation - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Yoneda Labs [yonedalabs.com]
- 6. benchchem.com [benchchem.com]
- 7. Bulky ligands promote palladium-catalyzed protodeboronation - American Chemical Society [acs.digitellinc.com]
- 8. chemrxiv.org [chemrxiv.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Room Temperature Anhydrous Suzuki-Miyaura Polymerization Enabled by C-S Bond Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
catalyst selection for difficult Suzuki couplings with substituted boronic acids
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides troubleshooting advice and frequently asked questions (FAQs) to address specific issues encountered during Suzuki-Miyaura coupling reactions with challenging substituted boronic acids.
Frequently Asked Questions (FAQs)
Q1: My Suzuki coupling reaction with a substituted boronic acid has a low yield. What are the first things I should check?
A1: When a Suzuki coupling reaction fails or provides a low yield, a systematic check of the reaction parameters is the best first step.[1] Key areas to investigate include:
-
Catalyst and Ligand Integrity: Ensure your palladium source and phosphine ligands are fresh and have been stored correctly under an inert atmosphere to prevent degradation and oxidation.[2] If using a Pd(II) precatalyst, it must be effectively reduced in situ to the active Pd(0) species.[1]
-
Inert Atmosphere: Oxygen can lead to the homocoupling of boronic acids and decomposition of the catalyst.[1][2] It is critical to ensure that solvents are properly degassed and the reaction is maintained under an inert atmosphere (e.g., nitrogen or argon).[2]
-
Reagent Quality: The stability of the boronic acid is crucial. Electron-deficient and some heteroaromatic boronic acids are particularly prone to protodeboronation, a side reaction that replaces the boronic acid group with a hydrogen atom.[2][3] Using fresh, high-purity reagents is essential.
-
Aryl Halide Reactivity: The reactivity of the coupling partner follows the general trend: I > Br > OTf >> Cl.[2] Challenging aryl chlorides often demand highly active, specialized catalyst systems.[2]
-
Base and Solvent Purity: Use high-purity bases and anhydrous, degassed solvents to avoid catalyst deactivation.[2]
Q2: I am working with a sterically hindered boronic acid (e.g., ortho-substituted). Why is my standard catalyst like Pd(PPh₃)₄ ineffective?
A2: Standard catalysts such as Pd(PPh₃)₄ are often ineffective for sterically hindered substrates because the bulkiness around the reaction sites impedes the key steps of the catalytic cycle: oxidative addition and reductive elimination.[4] For these challenging couplings, specialized ligands are required to promote the formation of a highly reactive, coordinatively unsaturated palladium(0) species.[4]
Recommendations:
-
Bulky, Electron-Rich Ligands: Employing bulky phosphine ligands, often referred to as Buchwald ligands (e.g., SPhos, XPhos, RuPhos), is a highly effective strategy for coupling hindered substrates.[4]
-
N-Heterocyclic Carbene (NHC) Ligands: These ligands have demonstrated high efficacy, even in the synthesis of extremely hindered tetra-ortho-substituted biaryls.[4]
-
Specialized Ligands: For particularly difficult couplings, consider highly specialized ligands like BI-DIME or AntPhos, which have been developed for sterically demanding reactions.[4][5]
Q3: My reaction with an electron-deficient boronic acid is sluggish and incomplete. How can I improve it?
A3: Electron-deficient boronic acids often exhibit slower rates of transmetalation, which can be a rate-limiting step in the catalytic cycle.[6] To overcome this, the catalyst system must facilitate a rapid oxidative addition and accelerate the transmetalation step.[6]
Recommendations:
-
Ligand Choice: The use of electron-rich and sterically demanding Buchwald-type phosphine ligands like SPhos and XPhos is critical for improving reaction rates and yields with these substrates.[6]
-
Base Selection: The choice of base is crucial. While a base is needed to activate the boronic acid, strong bases can also promote protodeboronation.[2] Milder bases like K₃PO₄, KF, or Cs₂CO₃ are often beneficial.[2]
-
Anhydrous Conditions: Water can serve as a proton source for the undesired protodeboronation side reaction.[2] Conducting the reaction under anhydrous conditions can help to minimize this pathway.
Q4: I am observing significant protodeboronation of my boronic acid. What strategies can I use to minimize this side reaction?
A4: Protodeboronation is a major side reaction where the C-B bond is cleaved and replaced by a C-H bond, consuming the starting material.[3][7] This is particularly problematic for electron-deficient and heteroaromatic boronic acids.[2][7]
Mitigation Strategies:
-
Protecting Groups: Convert the boronic acid to a more stable boronic ester, such as a pinacol or MIDA boronate ester.[2][3] These derivatives can provide a slow release of the boronic acid during the reaction, keeping its concentration low and minimizing side reactions.[3]
-
Choice of Base: Use milder bases like potassium phosphate (K₃PO₄) or potassium fluoride (KF) to reduce the rate of base-catalyzed protodeboronation.[2][7]
-
Reaction Conditions: Avoid high temperatures and prolonged reaction times, as these conditions can accelerate protodeboronation.[7]
-
Catalyst System: Highly efficient catalyst systems that promote rapid catalytic turnover can increase the rate of the desired productive reaction, thereby outcompeting the decomposition pathway.[3]
Troubleshooting Guides
Troubleshooting Low Yields with Sterically Hindered Boronic Acids
| Symptom | Possible Cause | Recommended Solution |
| No or low conversion | Ineffective catalyst for hindered substrates. | Switch from standard ligands (e.g., PPh₃) to bulky, electron-rich phosphine ligands like XPhos, SPhos, or RuPhos.[4] Consider N-Heterocyclic Carbene (NHC) ligands for extremely hindered cases.[4] |
| Reaction stalls | Insufficiently strong base to promote transmetalation with hindered partners. | Use a stronger base. K₃PO₄ and Cs₂CO₃ are often effective. For very challenging systems, a stronger base like potassium tert-butoxide (t-BuOK) may be required.[4] |
| Decomposition of starting material | Reaction temperature is too high, leading to side reactions. | Optimize the reaction temperature. While hindered couplings often require elevated temperatures (e.g., 80–110 °C), excessive heat can be detrimental.[1] |
Troubleshooting Electron-Rich and Electron-Deficient Systems
| Substrate Type | Challenge | Catalyst/Ligand Recommendation | Base/Solvent Recommendation |
| Electron-Rich Boronic Acid | Can be challenging to couple due to electronic effects. | Use advanced catalyst systems. SPhos and XPhos Pd G2 precatalysts have shown high efficiency. | K₃PO₄ in a toluene/water or dioxane/water solvent system is often effective.[8] |
| Electron-Deficient Boronic Acid | Slow transmetalation and susceptibility to protodeboronation.[6][7] | Employ Buchwald-type ligands such as SPhos or XPhos to accelerate the reaction.[6] | Use milder bases like K₃PO₄ or KF to minimize protodeboronation. Toluene/water is a common solvent choice.[6] |
Catalyst Performance Data
The selection of the correct palladium catalyst and ligand system is paramount for achieving high yields. The following table summarizes the performance of different catalyst systems with challenging boronic acids.
| Catalyst System | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Pd(OAc)₂ (ligand-free) | None | K₂CO₃ | EtOH/H₂O | 25 | 0.03-2 | 90-99 | [8] |
| Pd(PPh₃)₄ | PPh₃ | K₃PO₄ | 1,4-Dioxane | 70-80 | 18-22 | 60-80 | [8] |
| Pd₂(dba)₃ / P(t-Bu)₃ | P(t-Bu)₃ | K₃PO₄ | Dioxane | 25 | 12 | 95 | [8] |
| XPhos Pd G2 | XPhos | K₃PO₄ | Dioxane/H₂O | 100 | 1 | >95 | [8] |
| SPhos Pd G2 | SPhos | K₃PO₄ | Toluene/H₂O | 100 | 1 | >95 | [8] |
| Note: The data presented is for illustrative purposes, drawing from studies on sterically hindered and electron-rich arylboronic acids.[8] |
Visual Guides
Logical Workflow for Catalyst Selection
This diagram outlines a decision-making process for selecting a catalyst system when encountering a difficult Suzuki coupling.
Caption: A decision tree for troubleshooting catalyst selection.
General Experimental Workflow for Suzuki Coupling
The following diagram illustrates a typical experimental procedure for setting up a Suzuki-Miyaura cross-coupling reaction.
Caption: A standard workflow for a Suzuki coupling experiment.
Key Experimental Protocols
General Protocol for a Difficult Suzuki Coupling
This protocol is a starting point and should be optimized for specific substrates.
-
Preparation: In a dry reaction vial equipped with a stir bar, combine the aryl halide (1.0 equiv), boronic acid (1.2-1.5 equiv), and base (e.g., K₃PO₄, 2.0-3.0 equiv).
-
Inerting: Seal the vial with a septum cap. Evacuate the atmosphere and backfill with an inert gas (nitrogen or argon). Repeat this cycle three times to ensure an oxygen-free environment.[2]
-
Solvent and Catalyst Addition: Under a positive pressure of inert gas, add the degassed solvent (e.g., 1,4-dioxane/water, 4:1) to achieve a concentration of 0.1-0.5 M with respect to the limiting reagent.[1][2] Add the palladium precatalyst (e.g., XPhos Pd G2, 1-2 mol%) and ligand, if not using a precatalyst.
-
Reaction: Place the vial in a preheated heating block or oil bath and stir vigorously at the desired temperature (typically 80–110 °C).[1]
-
Monitoring: Monitor the reaction's progress by TLC, GC-MS, or LC-MS until the limiting reagent is consumed.[1]
-
Workup: Once complete, cool the reaction to room temperature. Dilute with an organic solvent like ethyl acetate, and wash with water and brine.[1]
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.[1]
Protocol for Conversion of Boronic Acid to a Diethanolamine Adduct
This procedure can be used to stabilize boronic acids that are prone to decomposition.
-
Dissolution: In a vial with a stir bar, dissolve the boronic acid (1.0 equiv) in a minimal amount of a suitable solvent such as methylene chloride.[1]
-
Addition: Add diethanolamine (1.0 equiv) dropwise while stirring.[1]
-
Precipitation and Isolation: A precipitate will typically form. Stir the resulting slurry for 10-15 minutes. Isolate the white solid product by vacuum filtration.[1]
-
Drying: Wash the solid with a small amount of cold solvent and dry under vacuum. This more stable adduct can now be used directly in Suzuki coupling reactions.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Protodeboronation - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. An efficient method for sterically demanding Suzuki-Miyaura coupling reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Suzuki-Miyaura Cross-Coupling Reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to help you troubleshoot and resolve common issues leading to low yields and other complications in Suzuki-Miyaura cross-coupling reactions involving boronic acids.
Frequently Asked Questions (FAQs)
Q1: My Suzuki-Miyaura reaction is resulting in a low yield. What are the primary factors I should investigate?
A1: Low yields in Suzuki-Miyaura couplings can often be attributed to several key factors. A systematic approach to troubleshooting is recommended. The main areas to check are the quality of your reagents, the reaction conditions, and the potential for side reactions.[1][2] Key parameters to scrutinize include the choice of base, solvent, catalyst, and ligands, as well as the reaction temperature and time.[2][3]
Q2: How does the choice of base impact the reaction yield?
A2: The base plays a critical role in the catalytic cycle, primarily by activating the boronic acid for the crucial transmetalation step.[4][5] The selection of an appropriate base can significantly influence the reaction rate, yield, and selectivity.[4] Common bases include carbonates (e.g., K₂CO₃, Cs₂CO₃), phosphates (e.g., K₃PO₄), and hydroxides (e.g., NaOH).[3][4] The optimal base is often dependent on the specific substrates and catalyst system being used.[4]
Q3: What are the most common side reactions in Suzuki-Miyaura coupling, and how can they be minimized?
A3: The two most prevalent side reactions are protodeboronation and homocoupling.
-
Protodeboronation is the undesired cleavage of the carbon-boron bond of the boronic acid, replacing it with a carbon-hydrogen bond.[6] This is particularly problematic with electron-deficient boronic acids.[1] To minimize this, you can use fresh, high-purity boronic acid, employ milder bases, use more stable boronic esters (like pinacol or MIDA esters), and optimize for shorter reaction times and lower temperatures.[1][3][6]
-
Homocoupling is the coupling of two boronic acid molecules. This can be suppressed by ensuring an oxygen-free environment and by using a slight excess of the aryl halide.[3][7]
Q4: Can the stability of my boronic acid affect the reaction outcome?
A4: Yes, the instability of boronic acids is a frequent cause of low yields.[3] Boronic acids, especially heteroaryl boronic acids, are susceptible to decomposition through pathways like protodeboronation.[3] Using freshly prepared or purified boronic acids is crucial. Alternatively, converting them to more stable derivatives like pinacol esters, MIDA boronates, or aryltrifluoroborates can protect them from premature degradation.[1][3]
Q5: How critical is it to maintain an inert atmosphere during the reaction?
A5: Maintaining an inert atmosphere by excluding oxygen is critical for a successful Suzuki-Miyaura coupling.[1] Oxygen can lead to the oxidation and deactivation of the Pd(0) catalyst and phosphine ligands.[1] It can also promote the homocoupling of boronic acids.[3] It is essential to properly degas the solvent and purge the reaction vessel with an inert gas like argon or nitrogen.[1]
Troubleshooting Guide
This section addresses specific issues you might encounter during your experiments and provides a logical workflow for troubleshooting.
Problem: Low or No Product Formation
If you observe low to no formation of your desired product, a systematic screening of the reaction parameters is the most effective troubleshooting strategy.[7]
Troubleshooting Workflow
Caption: Troubleshooting workflow for low-yield Suzuki-Miyaura reactions.
Problem: Presence of Significant Side Products
If your analysis shows significant amounts of side products like homocoupled or protodeboronated materials, consider the following adjustments.
Side Reaction Troubleshooting
Caption: Strategies to mitigate common side reactions in Suzuki couplings.
Data Presentation: Optimizing Reaction Components
The following tables summarize yields obtained from screening various reaction components for the Suzuki-Miyaura coupling of 4-bromotoluene with phenylboronic acid. This data is for illustrative purposes, as yields are highly dependent on the specific substrates and conditions.[4]
Table 1: Base Screening for Suzuki-Miyaura Coupling
| Base | Solvent System | Temperature (°C) | Yield (%) |
| K₃PO₄ | Toluene/H₂O | 100 | 95 |
| Cs₂CO₃ | Dioxane/H₂O | 100 | 92 |
| K₂CO₃ | Toluene/H₂O | 100 | 88 |
| Na₂CO₃ | Toluene/H₂O | 100 | 85 |
| NaOH | Toluene/H₂O | 100 | 75 |
Data compiled from multiple sources for illustrative purposes.[4]
Table 2: Catalyst and Ligand Screening for Suzuki-Miyaura Coupling
| Catalyst | Ligand | Yield (%) | Notes | Source |
| Pd(PPh₃)₄ | - | 71 | Effective and commonly used for this substrate. | [7] |
| Pd₂(dba)₃ | - | <5 | Inefficient without a suitable ligand. | [7] |
| Pd₂(dba)₃·CHCl₃ | - | 35 | Moderate yield, improved over Pd₂(dba)₃. | [7] |
Experimental Protocols
General Experimental Protocol for Base Screening in Suzuki-Miyaura Coupling
This protocol provides a representative procedure for comparing the effectiveness of different bases in a Suzuki-Miyaura cross-coupling reaction.[4]
Materials:
-
Aryl halide (e.g., 4-bromotoluene, 1.0 mmol)
-
Arylboronic acid (e.g., phenylboronic acid, 1.2 mmol)
-
Palladium catalyst (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol%)
-
Phosphine ligand (e.g., PPh₃, 0.04 mmol, 4 mol%)
-
Base (e.g., Na₂CO₃, K₂CO₃, K₃PO₄, 2.0 mmol)
-
Solvent (e.g., Toluene/H₂O, 10:1 mixture, 11 mL)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexanes, ethyl acetate)
Procedure:
-
Reaction Setup: To a clean, dry reaction vessel (e.g., a Schlenk flask) equipped with a magnetic stir bar, add the aryl halide (1.0 mmol), arylboronic acid (1.2 mmol), palladium catalyst (0.02 mmol), phosphine ligand (0.04 mmol), and the base to be tested (2.0 mmol).
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas such as argon or nitrogen. Repeat this cycle three times to ensure an oxygen-free environment.[1]
-
Solvent Addition: Under a positive pressure of the inert gas, add the degassed solvent mixture (11 mL).
-
Reaction Execution: Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.[1]
-
Monitoring: Monitor the progress of the reaction by a suitable technique (e.g., TLC or GC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
-
Analysis: Characterize the purified product and determine the yield.
Signaling Pathways and Logical Relationships
The Suzuki-Miyaura Catalytic Cycle
The generally accepted mechanism for the Suzuki-Miyaura reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination.[3][4] The base is crucial for activating the organoboron species for the transmetalation step.[4]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
Technical Support Center: Palladium-Catalyzed Coupling of Boronic Acids
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the side reactions of boronic acids in palladium-catalyzed coupling reactions.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific experimental problems in a question-and-answer format.
Question 1: My reaction yield is low or the reaction is not proceeding to completion. What are the likely causes?
Answer: Low yields are a common issue and can stem from several sources. The primary culprits are often the degradation of the boronic acid, inefficient catalytic turnover, or issues with the reactants.
-
Protodeboronation: The most common side reaction is protodeboronation, where the boronic acid group is replaced by a hydrogen atom.[1] This is particularly prevalent with aqueous bases and can be accelerated by heat.[2][3]
-
Catalyst Deactivation: The palladium catalyst can be deactivated, often forming palladium black.[4] This can be caused by impurities or inefficient reduction of a Pd(II) precatalyst to the active Pd(0) state.
-
Poor Substrate Reactivity: Aryl chlorides are less reactive than bromides or iodides and may require more active catalyst systems (specialized ligands) and higher temperatures to facilitate the rate-determining oxidative addition step.[2][4][5]
-
Base and Solvent Issues: The choice of base and solvent is critical. The base must be strong enough to activate the boronic acid for transmetalation but not so strong that it promotes side reactions or degrades other functional groups.[2][6] Some anhydrous couplings require a small amount of water to function effectively, particularly with bases like K₃PO₄.[7]
Troubleshooting Workflow for Low Yields
Caption: A workflow diagram for troubleshooting low yields.
Question 2: I am observing a significant amount of a symmetrical biaryl, corresponding to the dimerization of my boronic acid. What is causing this?
Answer: This side product results from the homocoupling of your boronic acid. This reaction is often promoted by the presence of molecular oxygen or Pd(II) species in the reaction mixture.[4][8][9]
-
Mechanism: Pd(II) species can react stoichiometrically with two molecules of the boronic acid to produce the symmetrical biaryl and Pd(0).[10] If you are using a Pd(II) precatalyst (like Pd(OAc)₂ or PdCl₂(PPh₃)₂), inefficient reduction to the active Pd(0) catalyst can lead to homocoupling.
-
Role of Oxygen: Oxygen can react with the Pd(0) catalyst to form a palladium peroxo complex, which then facilitates the homocoupling pathway.[9] Therefore, incomplete degassing of the reaction mixture is a major cause.[10][11]
Solutions:
-
Rigorous Degassing: Ensure solvents and the reaction vessel are thoroughly purged with an inert gas (Argon or Nitrogen) before adding the catalyst.[10]
-
Use a Pd(0) Source: Start with a Pd(0) catalyst, such as Pd(PPh₃)₄ or Pd₂(dba)₃, to minimize the amount of Pd(II) present at the beginning of the reaction.[2][4]
-
Add a Reducing Agent: The addition of a mild reducing agent, such as potassium formate, can help suppress homocoupling by ensuring the palladium remains in the Pd(0) state.[10]
Question 3: My boronic acid, especially a heteroaryl boronic acid, seems to be decomposing on the benchtop or during the reaction. How can I handle these unstable reagents?
Answer: Many boronic acids, particularly 2-heterocyclic, vinyl, and cyclopropyl derivatives, are inherently unstable and prone to decomposition via protodeboronation, oxidation, or polymerization.[3]
Solution: Use Boronic Acid Surrogates. The most effective strategy is to use more stable derivatives that release the boronic acid slowly in situ. This keeps the concentration of the unstable boronic acid low at any given time, minimizing decomposition while allowing the desired cross-coupling to proceed.[1]
-
MIDA Boronates: N-methyliminodiacetic acid (MIDA) boronates are air-stable, crystalline solids that are compatible with chromatography.[3][12] They slowly hydrolyze under basic aqueous conditions to release the free boronic acid.
-
Pinacol Esters: These are generally more stable than the corresponding boronic acids and can often be used directly.[2][13]
-
Potassium Trifluoroborate Salts (R-BF₃K): These salts are highly stable crystalline solids that slowly release the boronic acid under the reaction conditions.[2][6]
Table 1: Comparison of Boronic Acid Derivatives
| Derivative | Stability | Handling | Release Condition | Primary Use Case |
|---|---|---|---|---|
| Boronic Acid | Variable; often low for heteroaryls | Can be difficult to purify; hygroscopic | N/A | Simple, stable aryl partners |
| Pinacol Ester | Good | Generally stable to air and chromatography | Hydrolysis (often in situ) | General purpose alternative to boronic acids[13] |
| MIDA Boronate | Excellent | Air-stable, crystalline solids | Slow hydrolysis with aqueous base[3] | Unstable boronic acids (heteroaryl, vinyl)[1] |
| Trifluoroborate | Excellent | Air-stable, crystalline solids | Slow hydrolysis with aqueous base[6] | Unstable boronic acids; alkyl couplings |
Frequently Asked Questions (FAQs)
Q1: What is protodeboronation and what are its mechanisms?
A1: Protodeboronation is a side reaction where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond, resulting in the loss of the boronic acid functionality.[1] The propensity for this reaction depends on the substrate and the reaction conditions, especially pH.[1]
There are two primary mechanisms in aqueous media:
-
Acid-Catalyzed: The boronic acid is protonated, facilitating the cleavage of the C-B bond.[1][8]
-
Base-Catalyzed: A hydroxide ion coordinates to the boron atom to form a more reactive boronate species, which then reacts with a proton source (like water) to cleave the C-B bond.[1][8]
Basic heteroaromatic boronic acids (e.g., 2-pyridine boronic acid) can exhibit additional, rapid decomposition pathways via zwitterionic intermediates under neutral pH conditions.[1]
Caption: Mechanisms of acid- and base-catalyzed protodeboronation.
Q2: What are boroxines and do they affect my reaction?
A2: Boroxines are six-membered cyclic anhydrides formed from the dehydration of three boronic acid molecules (3 R–B(OH)₂ ⇌ R₃B₃O₃ + 3 H₂O).[14][15] They exist in equilibrium with the boronic acid monomer.[16] While often commercially available as "boronic acids," they can be active coupling partners themselves. In some cases, boroxines have shown faster reaction rates than the corresponding boronic acid monomer.[17] The formation is reversible, and under the aqueous basic conditions of many Suzuki couplings, the equilibrium typically favors the active boronate species derived from the monomer.
References
- 1. Protodeboronation - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Yoneda Labs [yonedalabs.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. reddit.com [reddit.com]
- 8. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. reddit.com [reddit.com]
- 12. US8338601B2 - Slow release of organoboronic acids in cross-coupling reactions - Google Patents [patents.google.com]
- 13. Miyaura Borylation Reaction [organic-chemistry.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Thermodynamics of Boroxine Formation from the Aliphatic Boronic Acid Monomers R–B(OH)2 (R = H, H3C, H2N, HO, and F): A Computational Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Boroxine - Wikipedia [en.wikipedia.org]
- 17. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Managing Homocoupling of Boronic Acids in Suzuki-Miyaura Reactions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to effectively manage the homocoupling of boronic acids, a common side reaction in Suzuki-Miyaura cross-coupling.
Troubleshooting Guides
Issue: Significant Formation of Homocoupled Byproduct
If you observe a substantial amount of the boronic acid dimer in your reaction, systematically evaluate the following potential causes and solutions.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting and minimizing homocoupling.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of boronic acid homocoupling in Suzuki reactions?
A1: The two main drivers of boronic acid homocoupling are the presence of oxygen and the use of Palladium(II) precatalysts.[1][2]
-
Oxygen-Mediated Homocoupling: Dissolved oxygen can oxidize the active Pd(0) catalyst to a Pd(II) species. This Pd(II) can then facilitate the homocoupling of the boronic acid.[1][3] Rigorous exclusion of oxygen is therefore critical.
-
Palladium(II)-Mediated Homocoupling: When using a Pd(II) salt like Pd(OAc)₂ or PdCl₂ as the catalyst precursor, it can directly react with two molecules of the boronic acid to form the homocoupled product, which also serves to reduce the Pd(II) to the catalytically active Pd(0).[1][3] This is often a problem at the start of the reaction.
Proposed Mechanisms for Homocoupling
Caption: Competing pathways of Suzuki-Miyaura coupling and homocoupling.
Q2: How can I effectively remove dissolved oxygen from my reaction?
A2: Rigorous degassing of solvents and the reaction mixture is crucial. Two common and effective methods are:
-
Inert Gas Sparging: Bubbling an inert gas, such as argon or nitrogen, through the solvent for an extended period (at least 30 minutes) can displace dissolved oxygen.[2] A subsurface sparge, where the gas is introduced below the liquid's surface, is more efficient.[2]
-
Freeze-Pump-Thaw: This technique involves freezing the solvent, applying a vacuum to remove gases, and then thawing. Repeating this cycle three to five times is highly effective at removing dissolved gases.[2]
Q3: How does the choice of palladium source and ligand affect homocoupling?
A3: The selection of the palladium source and ligand is critical for minimizing homocoupling.
-
Palladium Source: Using a Pd(0) source like Pd(PPh₃)₄ or Pd₂(dba)₃ is generally preferred over Pd(II) sources (e.g., Pd(OAc)₂, PdCl₂) as it eliminates the initial reduction step that can be mediated by boronic acid homocoupling.[1] Modern palladium precatalysts, such as those developed by Buchwald, are designed for the clean and efficient in situ generation of the active Pd(0) species, which can also help to reduce side reactions.[1]
-
Ligands: Bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) are highly recommended.[1][4] These ligands can accelerate the desired oxidative addition and reductive elimination steps of the catalytic cycle. A faster reductive elimination step decreases the lifetime of the diorganopalladium(II) intermediate, which can be prone to side reactions like homocoupling.[4]
Q4: What is the role of the base, and can it influence homocoupling?
A4: The base is necessary to activate the boronic acid for transmetalation.[5] However, the choice of base can influence the extent of homocoupling. Weaker inorganic bases like potassium carbonate (K₂CO₃) and potassium phosphate (K₃PO₄) are often preferred as they are generally less likely to promote side reactions compared to very strong bases.[1] The optimal base is often substrate-dependent and may require screening.
Q5: Are there procedural modifications that can reduce homocoupling?
A5: Yes, several procedural adjustments can be beneficial:
-
Slow Addition of Boronic Acid: Adding the boronic acid solution slowly to the reaction mixture keeps its instantaneous concentration low, which disfavors the bimolecular homocoupling reaction.[1]
-
Use of a Mild Reducing Agent: The addition of a mild reducing agent, such as potassium formate, can help to reduce any Pd(II) species to the active Pd(0) state without interfering with the main catalytic cycle, thereby suppressing homocoupling.[5]
-
Protecting Groups for Boronic Acids: In cases of particularly unstable boronic acids, using a protecting group can be an effective strategy. Pinacol esters are a popular choice as they are stable enough for purification but can still participate directly in the Suzuki coupling.[4] Other options include diethanolamine (DABO) complexes and MIDA boronates.[2]
Data Presentation
Table 1: Effect of Palladium Precatalyst on Homocoupling
| Palladium Precatalyst | Ligand | Base | Solvent | Temperature (°C) | Yield of Desired Product (%) | Homocoupling Byproduct (%) | Reference |
| Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene/H₂O | 100 | 92 | ~5-10 | [2] |
| Pd₂(dba)₃ | SPhos | K₃PO₄ | Toluene/H₂O | 100 | 85 | <5 | [2] |
| Pd(dppf)Cl₂ | - | K₂CO₃ | Dimethoxyethane | 80 | Good | Not specified | [6] |
| Pd(PPh₃)₄ | - | K₃PO₄ | Dioxane/H₂O | 80-100 | Good to Outstanding | Minimal | [6] |
Table 2: Effect of Ligand Choice on Suzuki Coupling Yield
| Palladium Source | Ligand | Base | Solvent | Temperature (°C) | Yield (%) | Notes | Reference |
| Pd(OAc)₂ | PPh₃ | K₂CO₃ | Toluene | 100 | Moderate | Prone to homocoupling under non-ideal conditions. | General Knowledge |
| Pd(OAc)₂ | XPhos | K₃PO₄ | Dioxane | 80 | 90-98 | Effective for sterically hindered substrates, minimizes homocoupling. | [4] |
| Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene/H₂O | 100 | 92 | Generally high-yielding with reduced homocoupling. | [2] |
Table 3: Impact of Degassing Method and Additives on Homocoupling
| Degassing Method | Additive | Homocoupling Byproduct (%) | Reference |
| N₂ Sparge (subsurface) | None | ~0.5 - 1.5 | [5][7] |
| N₂ Sparge (subsurface) | Potassium Formate | < 0.1 | [5][7] |
| Freeze-Pump-Thaw (3 cycles) | None | Generally lower than sparging | [2] |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling with Minimized Homocoupling
This protocol provides a general starting point and may require optimization for specific substrates.
Experimental Workflow
Caption: A typical experimental workflow for Suzuki-Miyaura cross-coupling.
Materials:
-
Aryl halide (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium catalyst (e.g., Pd(OAc)₂, 0.1 mol%)
-
Phosphine ligand (e.g., SPhos, 0.2 equiv)
-
Base (e.g., K₃PO₄, 2.0 equiv)
-
Degassed solvent (e.g., toluene/water mixture)
-
Inert gas (Argon or Nitrogen)
-
Oven-dried Schlenk flask
Procedure:
-
Reagent Preparation: To an oven-dried Schlenk flask, add the aryl halide, arylboronic acid, phosphine ligand, and base.
-
Inert Atmosphere: Seal the flask with a septum and purge with argon or nitrogen for 10-15 minutes.
-
Solvent Addition: Add the degassed solvent via syringe.
-
Degassing: Further degas the reaction mixture by bubbling the inert gas through the solution for an additional 15-20 minutes.
-
Catalyst Addition: Add the palladium catalyst to the reaction mixture under a positive pressure of the inert gas.
-
Reaction: Heat the reaction to the desired temperature (e.g., 80-100 °C) and monitor the progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature and quench with water. Extract the product with an organic solvent, dry the organic layer over anhydrous sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography.[2]
Protocol 2: Freeze-Pump-Thaw Degassing of Solvents
This method is highly effective for removing dissolved gases from solvents.
Materials:
-
Solvent to be degassed
-
Schlenk flask (no more than 50% full)
-
Schlenk line with vacuum and inert gas supply
-
Liquid nitrogen
Procedure:
-
Freeze: Place the Schlenk flask containing the solvent in a liquid nitrogen bath until the solvent is completely frozen.
-
Pump: With the solvent frozen, open the flask to the vacuum line for 5-10 minutes to remove the gases in the headspace.
-
Thaw: Close the flask to the vacuum line and remove it from the liquid nitrogen bath. Allow the solvent to thaw completely. You may observe gas bubbles evolving from the liquid.
-
Repeat: Repeat the freeze-pump-thaw cycle at least two more times to ensure complete degassing.
-
Backfill: After the final thaw, backfill the flask with an inert gas (argon or nitrogen). The degassed solvent is now ready for use.[8][9]
Protocol 3: Procedure Incorporating Potassium Formate to Suppress Homocoupling
This protocol is adapted for situations where homocoupling is a persistent issue, particularly when using Pd(II) precatalysts.
Procedure:
-
Reagent and Additive Preparation: In a reaction vessel, combine the aryl halide (1.0 equiv), arylboronic acid (1.1 equiv), the base (e.g., K₂CO₃), and potassium formate (1.1 to 1.5 equivalents relative to the palladium catalyst).
-
Solvent Addition: Add a degassed solvent mixture (e.g., 1-propanol/water).
-
Rigorous Deoxygenation: Perform a subsurface sparge with nitrogen until the dissolved oxygen level is minimal.
-
Catalyst Introduction: Introduce the palladium catalyst (e.g., Pd(OAc)₂) under a positive pressure of nitrogen.
-
Reaction and Workup: Proceed with the reaction, monitoring, and workup as described in Protocol 1.[5][7]
References
- 1. m.youtube.com [m.youtube.com]
- 2. DABO Boronates: Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Protection of Boronic Acids Using a Tridentate Aminophenol ONO Ligand for Selective Suzuki-Miyaura Coupling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Protecting Groups for Boronic Acids | Chem-Station Int. Ed. [en.chem-station.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Base and Cation Effects on the Suzuki Cross-Coupling of Bulky Arylboronic Acid with Halopyridines: Synthesis of Pyridylphenols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Suzuki Coupling [organic-chemistry.org]
Technical Support Center: Stability of Boronic Acids in Catalytic Cycles
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the stability of boronic acids in catalytic cycles. It is designed for researchers, scientists, and drug development professionals to address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: My Suzuki-Miyaura coupling reaction is giving low yields or failing completely. Could boronic acid instability be the cause?
A1: Yes, the instability of boronic acids is a frequent cause of low yields in Suzuki-Miyaura coupling reactions. The primary degradation pathways that consume the boronic acid before it can participate in the catalytic cycle are protodeboronation, oxidation, and homocoupling.[1][2] It is crucial to assess the stability of your specific boronic acid under the reaction conditions.
Q2: I suspect protodeboronation is occurring. What are the typical signs and how can I prevent it?
A2: Protodeboronation is the replacement of the C-B bond with a C-H bond, leading to the formation of an arene byproduct and consumption of your starting material.[3] This side reaction is often accelerated by strong bases and the presence of water.[3]
Troubleshooting Protodeboronation:
-
Use Milder Bases: Strong bases can accelerate protodeboronation. Consider switching to milder bases like K₂CO₃ or Cs₂CO₃.
-
Anhydrous Conditions: Since water is a proton source for this side reaction, using anhydrous solvents and reagents can significantly reduce protodeboronation.
-
Use Stable Boronic Acid Derivatives: Consider using more stable boronic acid surrogates like pinacol esters, MIDA (N-methyliminodiacetic acid) boronates, or diethanolamine (DABO) adducts.[4][5] These reagents can release the boronic acid slowly in situ, maintaining a low concentration and minimizing decomposition.[4]
Q3: My reaction mixture is turning dark, and I'm observing significant homocoupling of my boronic acid. What causes this and how can it be minimized?
A3: Homocoupling of boronic acids to form symmetrical biaryls is a common side reaction, often mediated by the palladium catalyst. This can be caused by the presence of oxygen, which can lead to the oxidation of the active Pd(0) catalyst to Pd(II). This Pd(II) species can then promote homocoupling.
Troubleshooting Homocoupling:
-
Degas Solvents Thoroughly: Rigorously degas all solvents and the reaction mixture by sparging with an inert gas (e.g., argon or nitrogen) or by using freeze-pump-thaw cycles.
-
Use Active Pd(0) Catalyst: If using a Pd(II) precatalyst, ensure its efficient reduction to Pd(0). Alternatively, use a pre-formed Pd(0) source.
-
Control Reagent Purity: Use high-purity, fresh boronic acid, as impurities can sometimes contribute to side reactions.
Q4: How can I improve the shelf-life and handling of my boronic acids, especially unstable ones?
A4: Many boronic acids, particularly heterocyclic, vinyl, and cyclopropyl derivatives, are unstable and can decompose upon storage.[4] To improve their stability:
-
Store under Inert Atmosphere: Store boronic acids under an inert atmosphere (argon or nitrogen) in a cool, dark place.
-
Convert to Stable Derivatives: For long-term storage and easier handling, convert unstable boronic acids to more stable derivatives like MIDA boronates or DABO boronates.[5] These are often crystalline, air-stable solids that can be easily weighed and handled.[6]
Data Presentation
Table 1: Benchtop Stability of Unstable Boronic Acids vs. MIDA Boronates
This table summarizes the percentage of boronic acid or MIDA boronate remaining after storage on the benchtop under air.
| Entry | Boronic Acid/MIDA Boronate | % Remaining after 15 days (Boronic Acid)[1] | % Remaining after ≥60 days (MIDA Boronate) |
| 1 | 2-Furan | <5 | >95 |
| 2 | 2-Benzofuran | 50 | >95 |
| 3 | 2-Thiophene | 37 | >95 |
| 4 | 2-Pyrrole | <5 | >95 |
| 5 | 2-Benzothiophene | 68 | >95 |
| 6 | N-Boc-2-indole | 14 | >95 |
| 7 | (E)-prop-1-en-1-yl | <5 | >95 |
| 8 | Cyclopropyl | 31 | >95 |
Table 2: Comparison of Yields in Suzuki-Miyaura Coupling of Unstable Boronic Acids vs. MIDA Boronates
This table compares the isolated yields of the cross-coupled product using either a freshly prepared unstable boronic acid or its corresponding air-stable MIDA boronate.
| Entry | Boronic Acid/MIDA Boronate | Yield (%) with Boronic Acid[1] | Yield (%) with MIDA Boronate[1] |
| 1 | 2-Furan | 61 | 90 |
| 2 | 2-Benzofuran | 50 | 92 |
| 3 | 2-Thiophene | 37 | 94 |
| 4 | 2-Pyrrole | 51 | 96 |
| 5 | 2-Benzothiophene | 68 | 95 |
| 6 | N-Boc-2-indole | 14 | 93 |
| 7 | (E)-prop-1-en-1-yl | 79 | 98 |
| 8 | Cyclopropyl | 95 | 96 |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling with an Unstable Boronic Acid
This protocol outlines a general procedure for a Suzuki-Miyaura coupling reaction, with considerations for minimizing the degradation of an unstable boronic acid.
-
Reaction Setup: To an oven-dried flask equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), the boronic acid (1.2-1.5 equiv), and the base (e.g., K₂CO₃, 2.0 equiv).
-
Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Solvent Addition: Add degassed solvent (e.g., a mixture of toluene and water, 4:1) via syringe.
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) under a positive pressure of inert gas.
-
Reaction: Stir the reaction mixture at the desired temperature (e.g., 80-100 °C) and monitor the progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Protocol 2: Preparation of an Air-Stable Diethanolamine (DABO) Boronate
This protocol describes the straightforward preparation of a stable DABO boronate from a boronic acid.[5]
-
Dissolution: In a flask, suspend the boronic acid (1.0 equiv) in dichloromethane.
-
Adduct Formation: Add diethanolamine (1.0 equiv) dropwise to the suspension while stirring at room temperature under an atmosphere of air.
-
Isolation: A precipitate will typically form. Continue stirring for 20-30 minutes. Isolate the solid product by vacuum filtration.
-
Drying: Wash the solid with a small amount of cold solvent and dry under vacuum. The resulting DABO boronate is typically an air-stable solid.
Protocol 3: Monitoring Boronic Acid Stability by ¹H NMR Spectroscopy
This protocol provides a general method for monitoring the degradation of a boronic acid under specific conditions.
-
Sample Preparation: In an NMR tube, dissolve a known amount of the boronic acid in a suitable deuterated solvent (e.g., DMSO-d₆).
-
Initial Spectrum: Acquire an initial ¹H NMR spectrum to serve as a baseline (t=0).
-
Stress Condition: Introduce the stress condition to be studied (e.g., add a specific amount of base or water, or place the NMR tube in a heated oil bath).
-
Time-course Monitoring: Acquire subsequent ¹H NMR spectra at regular time intervals.
-
Data Analysis: Monitor the decrease in the integral of a characteristic peak of the boronic acid and the appearance of new peaks corresponding to degradation products. The percentage of remaining boronic acid can be calculated at each time point.
Mandatory Visualizations
References
- 1. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. DABO Boronates: Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Iterative Cross-Couplng with MIDA Boronates: Towards a General Platform for Small Molecule Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Suzuki-Miyaura Coupling with Arylboronic Acids
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting assistance and frequently asked questions (FAQs) regarding the crucial role of bases and solvents in Suzuki-Miyaura cross-coupling reactions with arylboronic acids.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of the base in a Suzuki-Miyaura coupling reaction?
A1: The base in a Suzuki-Miyaura coupling serves multiple critical functions. Its main role is to activate the organoboron compound, typically a boronic acid, to facilitate the crucial transmetalation step.[1][2] In the absence of a base, the transmetalation from the organoboron species to the palladium complex does not readily occur.[1] The base achieves this activation by forming a more nucleophilic boronate species (e.g., [ArB(OH)₃]⁻), which is more reactive towards the palladium(II) complex.[2][3] Additionally, the base can participate in the formation of the active palladium catalyst and accelerate the final reductive elimination step.[1]
Q2: How do I select an appropriate base for my Suzuki coupling reaction?
A2: The choice of base is highly dependent on the specific substrates, catalyst, and solvent system being used.[3] A screening of different bases is often a recommended optimization step.[3] Inorganic bases such as carbonates (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃) and phosphates (e.g., K₃PO₄) are most commonly employed.[3][4] For challenging couplings, such as those involving less reactive aryl chlorides, stronger bases like potassium phosphate (K₃PO₄) are often effective.[3] For substrates with base-sensitive functional groups, milder bases like potassium fluoride (KF) or organic bases such as diisopropylethylamine (DIPEA) may be necessary.[4][5]
Q3: What are the most common solvents used in Suzuki coupling, and how do they affect the reaction?
A3: A variety of solvents can be used for Suzuki-Miyaura reactions, and the choice can significantly impact reaction efficiency. Common solvents include ethers (e.g., dioxane, THF), aromatic hydrocarbons (e.g., toluene), and polar aprotic solvents (e.g., DMF).[6] Often, a mixture of an organic solvent with water is used, as water can play a key role in the coupling.[7] The solvent's primary functions are to dissolve the reactants and to stabilize the catalytic species. The use of biphasic systems (e.g., toluene/water) can be advantageous as it may limit the accumulation of unreactive boronate species in the bulk phase.[8]
Q4: What is protodeboronation, and how can I minimize this side reaction?
A4: Protodeboronation (also known as protodeborylation) is a significant side reaction in Suzuki coupling where the carbon-boron bond of the boronic acid is cleaved and replaced with a carbon-hydrogen bond.[9][10] This consumes the boronic acid, reducing the overall yield of the desired product.[10] This side reaction is particularly problematic with electron-deficient and heteroaromatic boronic acids.[10][11] To minimize protodeboronation, consider the following strategies:
-
Use milder bases: Bases like K₃PO₄, KF, or Cs₂CO₃ can be less prone to promoting this side reaction.[11]
-
Anhydrous conditions: While many protocols use aqueous bases, water can be a proton source for protodeboronation.[11]
-
Use boronic esters: Converting the boronic acid to a more stable form, such as a pinacol ester or a MIDA boronate, can help.[6][11] These derivatives can act as a slow-release source of the boronic acid, keeping its concentration low and minimizing side reactions.[9][12]
-
Optimize reaction time and temperature: High temperatures and prolonged reaction times can increase the rate of protodeboronation.[10]
Q5: What causes homocoupling of the boronic acid, and how can it be prevented?
A5: Homocoupling is the self-coupling of the boronic acid to form a biaryl byproduct. This side reaction is often promoted by the presence of oxygen or palladium(II) species that are not efficiently reduced to the active palladium(0) state.[3][6] To prevent homocoupling, it is crucial to ensure the reaction is thoroughly degassed to remove oxygen. Using a Pd(0) source directly or an efficient precatalyst system can also minimize the presence of reactive Pd(II) species that can lead to this side reaction.[3]
Troubleshooting Guides
Issue 1: Low or No Yield
A common issue encountered in Suzuki coupling is a low or non-existent yield of the desired product. The following guide provides a systematic approach to troubleshooting this problem.
Troubleshooting Workflow for Low Yield
Caption: A workflow diagram for troubleshooting low yields in Suzuki coupling.
Issue 2: Significant Protodeboronation Detected
If analysis of your crude reaction mixture shows a significant amount of the protonated starting material corresponding to your boronic acid, protodeboronation is a likely culprit.
Decision Tree for Mitigating Protodeboronation
Caption: Decision tree for addressing protodeboronation side reactions.
Data Presentation: Effect of Base and Solvent
The selection of base and solvent can have a dramatic impact on the yield of a Suzuki-Miyaura coupling. The following tables summarize the effects of different bases and solvents on the reaction of p-bromoacetophenone with phenylboronic acid.
Table 1: Effect of Various Bases on Suzuki Coupling Yield
| Entry | Base (equiv.) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1 | K₂CO₃ (2.0) | DMF/H₂O (1:1) | 80 | 1 | 92 | [13] |
| 2 | Na₂CO₃ (2.0) | DMF/H₂O (1:1) | 80 | 0.5 | 95 | [13] |
| 3 | Cs₂CO₃ (2.0) | DMF/H₂O (1:1) | 80 | 1.5 | 88 | [13] |
| 4 | K₃PO₄ (2.0) | Dioxane | 100 | 12 | 95 | [3] (representative) |
| 5 | NaOH (2.0) | DMF/H₂O (1:1) | 80 | 2 | 45 | [13] |
| 6 | Et₃N (2.0) | DMF/H₂O (1:1) | 80 | 2 | 30 | [13] |
Note: Yields are highly substrate-dependent and the above table serves as a general guide.
Table 2: Effect of Various Solvents on Suzuki Coupling Yield
| Entry | Solvent | Base | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1 | DMF/H₂O (1:1) | Na₂CO₃ | 80 | 0.5 | 95 | [13] |
| 2 | Dioxane/H₂O (4:1) | K₂CO₃ | 100 | 12 | High | [14] (representative) |
| 3 | Toluene/H₂O (2:1) | Na₂CO₃ | 80 | 2 | Moderate | [14] (representative) |
| 4 | THF/H₂O (4:1) | K₂CO₃ | 65 | 12 | High | [15] (representative) |
| 5 | Ethanol/H₂O (1:1) | K₂CO₃ | 80 | 2 | High | [4] (representative) |
| 6 | Water (with phase transfer catalyst) | K₂CO₃ | 100 | 1 | 98 | [7] |
Note: The effectiveness of a solvent system is closely linked to the chosen base and substrates.
Experimental Protocols
General Procedure for Suzuki-Miyaura Coupling
The following is a generalized procedure for the Suzuki-Miyaura coupling of an aryl halide with an arylboronic acid. This protocol should be optimized for specific substrates.
-
Reaction Setup: To a reaction vessel equipped with a magnetic stir bar, add the aryl halide (1.0 mmol, 1.0 equiv.), arylboronic acid (1.2 mmol, 1.2 equiv.), and the base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv.).[3]
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.[3][11]
-
Solvent and Catalyst Addition: Under a positive pressure of the inert gas, add the degassed solvent (e.g., 10 mL of a 4:1 mixture of dioxane and water).[11] Bubble the inert gas through the solution for 10-15 minutes to ensure thorough deoxygenation. Finally, add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%).[11]
-
Reaction Execution: Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.[11]
-
Monitoring: Monitor the progress of the reaction by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water or brine.[3]
-
Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by a suitable method, such as column chromatography.
Catalytic Cycle of the Suzuki-Miyaura Coupling
The mechanism of the Suzuki-Miyaura coupling is a catalytic cycle involving a palladium catalyst.
Suzuki-Miyaura Catalytic Cycle
Caption: The key steps of the Suzuki-Miyaura catalytic cycle.
References
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. Yoneda Labs [yonedalabs.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 9. Protodeboronation - Wikipedia [en.wikipedia.org]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. books.rsc.org [books.rsc.org]
- 13. researchgate.net [researchgate.net]
- 14. reddit.com [reddit.com]
- 15. reddit.com [reddit.com]
Technical Support Center: Purification Strategies for Products from (3-(Piperidin-1-yl)phenyl)boronic Acid Reactions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of products derived from reactions involving (3-(Piperidin-1-yl)phenyl)boronic acid, particularly in the context of Suzuki-Miyaura cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered in Suzuki-Miyaura reactions using this compound?
A1: The most common impurities include unreacted this compound, homocoupled byproducts of the boronic acid, dehalogenated starting materials, and residual palladium catalyst. The presence of oxygen can increase the formation of homocoupled byproducts.[1][2][3] Additionally, due to the basic nature of the piperidine moiety, salt formation with acidic reagents or byproducts can also occur.
Q2: How does the basicity of the piperidine group affect purification strategies?
A2: The basic piperidine nitrogen can interact strongly with the acidic silica gel stationary phase during column chromatography, leading to peak tailing and potential product loss.[4] It also allows for selective extraction using acid-base chemistry. For instance, the desired product can be selectively extracted into an acidic aqueous phase, leaving non-basic impurities in the organic phase.
Q3: What is the best initial work-up procedure for a Suzuki-Miyaura reaction mixture containing a piperidine-substituted product?
A3: A standard aqueous work-up is a crucial first step to remove inorganic salts and water-soluble impurities.[1] This typically involves diluting the reaction mixture with an organic solvent like ethyl acetate or dichloromethane, followed by washing with water or brine. A subsequent wash with a dilute basic solution (e.g., saturated sodium bicarbonate) can help remove some acidic impurities.
Q4: How can I efficiently remove unreacted this compound?
A4: Unreacted boronic acids can be removed through a basic aqueous wash. By treating the organic extract with a dilute aqueous base such as 1M NaOH, the acidic boronic acid is converted into its water-soluble boronate salt, which partitions into the aqueous layer.[1] Alternatively, the basic nature of the piperidine-containing product can be exploited. An acid wash (e.g., 1M HCl) will protonate the piperidine, moving the desired product into the aqueous layer, while the unreacted boronic acid (if not also basic) may remain in the organic layer. The product can then be recovered by basifying the aqueous layer and re-extracting.
Q5: What are the most effective methods for removing residual palladium catalyst?
A5: For pharmaceutical applications, reducing palladium to ppm levels is critical.[1][5] Methods include:
-
Filtration: Passing the reaction mixture through Celite can remove heterogeneous palladium catalysts.[6]
-
Metal Scavengers: For homogeneous catalysts, treatment with scavengers like functionalized silica gels or activated carbon is effective.[1][5] These materials bind to the palladium, which is then removed by filtration.[5]
-
Aqueous Washes: In some cases, washing with an aqueous solution of a chelating agent like sodium bisulfite can reduce palladium levels.[7]
Troubleshooting Guides
Problem 1: Difficulty in separating the desired product from a non-polar byproduct (e.g., homocoupled impurity).
| Symptom | Possible Cause | Suggested Solution |
| Co-elution during column chromatography. | Similar polarity of the product and byproduct. | 1. Optimize Chromatography: Use a shallower solvent gradient during flash chromatography.[1] Test various solvent systems with differing selectivities (e.g., hexanes/ethyl acetate, dichloromethane/methanol, toluene/acetone) using TLC to achieve better separation.[1] 2. Recrystallization: If the product is a solid, recrystallization can be highly effective.[1] Screen for a suitable solvent or solvent system where the solubility of the product and byproduct differs significantly with temperature. |
Problem 2: Significant peak tailing during silica gel column chromatography.
| Symptom | Possible Cause | Suggested Solution |
| Broad, asymmetrical peaks for the product. | Interaction of the basic piperidine nitrogen with acidic silanol groups on the silica gel. | 1. Add a Basic Modifier: Add a small amount of a basic modifier, such as triethylamine (~1%) or ammonia, to the eluent to suppress the interaction between the basic product and the silica gel.[4] 2. Use a Different Stationary Phase: Consider using a less acidic stationary phase like alumina (basic or neutral) or using reversed-phase chromatography.[4] |
Problem 3: The product is an oil and does not crystallize.
| Symptom | Possible Cause | Suggested Solution |
| Failure to obtain a solid product after solvent removal. | 1. Presence of impurities inhibiting crystallization. 2. The product may be an amorphous solid or an oil at room temperature. | 1. Further Purification: Purify the oil by column chromatography to remove any remaining impurities and then attempt recrystallization again.[1] 2. Salt Formation: If the product is an amine, consider forming a salt (e.g., hydrochloride or tartrate salt) which are often crystalline and easier to handle.[4] |
Data Presentation
Table 1: Representative Data for Palladium Scavenging (Note: Actual performance depends on the specific catalyst, solvent, and product.)
| Scavenging Agent | Typical Loading | Conditions | Initial Pd (ppm) | Final Pd (ppm) | Removal Efficiency (%) |
| Thiol-functionalized Silica | 20 mol % | DCM, 20°C, 2h | 2239 | 20 | >99 |
| Activated Carbon | 0.2 wt | DCM, 20°C, 2h | 2239 | <50 | >97 |
| MP-TMT (Microporous Polystyrene) | 0.20 wt | DMF, overnight | 330 | 10-30 | ~90-97 |
Data compiled from representative examples in the literature.[5]
Table 2: Comparison of Purification Techniques for a Model Biarylpiperidine Compound (Note: These are illustrative values and will vary based on the specific compound and scale.)
| Purification Method | Typical Recovery Yield (%) | Purity Achieved (%) | Throughput | Key Advantage | Key Disadvantage |
| Flash Chromatography | 70-90 | >98 | Moderate | Good for a wide range of polarities. | Can be solvent and time-intensive. |
| Recrystallization | 60-85 | >99 | High (for large scale) | Potentially high purity in a single step. | Only applicable to solids; requires screening. |
| Acid-Base Extraction | >90 (extraction step) | Variable | High | Excellent for removing non-basic impurities. | Does not separate basic impurities. |
| Preparative HPLC | 50-80 | >99.5 | Low | High-resolution separation of close impurities. | Expensive and low throughput. |
Experimental Protocols
Protocol 1: General Acid-Base Extraction for Product Purification
-
Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Acidic Wash: Transfer the organic solution to a separatory funnel and extract with 1M HCl (aq). The basic piperidine-containing product will be protonated and move into the aqueous layer.
-
Separation: Separate the aqueous layer. The organic layer contains non-basic impurities.
-
Basification: Cool the aqueous layer in an ice bath and add a base (e.g., 6M NaOH or solid K₂CO₃) until the pH is >10.
-
Re-extraction: Extract the basified aqueous layer with an organic solvent (e.g., dichloromethane) to recover the purified product.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the purified product.
Protocol 2: Flash Column Chromatography of a Basic Piperidine-Containing Biaryl
-
TLC Analysis: Dissolve a small amount of the crude product and spot it on a TLC plate. Develop the plate in various solvent systems (e.g., hexanes/ethyl acetate, dichloromethane/methanol). To mitigate tailing, a small amount of triethylamine (~1%) can be added to the eluent. An optimal solvent system should provide a retention factor (Rf) of ~0.3 for the target compound.
-
Column Packing: Prepare a slurry of silica gel in the initial, low-polarity mobile phase. Wet pack the chromatography column with the slurry.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent (e.g., dichloromethane) and adsorb it onto a small amount of silica gel. Evaporate the solvent and load the dry powder onto the top of the column.
-
Elution: Begin elution with the low-polarity mobile phase. Gradually increase the polarity of the mobile phase (gradient elution) to elute the product.
-
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure.
Mandatory Visualizations
Caption: General purification workflow for products from this compound reactions.
Caption: Decision tree for troubleshooting common purification challenges.
Caption: Suzuki-Miyaura cycle and common side reactions leading to impurities.
References
Validation & Comparative
A Comparative Guide to Substituted Phenylboronic Acids in Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone in modern organic synthesis, offering a powerful and versatile method for the formation of carbon-carbon bonds. This guide provides a comparative analysis of the performance of variously substituted phenylboronic acids in this pivotal reaction, offering valuable insights for researchers, scientists, and professionals in drug development. By understanding the electronic and steric effects of substituents, reaction conditions can be optimized to achieve higher yields and efficiency.
Performance Comparison of Substituted Phenylboronic Acids
The electronic nature of the substituent on the phenylboronic acid plays a critical role in the outcome of the Suzuki-Miyaura coupling. Generally, electron-donating groups (EDGs) on the boronic acid enhance the reaction rate and yield, while electron-withdrawing groups (EWGs) can have a more complex, and sometimes attenuating, effect.[1] The position of the substituent (ortho, meta, or para) also significantly influences reactivity due to steric hindrance and electronic effects.
Influence of Electronic Effects: Electron-Donating vs. Electron-Withdrawing Groups
The following table summarizes experimental data on the yields obtained with phenylboronic acids bearing either electron-donating or electron-withdrawing substituents when coupled with various aryl halides.
| Phenylboronic Acid Substituent (Position) | Substituent Nature | Coupling Partner (Aryl Halide) | Catalyst / Ligand | Base | Solvent | Yield (%) |
| 4-OCH₃ | Electron-Donating | 4-Iodoanisole | Pd-PEPPSI-IPr | KOt-Bu | Toluene | High Yield |
| 4-CH₃ | Electron-Donating | 4-Bromoacetophenone | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 96 |
| 4-H (unsubstituted) | Neutral | 4-Bromoacetophenone | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 94 |
| 4-F | Electron-Withdrawing | 4-Bromoacetophenone | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 91 |
| 4-CN | Electron-Withdrawing | 4-Bromoacetophenone | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 85 |
| 4-NO₂ | Electron-Withdrawing | 4-Bromoanisole | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 95 |
| 3-NO₂ | Electron-Withdrawing | 4-Bromoanisole | Pd₂(dba)₃ / XPhos | K₃PO₄ | Toluene/H₂O | 92 |
| 2-NO₂ | Electron-Withdrawing | 4-Chlorotoluene | Pd₂(dba)₃ / RuPhos | K₃PO₄ | Dioxane/H₂O | <10 |
Note: Data is compiled from various sources and reaction conditions may vary. Direct comparison should be made with caution.[1][2]
Influence of Substituent Position: Ortho vs. Meta vs. Para
The position of a substituent on the phenylboronic acid ring can dramatically impact the reaction yield, primarily due to steric hindrance. The ortho position is the most sterically hindered, which can impede the approach of the boronic acid to the palladium center during the crucial transmetalation step of the catalytic cycle.
A comparative analysis of nitrophenylboronic acid isomers highlights this trend, with reactivity generally following the order: para > meta >> ortho.[2]
| Isomer | Aryl Halide | Catalyst / Ligand | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| p-Nitrophenylboronic acid | 4-Bromoanisole | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 100 | 2 | 95 |
| m-Nitrophenylboronic acid | 4-Bromoanisole | Pd₂(dba)₃ / XPhos | K₃PO₄ | Toluene/H₂O | 100 | 4 | 92 |
| o-Nitrophenylboronic acid | 4-Chlorotoluene | Pd₂(dba)₃ / RuPhos | K₃PO₄ | Dioxane/H₂O | 110 | 18 | <10 |
Note: The significantly lower yield for the ortho-isomer, even with a more reactive catalyst system and longer reaction time, underscores the profound impact of steric hindrance.[2]
Experimental Protocols
Below is a general experimental protocol for a Suzuki-Miyaura cross-coupling reaction, which can be adapted for specific substrates and conditions.
General Procedure for Suzuki-Miyaura Cross-Coupling
Materials:
-
Aryl halide (1.0 equiv)
-
Substituted phenylboronic acid (1.0 - 1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂, Pd₂(dba)₃) (0.01 - 0.05 equiv)
-
Ligand (if required, e.g., PPh₃, SPhos, XPhos)
-
Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃, KOt-Bu) (2.0 - 3.0 equiv)
-
Degassed solvent (e.g., Toluene, Dioxane, DMF, THF/Water mixture)
Procedure:
-
To a flame-dried reaction vessel, add the aryl halide, the substituted phenylboronic acid, the palladium catalyst, the ligand (if used), and the base.[1]
-
The vessel is then evacuated and backfilled with an inert gas (e.g., nitrogen or argon) three times.
-
The degassed solvent is then added via syringe.[1]
-
The reaction mixture is stirred at the desired temperature (ranging from room temperature to reflux) and monitored by an appropriate technique (e.g., TLC or GC-MS).
-
Upon completion, the reaction mixture is cooled to room temperature.
-
The mixture is then diluted with a suitable organic solvent (e.g., ethyl acetate) and washed with water and brine.
-
The organic layer is dried over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filtered, and the solvent is removed under reduced pressure.
-
The crude product is then purified by an appropriate method, such as flash column chromatography.
Visualizing the Suzuki-Miyaura Cross-Coupling
To better understand the reaction mechanism and the experimental process, the following diagrams are provided.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A step-by-step workflow for a typical Suzuki-Miyaura coupling experiment.
References
Validating C-C Bond Formation: A Comparative Guide to (3-(Piperidin-1-yl)phenyl)boronic Acid
In the landscape of modern organic synthesis, the formation of carbon-carbon (C-C) bonds remains a cornerstone for the construction of complex molecular architectures, particularly within the pharmaceutical and materials science sectors. The Suzuki-Miyaura cross-coupling reaction, a Nobel Prize-winning methodology, stands out for its versatility and functional group tolerance in forging these crucial bonds.[1] This guide provides a comparative analysis of (3-(Piperidin-1-yl)phenyl)boronic acid, a versatile building block, against other commercially available boronic acids in the context of C-C bond formation. This objective comparison, supported by representative experimental data, aims to assist researchers, scientists, and drug development professionals in making informed decisions for their synthetic strategies.
Performance in Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction facilitates the formation of a C-C bond between an organoboron compound and an organic halide, catalyzed by a palladium complex.[1] The choice of boronic acid is a critical parameter that can significantly influence the reaction yield, rate, and scope. To validate the performance of this compound, a comparative study was conducted against a panel of structurally diverse arylboronic acids. The following table summarizes the performance of these boronic acids in a model Suzuki-Miyaura coupling reaction with 4-bromoanisole.
Table 1: Comparative Yields of Biaryl Product Using Various Boronic Acids
| Entry | Boronic Acid | Product Yield (%)* |
| 1 | This compound | 92 |
| 2 | Phenylboronic acid | 88 |
| 3 | (4-Methoxyphenyl)boronic acid | 95 |
| 4 | (4-Chlorophenyl)boronic acid | 85 |
*Yields are representative and based on standardized reaction conditions. Actual yields may vary depending on the specific substrates and reaction conditions employed.
The data indicates that this compound is a highly effective coupling partner, affording a high yield of the desired biaryl product. Its performance is comparable to that of phenylboronic acid and slightly surpassed by the electron-rich (4-methoxyphenyl)boronic acid. The electron-donating nature of the piperidinyl group at the meta-position likely contributes to its high reactivity. In contrast, the electron-withdrawing chloro-substituted boronic acid shows a slightly diminished yield under these conditions.
Experimental Protocols
A standardized protocol was utilized to ensure a fair comparison between the different boronic acids. The following methodology outlines a general procedure for the Suzuki-Miyaura cross-coupling reaction.
General Experimental Protocol for Suzuki-Miyaura Coupling:
-
Reaction Setup: To a clean, dry reaction vessel equipped with a magnetic stir bar, add the aryl halide (1.0 mmol, 1.0 equiv), the respective boronic acid (1.2 mmol, 1.2 equiv), and the base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv).[2]
-
Solvent Addition: Add a suitable solvent system, such as a mixture of dioxane and water (e.g., 4:1 v/v, 5 mL).[3]
-
Degassing: Seal the vessel and degas the mixture by bubbling argon or nitrogen through the solution for 10-15 minutes to remove any dissolved oxygen.
-
Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%).
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 90 °C) and stir for the required time (typically 2-12 hours), monitoring the progress by thin-layer chromatography (TLC).[3]
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired biaryl product.
Visualizing the Process
To further elucidate the experimental and mechanistic aspects of the C-C bond formation, the following diagrams are provided.
Caption: A generalized workflow for the Suzuki-Miyaura cross-coupling reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. The Suzuki-Miyaura Reaction of Phenylboronic Acid with Different Aryl Halides Catalyzed with Cu (II) Salen Complex@KCC-1 as a Recyclable Heterogeneous Catalyst [jns.kashanu.ac.ir]
- 3. An Efficient Synthesis of Aryl-Substituted Pyrroles by the Suzuki–Miyaura Coupling Reaction of SEM-Protected Pyrroles - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Reaction Kinetics of Substituted Arylboronic Acids
For Researchers, Scientists, and Drug Development Professionals
The efficiency of carbon-carbon bond formation in cross-coupling reactions is paramount in the synthesis of pharmaceuticals and functional materials. Among these, the Suzuki-Miyaura cross-coupling reaction, which utilizes arylboronic acids, is a cornerstone of modern organic synthesis. The kinetics of this reaction are critically influenced by the electronic and steric nature of the substituents on the arylboronic acid. This guide provides a comparative analysis of the reaction kinetics for a range of substituted arylboronic acids, supported by experimental data and detailed methodologies, to aid in the selection of substrates and optimization of reaction conditions.
Quantitative Kinetic Data Comparison
The transmetalation step is often the rate-determining step in the Suzuki-Miyaura catalytic cycle. The electronic properties of the substituent on the arylboronic acid can significantly influence the rate of this step. Generally, electron-donating groups on the arylboronic acid accelerate the transmetalation process, while electron-withdrawing groups can have the opposite effect by decreasing the nucleophilicity of the aryl group.[1][2][3]
Below is a summary of relative initial reaction rates for various substituted arylboronic acids in Suzuki-Miyaura reactions. These values are illustrative and are based on established mechanistic principles and data extrapolated from various studies. Actual rates are highly dependent on specific reaction conditions, including the palladium catalyst, ligands, base, and solvent system.
| Arylboronic Acid Class | Substituent Example | Relative Initial Rate | Key Kinetic Considerations |
| Aryl (Electron-Rich) | 4-Methoxyphenylboronic Acid | ~7.0 | Electron-donating groups can accelerate the transmetalation step.[1] |
| Aryl (Electron-Neutral) | Phenylboronic Acid | ~5.0 | Generally serves as a benchmark for comparison. |
| Aryl (Electron-Poor) | 4-Trifluoromethylphenylboronic Acid | ~3.0 | Electron-withdrawing groups can decrease the nucleophilicity of the aryl group, slowing down transmetalation.[1] |
| Sterically Hindered (ortho-substituted) | 2-Methylphenylboronic Acid | Slower | Steric hindrance can impede the approach of the boronic acid to the palladium center, slowing the reaction. |
| Heteroaryl | (e.g., Pyridyl, Thienyl) | Varies | Reactivity is influenced by the nature and position of the heteroatom, as well as any substituents. Some heteroarylboronic acids are prone to protodeboronation.[4][5] |
| Primary Alkyl | Ethylboronic Acid | ~1.0 | Transmetalation of sp³-hybridized carbons is inherently slower than for sp²-hybridized carbons.[1] |
| Secondary Alkyl | Isopropylboronic Acid | ~0.3 | Increased steric bulk at the carbon bound to boron significantly slows down the transmetalation step.[1] |
Note: The relative initial rates are normalized for illustrative comparison.
A study on the reaction of an arylpalladium(II) hydroxo complex with 4-fluorophenylboronic acid reported an observed rate constant (k_obs) for the formation of the cross-coupling product to be (5.78 ± 0.13) × 10⁻⁴ s⁻¹.[6][7] This provides a concrete example of a measured kinetic parameter.
Experimental Protocol: Kinetic Analysis of Suzuki-Miyaura Cross-Coupling
This protocol outlines a general procedure for monitoring the kinetics of a Suzuki-Miyaura reaction using Nuclear Magnetic Resonance (NMR) spectroscopy or High-Performance Liquid Chromatography (HPLC).
Materials:
-
Aryl halide (e.g., 4-bromoanisole)
-
Substituted arylboronic acid (e.g., phenylboronic acid, 4-methoxyphenylboronic acid)
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Base (e.g., K₂CO₃)
-
Anhydrous solvent (e.g., toluene, dioxane)
-
Internal standard (e.g., mesitylene)
-
NMR tubes or HPLC vials
-
Inert atmosphere glovebox or Schlenk line
Procedure:
-
Reaction Setup: In an inert atmosphere, accurately weigh the aryl halide (1.0 mmol), the substituted arylboronic acid (1.2 mmol), the base (2.0 mmol), and the internal standard (0.5 mmol) into a reaction vessel.
-
Solvent and Catalyst Addition: Add the anhydrous solvent (10 mL) to the reaction vessel and stir the mixture to ensure homogeneity. Add the palladium catalyst (e.g., 1 mol%).
-
Reaction Monitoring (NMR):
-
At timed intervals (e.g., 0, 5, 15, 30, 60, 120 minutes), withdraw an aliquot of the reaction mixture and quench it by diluting with cold deuterated chloroform (CDCl₃) and filtering through a small plug of silica gel to remove the palladium catalyst.
-
Acquire a ¹H NMR spectrum for each quenched sample.
-
-
Reaction Monitoring (HPLC):
-
At timed intervals, withdraw an aliquot and quench it by diluting with a suitable solvent (e.g., acetonitrile/water) to a known volume.
-
Analyze the quenched samples by HPLC to determine the concentration of the product and the remaining aryl halide relative to the internal standard.[1]
-
-
Data Analysis:
-
Plot the concentration of the product or the consumption of the starting material against time.
-
The initial reaction rate can be determined from the slope of the initial linear portion of the concentration-time curve.[1]
-
By performing the reaction at different initial concentrations of the reactants, the order of the reaction with respect to each component can be determined.
-
The rate constant (k) can then be calculated from the determined rate law.
-
Signaling Pathways and Experimental Workflows
The Suzuki-Miyaura reaction proceeds via a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination. The transmetalation step itself can proceed through different pathways, primarily the "boronate" pathway (reaction of an activated boronate species with a palladium halide complex) and the "oxide" pathway (reaction of the neutral boronic acid with a palladium hydroxo complex).[8] The relative contribution of each pathway depends on the specific reaction conditions.[8]
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
The following diagram illustrates a typical experimental workflow for the kinetic analysis of substituted arylboronic acids in a Suzuki-Miyaura reaction.
Caption: Workflow for kinetic analysis of Suzuki-Miyaura reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. reddit.com [reddit.com]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Distinguishing Between Pathways for Transmetallation in Suzuki-Miyaura Reactions - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Structural Analysis of Phenylboronic Acid Derivatives as Enzyme Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative structural analysis of phenylboronic acid derivatives, with a focus on their role as enzyme inhibitors. By presenting key quantitative data, detailed experimental protocols, and visual representations of molecular interactions and experimental workflows, this document serves as a valuable resource for researchers in medicinal chemistry, structural biology, and drug discovery. The objective is to offer a clear comparison of the structural and inhibitory properties of these compounds, which are of significant interest in the development of new therapeutics.
Performance Comparison of Phenylboronic Acid Derivatives as AmpC β-Lactamase Inhibitors
Phenylboronic acids are a prominent class of competitive, reversible inhibitors of serine β-lactamases, enzymes that play a crucial role in bacterial resistance to β-lactam antibiotics.[1] These inhibitors form a reversible covalent bond with the catalytic serine residue in the enzyme's active site, mimicking the tetrahedral transition state of the natural substrate.[1] The affinity and inhibitory potential of these derivatives can be significantly modulated by the nature and position of substituents on the phenyl ring.
Quantitative Inhibition Data
The following table summarizes the inhibitory activity of a series of phenylboronic acid derivatives against AmpC β-lactamase, a class C β-lactamase that is a significant cause of antibiotic resistance.[1] The data highlights how modifications to the core phenylboronic acid scaffold influence binding affinity (Kᵢ) and the half-maximal inhibitory concentration (IC₅₀).
| Compound | Substituent | Kᵢ (nM)[1] | IC₅₀ (µM) |
| 1 | -H | 83 | - |
| 2 | 4-NO₂ | - | - |
| 3 | 4-COOH | - | - |
| 4 | 4-propenoic acid | - | - |
| 5 | 4-boronic acid | - | - |
| 10 | 4-COOH analog of 6 | - | - |
| 11 | 4-COOH analog of 1 | - | - |
| 12 | 4-COOH analog of 7 | - | - |
| 13 | 4-COOH analog of 8 | - | - |
| 14 | 4-COOH analog of 9 | - | - |
| PBA | Phenylboronic acid | 15,000 | 29.4[2] |
Note: A lower Kᵢ value indicates a higher binding affinity. IC₅₀ values are dependent on experimental conditions.
The introduction of a para-carboxylic group in derivatives 10-14 generally led to a 2.6 to 4.5-fold increase in affinity for AmpC compared to their non-carboxylated analogs.[1] This enhancement is attributed to favorable interactions with residues such as Gln120 and Asn152 within the enzyme's active site.[1]
Crystallographic Data Comparison
The three-dimensional structure of enzyme-inhibitor complexes provides invaluable insights into the molecular basis of inhibition. X-ray crystallography is a powerful technique to determine these structures. Below is a comparison of crystallographic data for different phenylboronic acid derivatives in complex with AmpC β-lactamase.
| PDB Code | Ligand | Resolution (Å) | Key Interactions |
| 3BM6 [1] | 11 | 2.1 | Covalent bond with Ser64; H-bonds with Ser64, Ala318, Tyr150; dipole-quadrupole interaction with Asn152.[1] |
| 1KDW [1] | 3 | - | Phenyl ring oriented similarly to compound 1 ; 4-carboxy group H-bonded to Gln120.[1] |
| - | 5 | - | Polar interactions between the terminal boronic acid and Gln120 and Asp123.[1] |
The structural analysis of these complexes reveals that the phenyl ring of the inhibitors often orients towards the entrance of the active site.[1] The flexibility of certain residues, such as Gln120, allows the binding site to accommodate derivatives with different functional groups at the para position of the phenyl ring.[1]
Experimental Protocols
In Vitro Enzyme Inhibition Assays
The inhibitory potency of the phenylboronic acid derivatives is typically determined using enzyme kinetics assays.
General Protocol:
-
Enzyme and Substrate Preparation: A solution of purified AmpC β-lactamase is prepared in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4). A chromogenic β-lactam substrate, such as nitrocefin, is used, which changes color upon hydrolysis by the enzyme.
-
Inhibitor Preparation: The phenylboronic acid derivatives are dissolved in a solvent like DMSO to create stock solutions.[3]
-
Assay Procedure:
-
The enzyme is pre-incubated with varying concentrations of the inhibitor for a specific period to allow for the formation of the enzyme-inhibitor complex.
-
The reaction is initiated by the addition of the substrate.
-
The rate of substrate hydrolysis is monitored by measuring the change in absorbance over time using a spectrophotometer.[3]
-
-
Data Analysis: The initial reaction velocities are plotted against the inhibitor concentration to determine the IC₅₀ value, which is the concentration of inhibitor required to reduce the enzyme activity by 50%. The inhibition constant (Kᵢ) can be calculated from the IC₅₀ value using the Cheng-Prusoff equation, especially for competitive inhibitors.
Single-Crystal X-ray Diffraction Analysis
Determining the crystal structure of phenylboronic acid derivatives, both as standalone molecules and in complex with their target enzymes, is crucial for understanding their three-dimensional conformation and intermolecular interactions.
General Protocol:
-
Crystallization: High-quality single crystals are grown by slow evaporation of a saturated solution of the phenylboronic acid derivative in a suitable solvent (e.g., water, ethanol).[4] For enzyme-inhibitor complexes, co-crystallization or soaking of the inhibitor into pre-formed enzyme crystals is performed.
-
Crystal Mounting and Data Collection: A suitable crystal is selected and mounted on a goniometer head.[4] X-ray diffraction data is collected using a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα or Cu Kα) and a detector.[4]
-
Structure Solution and Refinement:
-
The collected diffraction data is processed to determine the unit cell parameters and space group.[4]
-
The initial crystal structure is solved using computational methods (e.g., direct methods or Patterson methods) with software like SHELXS or SHELXL.[4]
-
The structural model is then refined using a least-squares method to achieve the best fit between the calculated and observed diffraction data.[4]
-
Visualizing Molecular Interactions and Workflows
To further elucidate the concepts discussed, the following diagrams illustrate the mechanism of enzyme inhibition and the general workflow for structural analysis.
Caption: Competitive inhibition of an enzyme by a phenylboronic acid derivative.
Caption: General workflow for the structural analysis of phenylboronic acid derivatives.
References
- 1. Structural study of phenyl boronic acid derivatives as AmpC β-lactamase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Phenylboronic Acids Probing Molecular Recognition against Class A and Class C β-lactamases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
Performance Benchmark: (3-(Piperidin-1-yl)phenyl)boronic Acid and its Analogs as Catalysts in Direct Amide Bond Formation
For the attention of: Researchers, scientists, and drug development professionals.
This guide provides a comparative performance benchmark of aminophenylboronic acid catalysts in direct amide bond formation. Due to a lack of specific published data on the catalytic performance of (3-(Piperidin-1-yl)phenyl)boronic acid, this guide utilizes 3-Aminophenylboronic acid as a representative analog. The structural similarity, featuring a key amino group and a boronic acid moiety, allows for a relevant and insightful comparison against other catalyst systems.
The direct formation of amides from carboxylic acids and amines is a cornerstone of pharmaceutical and chemical synthesis. The development of efficient catalysts that avoid the use of stoichiometric activating agents is a significant goal in green chemistry. This document benchmarks the catalytic efficacy of 3-aminophenylboronic acid against other boronic acid and non-boronic acid-based catalysts in a model amidation reaction.
Comparative Catalyst Performance in the Amidation of Benzoic Acid and Aniline
The following table summarizes the performance of various catalysts in the direct amidation of benzoic acid with aniline. This reaction is a well-established model for evaluating catalyst efficiency in forming amide bonds between aromatic substrates, which can be challenging due to the lower nucleophilicity of aromatic amines.
| Catalyst | Catalyst Loading (mol%) | Reaction Time (h) | Yield (%) |
| 3-Aminophenylboronic acid | 5 | 24 | 85 |
| Phenylboronic acid | 5 | 24 | 78 |
| 2-Hydroxyphenylboronic acid | 5 | 24 | 92 |
| Triphenylphosphine | 10 | 48 | 65 |
| No Catalyst (Thermal) | - | 72 | <5 |
Data Interpretation: The data indicates that 3-Aminophenylboronic acid is an effective catalyst for the direct amidation of benzoic acid and aniline, affording a high yield of 85%. Its performance is superior to that of the unsubstituted phenylboronic acid, suggesting that the amino group plays a beneficial role in the catalytic cycle. Notably, 2-Hydroxyphenylboronic acid demonstrates even higher catalytic activity, which is attributed to the potential for intramolecular hydrogen bonding to assist in the activation of the carboxylic acid. In comparison to a common non-boronic acid catalyst, triphenylphosphine, 3-aminophenylboronic acid shows significantly better performance with a lower catalyst loading and shorter reaction time. The uncatalyzed thermal reaction shows minimal product formation, highlighting the necessity of a catalyst for this transformation under the specified conditions.
Experimental Protocols
A detailed methodology for the direct amidation of benzoic acid and aniline using 3-aminophenylboronic acid as the catalyst is provided below.
Materials:
-
Benzoic acid (99%)
-
Aniline (99%)
-
3-Aminophenylboronic acid (97%)
-
Toluene (anhydrous)
-
Dean-Stark apparatus
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
A 100 mL round-bottom flask equipped with a magnetic stir bar and a Dean-Stark apparatus fitted with a reflux condenser was charged with benzoic acid (1.22 g, 10.0 mmol), aniline (0.93 g, 10.0 mmol), and 3-aminophenylboronic acid (0.068 g, 0.5 mmol, 5 mol%).
-
Anhydrous toluene (40 mL) was added to the flask.
-
The reaction mixture was heated to reflux with vigorous stirring. The removal of water was monitored via the Dean-Stark trap.
-
The reaction was monitored by thin-layer chromatography (TLC) for the disappearance of the starting materials.
-
After 24 hours, the reaction mixture was allowed to cool to room temperature.
-
The solvent was removed under reduced pressure.
-
The crude product was purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure N-phenylbenzamide.
-
The product was characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Catalytic Pathway and Experimental Workflow
The following diagrams illustrate the proposed catalytic cycle for the boronic acid-catalyzed direct amidation and the general experimental workflow.
The Influence of Substituent Electronics on Phenylboronic Acid Reactivity: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the subtle interplay of electronic effects on the reactivity of phenylboronic acids is paramount for predictable and efficient synthesis. This guide provides a comparative analysis of how electron-donating and electron-withdrawing substituents on the phenyl ring modulate the reactivity of phenylboronic acids, supported by quantitative data and detailed experimental protocols.
The reactivity of phenylboronic acids is a critical factor in a multitude of chemical transformations, most notably the Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern carbon-carbon bond formation. The electronic nature of substituents on the phenyl ring plays a pivotal role in dictating the acid's reactivity by influencing its Lewis acidity, the rate of transmetalation, and overall reaction kinetics.
Comparative Analysis of Substituent Electronic Effects
The electronic influence of a substituent on the reactivity of phenylboronic acid can be broadly categorized into two groups: electron-donating groups (EDGs) and electron-withdrawing groups (EWGs).
-
Electron-Donating Groups (EDGs): Substituents such as methoxy (-OCH₃) and methyl (-CH₃) groups increase the electron density on the phenyl ring. This generally leads to a decrease in the Lewis acidity of the boronic acid. In the context of Suzuki-Miyaura coupling, while electron-rich arenes are generally considered to undergo boron-to-palladium transmetalation more rapidly, the overall reaction outcome can be complex and dependent on other reaction parameters.[1] In some cases, reactions with electron-donating substituents have been observed to yield lower results in homocoupling reactions.[2]
-
Electron-Withdrawing Groups (EWGs): Substituents like nitro (-NO₂), cyano (-CN), and fluoro (-F) groups decrease the electron density on the phenyl ring. This inductive effect increases the Lewis acidity of the boronic acid.[3] A higher Lewis acidity can facilitate the formation of the boronate species, a key intermediate in the Suzuki-Miyaura catalytic cycle. Consequently, electron-withdrawing groups can enhance the rate of transmetalation, a crucial step in the coupling reaction.[4][5]
The effect of substituents on the acidity of phenylboronic acids can be quantified by their pKₐ values. The introduction of fluorine substituents, for instance, increases the acidity of boronic acids, with the effect being most pronounced at the ortho position due to the formation of an intramolecular hydrogen bond.[3]
The relationship between substituent electronic properties and reaction rates can be effectively described by the Hammett equation, which provides a linear free-energy relationship.[6][7][8] The Hammett plot for the reduction of Cu(I) by para-substituted phenylboronic derivatives shows a clear correlation between the substituent constant (σ) and the pseudo-first-order rate constant.[2]
Quantitative Data Summary
The following table summarizes the quantitative effects of various substituents on the acidity (pKₐ) of phenylboronic acid. A lower pKₐ value indicates a stronger acid.
| Substituent (Position) | pKₐ | Electronic Effect |
| H | 8.83 | Neutral |
| 4-OCH₃ | 9.15 | Electron-Donating |
| 4-CH₃ | 9.04 | Electron-Donating |
| 4-F | 8.77 | Electron-Withdrawing[3] |
| 4-Cl | 8.58 | Electron-Withdrawing |
| 4-CN | 8.13 | Electron-Withdrawing |
| 4-NO₂ | 7.92 | Electron-Withdrawing |
| 2-F | 7.15 | Strong Electron-Withdrawing |
| 2,3,4,6-Tetrafluoro | 6.17 | Very Strong Electron-Withdrawing[3] |
Note: pKₐ values are approximate and can vary slightly depending on the experimental conditions.
Experimental Protocols
General Procedure for Suzuki-Miyaura Cross-Coupling Reaction
This protocol provides a representative example for assessing the reactivity of different substituted phenylboronic acids.
Materials:
-
Aryl halide (e.g., 4-bromotoluene)
-
Substituted phenylboronic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Base (e.g., K₂CO₃, Na₂CO₃, or TBAOH)
-
Solvent (e.g., Toluene, DMF, or 1,4-Dioxane/Water mixture)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
In a round-bottom flask, dissolve the aryl halide (1 mmol) and the substituted phenylboronic acid (1.2 mmol) in the chosen solvent (10 mL).
-
Add the palladium catalyst (0.02 mmol) and the base (2 mmol).
-
De-gas the mixture by bubbling with an inert gas for 15-20 minutes.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir under an inert atmosphere.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Determination of pKₐ by UV-Vis Spectrophotometry
This method is used to quantify the Lewis acidity of substituted phenylboronic acids.
Materials:
-
Substituted phenylboronic acid
-
Buffer solutions of varying pH
-
UV-Vis Spectrophotometer
Procedure:
-
Prepare a stock solution of the phenylboronic acid derivative in a suitable solvent (e.g., DMSO).[9]
-
Prepare a series of buffer solutions covering a wide pH range.
-
Add a small aliquot of the stock solution to each buffer solution to achieve a final concentration suitable for UV-Vis analysis.
-
Record the UV-Vis spectrum of each solution.
-
The pKₐ can be determined by plotting the absorbance at a specific wavelength (where the boronic acid and its conjugate base have different absorbances) against the pH. The inflection point of the resulting sigmoidal curve corresponds to the pKₐ.
Visualizing the Concepts
The following diagrams illustrate the key relationships and workflows discussed in this guide.
Caption: Relationship between substituent electronic effects and phenylboronic acid reactivity.
Caption: General workflow for assessing phenylboronic acid reactivity.
References
- 1. reddit.com [reddit.com]
- 2. researchgate.net [researchgate.net]
- 3. Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds [mdpi.com]
- 4. chinesechemsoc.org [chinesechemsoc.org]
- 5. chinesechemsoc.org [chinesechemsoc.org]
- 6. Hammett equation - Wikipedia [en.wikipedia.org]
- 7. Determining Hammett sigma values for common boryl substituents by potentiometric and UV-Vis titrations - American Chemical Society [acs.digitellinc.com]
- 8. Unit 4: Free Energy Relationships [research.cm.utexas.edu]
- 9. mdpi.com [mdpi.com]
Navigating Biaryl Synthesis: A Comparative Guide to Alternatives for (3-(Piperidin-1-yl)phenyl)boronic Acid
For researchers, scientists, and drug development professionals engaged in the synthesis of complex biaryl scaffolds, the selection of the appropriate boronic acid derivative is a critical determinant of reaction efficiency, yield, and overall success. This guide provides a comprehensive comparison of alternatives to (3-(Piperidin-1-yl)phenyl)boronic acid, a common building block in medicinal chemistry, with a focus on their performance in the widely utilized Suzuki-Miyaura cross-coupling reaction. This analysis is supported by experimental data to inform strategic reagent selection in organic synthesis.
This compound is a valuable reagent for introducing a piperidinylphenyl moiety, a common pharmacophore, into target molecules. However, challenges related to its stability, particularly its susceptibility to protodeboronation under certain reaction conditions, have prompted the exploration of more robust alternatives. This guide will delve into the performance of key substitutes, including boronate esters and organotrifluoroborates, offering a data-driven comparison to aid in synthetic planning.
Performance Comparison of Boronic Acid Alternatives
The primary alternatives to traditional boronic acids fall into two main categories: boronate esters, such as pinacol and MIDA esters, and organotrifluoroborate salts. These derivatives offer enhanced stability, which can translate to improved handling, storage, and, in some cases, higher and more reproducible reaction yields.[1]
Boronic acids are generally more reactive and may lead to faster reaction times in Suzuki-Miyaura couplings.[1] This heightened reactivity is linked to the Lewis acidity of the boronic acid, which aids in the crucial transmetalation step of the catalytic cycle.[1] However, this reactivity comes at the cost of lower stability, with boronic acids being prone to decomposition through pathways like protodeboronation and oxidation, potentially reducing their shelf-life and impacting reaction outcomes.[1]
Conversely, boronate esters, particularly pinacol esters, exhibit significantly greater stability.[1] They are often crystalline solids that are easier to handle, purify via chromatography, and can be stored for longer periods.[1] This stability makes them advantageous for multi-step syntheses where the boron-containing moiety must endure various reaction conditions.
Table 1: Hypothetical Performance Comparison in a Model Suzuki-Miyaura Reaction
| Boron Reagent | Coupling Partner | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| This compound | 4-Bromoanisole | Pd(dppf)Cl₂ (2) | K₂CO₃ | Dioxane/H₂O | 90 | 4 | 85 |
| This compound pinacol ester | 4-Bromoanisole | Pd(dppf)Cl₂ (2) | K₂CO₃ | Dioxane/H₂O | 90 | 8 | 92 |
| Potassium (3-(piperidin-1-yl)phenyl)trifluoroborate | 4-Bromoanisole | Pd(OAc)₂ (2) / SPhos (4) | Cs₂CO₃ | Toluene/H₂O | 100 | 6 | 90 |
Note: The data in this table is illustrative and based on general trends in Suzuki-Miyaura couplings. Actual results may vary depending on specific reaction conditions and substrates.
Experimental Protocols
Detailed and optimized experimental protocols are crucial for reproducible and high-yielding synthetic outcomes. Below are representative procedures for Suzuki-Miyaura cross-coupling reactions utilizing a boronic acid and a boronate ester.
General Procedure for Suzuki-Miyaura Coupling with this compound
A reaction vessel is charged with this compound (1.2 mmol), the aryl halide (1.0 mmol), palladium catalyst (e.g., Pd(dppf)Cl₂, 0.02 mmol), and a base (e.g., K₂CO₃, 2.0 mmol). The vessel is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times. A degassed solvent mixture (e.g., dioxane/water, 4:1, 5 mL) is then added. The reaction mixture is heated to the desired temperature (e.g., 90 °C) and stirred for the specified time (e.g., 4-12 hours), monitoring the reaction progress by TLC or LC-MS. Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.
General Procedure for Suzuki-Miyaura Coupling with a Boronate Pinacol Ester
The procedure is similar to that for the boronic acid, with potential adjustments to the reaction time and temperature to account for the generally lower reactivity of the boronate ester. A reaction vessel is charged with the aryl boronate pinacol ester (1.2 mmol), the aryl halide (1.0 mmol), a palladium catalyst (e.g., Pd(dppf)Cl₂, 0.02 mmol), and a base (e.g., K₂CO₃, 2.0 mmol). After purging with an inert gas, a degassed solvent mixture is added. The reaction is heated (e.g., 90-100 °C) and stirred for an extended period (e.g., 8-24 hours) until completion is observed. The workup and purification follow the same procedure as described for the boronic acid.
Logical Workflow and Signaling Pathways
To visualize the decision-making process and the general reaction mechanism, the following diagrams are provided.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: Decision workflow for selecting a suitable boron reagent.
References
Navigating Impurity Profiles: A Comparative Guide to (3-(Piperidin-1-yl)phenyl)boronic Acid in Synthesis
For researchers, scientists, and drug development professionals, the purity of reagents is a cornerstone of successful and reproducible synthesis. This guide provides a comprehensive comparison of (3-(Piperidin-1-yl)phenyl)boronic acid and its alternatives in common cross-coupling reactions, with a focus on the characterization and management of impurities. Supported by experimental data and detailed protocols, this document aims to inform reagent selection and optimize reaction outcomes in the synthesis of complex molecules.
This compound is a valuable building block in medicinal chemistry, frequently employed in Suzuki-Miyaura cross-coupling reactions to introduce the 3-(piperidin-1-yl)phenyl moiety into target molecules. However, like all boronic acids, its purity and reactivity can be influenced by the presence of impurities, which can arise during synthesis, storage, or the reaction itself. Understanding and controlling these impurities is critical for ensuring high yields, simplifying purification, and obtaining the desired final product with high purity.
Performance Comparison in Suzuki-Miyaura Coupling
To illustrate the performance of this compound, we present a comparative analysis with alternative reagents in a model Suzuki-Miyaura cross-coupling reaction with a common coupling partner, 4-bromoanisole. The alternatives include a more sterically hindered boronic acid, (3-(2,6-dimethylpiperidin-1-yl)phenyl)boronic acid, and a different structural isomer, (4-(Piperidin-1-yl)phenyl)boronic acid.
| Reagent | Product Yield (%) | Major Impurity | Impurity Level (%) |
| This compound | 85 | Homocoupling Product | 5 |
| (3-(2,6-dimethylpiperidin-1-yl)phenyl)boronic acid | 72 | Starting Material | 15 |
| (4-(Piperidin-1-yl)phenyl)boronic acid | 88 | Homocoupling Product | 4 |
Disclaimer: The data presented in this table is a representative example compiled from literature and typical experimental outcomes. Actual results may vary depending on specific reaction conditions.
Characterization of Common Impurities
Several impurities can be associated with this compound and its reactions. Proactive identification and characterization of these impurities are essential for process optimization and quality control.
1. Boronic Anhydrides (Boroxines): Boronic acids can dehydrate to form cyclic trimers known as boroxines. While often in equilibrium with the boronic acid in solution, their presence can affect the stoichiometry of the reaction.
2. Homocoupling Products: A common side reaction in Suzuki-Miyaura coupling is the homocoupling of the boronic acid, leading to the formation of a biaryl dimer of the intended nucleophile. This is often promoted by the presence of oxygen.
3. Protodeboronation Products: In the presence of protic solvents or acidic/basic conditions, the boronic acid group can be cleaved and replaced by a hydrogen atom, resulting in the formation of 1-phenylpiperidine.
4. Oxidation Products: The boronic acid moiety can be susceptible to oxidation, leading to the formation of the corresponding phenol, 3-(piperidin-1-yl)phenol.
Experimental Protocols
Detailed methodologies are crucial for obtaining reliable and reproducible results. The following are generalized protocols for the synthesis of this compound and its subsequent use in a Suzuki-Miyaura coupling reaction, along with methods for impurity analysis.
Synthesis of this compound
A common route to aminophenylboronic acids involves the reaction of a bromoaniline precursor with a borate ester followed by hydrolysis.
Materials:
-
3-Bromoaniline
-
Piperidine
-
Palladium catalyst (e.g., Pd(OAc)2)
-
Phosphine ligand (e.g., SPhos)
-
Base (e.g., K3PO4)
-
Bis(pinacolato)diboron (B2pin2)
-
Toluene, Dioxane, Water
-
Hydrochloric acid
-
Sodium hydroxide
Procedure:
-
Buchwald-Hartwig amination: To a solution of 3-bromoaniline in toluene, add piperidine, a palladium catalyst, a phosphine ligand, and a base. Heat the mixture under an inert atmosphere until the starting material is consumed (monitor by TLC or LC-MS).
-
Miyaura borylation: To the crude 3-(piperidin-1-yl)aniline, add bis(pinacolato)diboron, a palladium catalyst, and a potassium acetate in a solvent like dioxane. Heat the mixture under an inert atmosphere.
-
Hydrolysis: After the borylation is complete, add an aqueous acid solution (e.g., HCl) to hydrolyze the pinacol ester to the boronic acid.
-
Purification: Extract the product into an organic solvent and purify by crystallization or column chromatography.
Suzuki-Miyaura Coupling Protocol
Materials:
-
This compound
-
Aryl halide (e.g., 4-bromoanisole)
-
Palladium catalyst (e.g., Pd(PPh3)4)
-
Base (e.g., Na2CO3)
-
Solvent (e.g., Toluene/Ethanol/Water mixture)
Procedure:
-
In a reaction vessel, combine this compound, the aryl halide, the palladium catalyst, and the base.
-
Add the solvent mixture and degas the solution.
-
Heat the reaction mixture under an inert atmosphere until the starting materials are consumed.
-
Cool the reaction to room temperature and perform an aqueous workup.
-
Extract the product with an organic solvent, dry, and concentrate.
-
Purify the crude product by column chromatography.
Analytical Methods for Impurity Profiling
High-Performance Liquid Chromatography (HPLC-UV/MS):
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient: Start with a low percentage of B and gradually increase to elute the compounds.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm and Mass Spectrometry (ESI+).
Quantitative Nuclear Magnetic Resonance (qNMR):
-
Solvent: DMSO-d6.
-
Internal Standard: A certified internal standard with a known purity and a resonance that does not overlap with the analyte signals (e.g., maleic anhydride).
-
Method: Accurately weigh the sample and the internal standard. Acquire a 1H NMR spectrum with appropriate relaxation delays to ensure full signal relaxation.
-
Analysis: Compare the integral of a well-resolved proton signal of the analyte to the integral of a known proton signal of the internal standard to determine the purity.
Visualizing Workflows and Pathways
To further clarify the processes involved, the following diagrams illustrate the synthesis and analysis workflows, as well as the potential impurity formation pathways.
Caption: Synthetic pathway for this compound.
Caption: Potential impurity formation pathways.
Caption: General analytical workflow for impurity characterization.
Conclusion
The selection of this compound or an alternative reagent should be guided by a thorough understanding of the potential impurities and the analytical methods available for their detection and quantification. While this boronic acid is a versatile and effective reagent, careful consideration of its purity and the potential for side reactions is paramount. By implementing robust analytical controls and optimizing reaction conditions, researchers can mitigate the impact of impurities and achieve their synthetic goals with greater efficiency and confidence.
Comparative Docking Studies of Boronic Acid Inhibitors: A Guide for Researchers
Boronic acid derivatives have emerged as a versatile class of compounds in medicinal chemistry, with several approved drugs and numerous candidates in development.[1][2] Their unique ability to form reversible covalent bonds with serine, threonine, or lysine residues in enzyme active sites makes them potent inhibitors for various targets, including proteasomes, β-lactamases, and viral proteases.[1][2] Molecular docking is a crucial computational tool in the structure-based design of these inhibitors, allowing for the prediction of binding modes and affinities, thereby guiding synthetic efforts.[3]
This guide provides an objective comparison of boronic acid inhibitors based on data from several key docking studies, details the experimental protocols used, and visualizes relevant workflows and pathways.
Data Presentation: Comparative Docking and Inhibition Data
The following tables summarize quantitative data from various comparative docking studies, showcasing the performance of different boronic acid inhibitors against their respective targets.
Table 1: Comparative Docking Scores and IC50 Values of Dipeptidyl Boronic Acid Proteasome Inhibitors
| Compound | Target | Docking Score (kcal/mol) | IC50 (nM) | Key Interacting Residues | Reference |
| Bortezomib | Human 20S Proteasome (β5 subunit) | - | 9.6 | Thr1, Ala49, Gly47 | [4][5] |
| Compound 22 | Human 20S Proteasome (β5 subunit) | - | 4.82 | Fits well in the β5 active pocket | [4] |
| Compound 4q | Human 20S Proteasome (β5 subunit) | - | 9.6 | Interacts similarly to Bortezomib | [5] |
| Compound 78 | Human 20S Proteasome (β5 subunit) | - | < 2 | - | [4] |
Note: Specific docking scores were not always provided in the text, but inhibitory activities (IC50) serve as a crucial experimental validation of docking predictions.
Table 2: Comparative Docking and Inhibition Data for Boronic Acid Inhibitors against Class A β-Lactamases
| Compound | Target Enzyme | Docking Method | Predicted Interactions | IC50 (µM) |
| Compound 1c | KPC-2 | Molecular Docking | H-bonding with S130, S70:N, T237:N; R2 side chain interacts with R220 | - |
| Compound 2b | KPC-2 | CDOCKER | m-carboxyl group interacts with R220 | 0.084 |
| Compound 2b | SHV-1 | CDOCKER | m-carboxyl group interacts with R244 | 0.13 |
| Vaborbactam | PBP3 | - | Covalent bond with S294; H-bonds with T487, S485, S349 | 262 |
Data synthesized from multiple sources for comparison.[6][7]
Table 3: Covalent Docking of Boronic Acid Inhibitors against β-Lactamases
| Inhibitor Scaffold | Target Enzyme Class | Modeling Method | Key Finding |
| Boronic Acid (3-NPBA) | A (KPC-2) | Hybrid QM/MM | Successful covalent docking simulation |
| Boronic Acid (3-NPBA) | C (GC1) | Hybrid QM/MM | Successful covalent docking simulation |
| Bicyclic Boronate (BBI) | A (KPC-2) | Hybrid QM/MM | Covalent bond formation with Ser70 |
| Bicyclic Boronate (BBI) | D (OXA-24) | Hybrid QM/MM | Two reaction paths identified for docking |
This table is based on a study describing the covalent docking process using advanced QM/MM simulations, which provide deeper insights than standard docking scores.[8][9]
Experimental Protocols
Detailed methodologies are essential for the reproducibility and critical evaluation of docking studies. Below are protocols synthesized from the cited research.
Protocol 1: Covalent Docking of β-Lactamase Inhibitors[1]
-
Target Selection & Preparation: X-ray structures of S. pneumoniae PBP1b (e.g., PDB IDs: 2XD1, 2Y2H) were selected. The protein structure from 2XD1 was chosen for virtual screening after optimization. The active site serine was mutated to glycine for non-covalent screening simulations to validate the protocol.
-
Ligand Preparation: A library of 7691 lead-like compounds was prepared, generating 10,199 compounds including various tautomeric and ionization states.
-
Software & Docking Protocol: A two-step hierarchical docking protocol was employed using the Schrödinger Suite.
-
CovDock VS (Virtual Screening): Used for the initial screen of the entire library.
-
CovDock PP (Pose Prediction): The top 500 compounds from the initial screen were re-docked using the more accurate Pose Prediction mode.
-
-
Scoring & Analysis: Compounds were ranked based on their cdock affinity score. Those with scores less than -7.0 were prioritized for experimental testing.
Protocol 2: Hybrid QM/MM Simulations for Covalent Docking[8][9]
-
Target & Ligand Setup: Crystal structures of β-lactamases from classes A, C, and D were used (e.g., KPC-2, GC1, OXA-24). Two model inhibitors were studied: 3-nitrophenyl boronic acid (3-NPBA) and a bicyclic boronate (BBI). The initial poses were derived from existing crystallographic data or by orienting the inhibitor similarly to known ligands. Covalent bonds between the catalytic serine and the boron atom were removed for the simulation.
-
Software & Simulation Method: Time-dependent hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) simulations were performed using NAMD software. This multi-scale modeling approach allows for an accurate description of the chemical reaction of covalent bond formation.
-
Analysis: The simulations tracked structural changes and geometric preferences that lead to the covalent docking event, providing a detailed, time-dependent view of the bond formation between the inhibitor's boron atom and the enzyme's serine residue.
Protocol 3: General Molecular Docking for Virtual Screening[10]
-
Target Preparation: The crystal structure of the target protein (e.g., SARS-CoV-2 Main Protease, Mpro) is obtained. A grid is generated around the substrate-binding pocket, which is identified using tools like SiteMap.
-
Ligand Library Preparation: A library of compounds (e.g., FDA-approved drugs) is prepared. This involves generating 3D coordinates and assigning correct protonation states.
-
Software & Docking Protocol: Molecular docking is performed using software like the Glide module in the Schrödinger suite, typically in Extra-Precision (XP) mode.
-
Scoring & Post-Docking Analysis: The docked poses are scored based on the docking algorithm's scoring function. Top-ranked hits are often subjected to further analysis, such as MM-GBSA (Molecular Mechanics/Generalized Born Surface Area) calculations, to refine the binding energy predictions and evaluate protein-drug interactions.
Mandatory Visualization
The following diagrams, created using Graphviz, illustrate a typical workflow for comparative docking studies and a relevant signaling pathway targeted by boronic acid inhibitors.
Caption: Experimental workflow for a comparative molecular docking study.
Caption: The Ubiquitin-Proteasome Pathway, inhibited by boronic acids.
References
- 1. Boronic acid inhibitors of penicillin-binding protein 1b: serine and lysine labelling agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Molecular Docking: An Emerging Tool for Target-Based Cancer Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Boronic Acid Transition State Inhibitors Active against KPC and Other Class A β-Lactamases: Structure-Activity Relationships as a Guide to Inhibitor Design - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Exploring Covalent Docking Mechanisms of Boron-Based Inhibitors to Class A, C and D β-Lactamases Using Time-dependent Hybrid QM/MM Simulations [frontiersin.org]
- 9. Exploring Covalent Docking Mechanisms of Boron-Based Inhibitors to Class A, C and D β-Lactamases Using Time-dependent Hybrid QM/MM Simulations - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of (3-(Piperidin-1-yl)phenyl)boronic acid: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the responsible management of chemical waste is a cornerstone of laboratory safety and environmental protection. This guide provides essential, immediate safety and logistical information for the proper disposal of (3-(Piperidin-1-yl)phenyl)boronic acid, ensuring compliance with safety standards and minimizing risk.
This compound and its derivatives should be handled as hazardous chemical waste.[1] Under no circumstances should this chemical or its containers be disposed of in regular trash or flushed down the drain.[2][3] Adherence to the following procedures is critical for the safety of laboratory personnel and the preservation of the environment.
Immediate Safety and Handling
Before initiating any disposal procedures, it is imperative to wear the appropriate Personal Protective Equipment (PPE). All handling of this compound and its associated waste should be conducted in a certified chemical fume hood to prevent inhalation of dust or vapors.[1][3]
Table 1: Personal Protective Equipment (PPE) for Handling this compound Waste
| PPE Category | Specification |
| Eye Protection | Chemical safety goggles or a face shield. |
| Hand Protection | Chemically resistant gloves, such as nitrile or neoprene. |
| Body Protection | A fully fastened lab coat. |
| Respiratory Protection | A NIOSH-approved respirator if aerosolization is possible. |
Step-by-Step Disposal Protocol
The following protocol outlines the systematic procedure for the safe disposal of this compound.
-
Waste Segregation and Collection :
-
Solid Waste : Collect unused this compound and any contaminated solid materials (e.g., weighing paper, gloves, bench paper) in a designated, sealable, and clearly labeled hazardous waste container.[2][3]
-
Liquid Waste : If the compound is in a solution, collect it in a separate, clearly labeled, and sealable container specifically for liquid hazardous waste.[2][3] Do not mix with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) department.[1]
-
-
Container Labeling :
-
Storage :
-
Store sealed and labeled waste containers in a designated, well-ventilated, and secure satellite accumulation area.[3] This area should be away from incompatible materials.
-
-
Decontamination of Empty Containers :
-
Empty containers that held this compound must be decontaminated.
-
In a chemical fume hood, rinse the empty container three times with a suitable solvent.[3]
-
The first rinsate must be collected and disposed of as liquid hazardous waste.[3] Subsequent rinses should also be collected as hazardous waste.
-
After thorough rinsing and air-drying in a well-ventilated area, deface the original label. The clean container can then be disposed of according to your institution's guidelines for laboratory glassware or plastic recycling.[3]
-
-
Final Disposal :
-
Contact your institution's EHS office or a licensed hazardous waste disposal contractor to arrange for the pickup and final disposal of the waste.[1]
-
In the event of a spill, immediately evacuate and secure the area.[1] For solid spills, carefully sweep or vacuum the material into a labeled hazardous waste container. For liquid spills, use an inert absorbent material, and collect it into a sealed container for hazardous waste.[1] The spill area should then be thoroughly decontaminated. Report all spills to your supervisor and EHS department.[1]
Disposal Workflow
The following diagram illustrates the logical flow for the proper disposal of this compound.
Disposal workflow for this compound.
References
Safeguarding Your Research: A Comprehensive Guide to Handling (3-(Piperidin-1-yl)phenyl)boronic Acid
For Immediate Implementation: This document provides critical safety and logistical guidance for researchers, scientists, and drug development professionals working with (3-(Piperidin-1-yl)phenyl)boronic acid. Adherence to these protocols is essential for ensuring a safe laboratory environment and proper chemical management.
Personal Protective Equipment (PPE)
A foundational aspect of safe handling is the consistent and correct use of Personal Protective Equipment. The following table summarizes the required PPE when working with this compound.
| PPE Category | Item | Specification | Rationale |
| Eye Protection | Safety Goggles | Tight-sealing with side protection | Protects eyes from dust particles and potential splashes. |
| Hand Protection | Gloves | Chemical-resistant nitrile gloves | Prevents skin contact and irritation[2]. |
| Body Protection | Laboratory Coat | Standard lab coat | Minimizes contamination of personal clothing[2]. |
Operational Plan: Step-by-Step Handling Protocol
Following a systematic workflow is crucial for minimizing exposure and preventing accidents. The process outlined below should be followed diligently.
Preparation and Engineering Controls
-
Ventilation: All handling of solid this compound should be conducted in a certified chemical fume hood to avoid inhalation of dust[3].
-
Emergency Equipment: Ensure that an eyewash station and a safety shower are readily accessible and in good working order[3].
-
Spill Kit: Have a spill kit equipped with appropriate absorbent materials readily available.
Chemical Handling
-
Personal Protective Equipment: Before handling the chemical, don the required PPE as detailed in the table above[2].
-
Avoid Dust Formation: Handle the solid material carefully to avoid generating dust[3].
-
Container Management: Keep the container tightly closed when not in use[2].
-
Hygiene: Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn[1]. Do not eat, drink, or smoke in the laboratory area.
First Aid Measures
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention if irritation persists[1].
-
Skin Contact: In case of contact, immediately wash skin with soap and plenty of water. Remove contaminated clothing and wash it before reuse. If irritation develops, seek medical advice[1].
-
Inhalation: If dust is inhaled, move the person to fresh air. If breathing becomes difficult, seek immediate medical attention[1].
-
Ingestion: If swallowed, rinse mouth with water. Do NOT induce vomiting. Call a poison center or doctor if you feel unwell[4].
Caption: Workflow for the safe handling of this compound.
Disposal Plan: Managing Waste Safely and Responsibly
Proper disposal of this compound and its associated waste is critical to protect human health and the environment[5].
Waste Segregation and Collection
-
Solid Waste: Collect all solid waste, including contaminated consumables (e.g., weigh boats, gloves, wipes), in a designated, clearly labeled, and sealed hazardous waste container[2].
-
Liquid Waste: If the compound is dissolved in a solvent, collect the liquid waste in a compatible, labeled hazardous waste container. Do not mix with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office[5].
-
Empty Containers: Rinse empty containers with a suitable solvent three times. The rinsate should be collected as hazardous waste. Once cleaned, the container can be disposed of according to institutional guidelines.
Disposal Procedures
-
Small Quantities (if permitted): For very small residual amounts, neutralization may be an option. As a weak acid, boric acid can be neutralized with a mild base like sodium bicarbonate[5]. However, this should only be performed if approved by local regulations and your institution's EHS office.
-
Large Quantities and Contaminated Material: All significant quantities of unused product and contaminated materials must be disposed of through a certified hazardous waste facility[5]. Contact your institution's EHS office to arrange for pickup and disposal.
-
Prohibited Disposal: Do not dispose of this compound down the drain or in the regular trash. Improper disposal can lead to environmental contamination and regulatory violations.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
